(2E)-2,3-Dehydroxy Atorvastatin
Description
BenchChem offers high-quality (2E)-2,3-Dehydroxy Atorvastatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2,3-Dehydroxy Atorvastatin including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H33FN2O4 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(E)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid |
InChI |
InChI=1S/C33H33FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39)/b15-9+ |
InChI Key |
MBPXXTUUUBBIRF-OQLLNIDSSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CCC(C/C=C/C(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Molecular Weight and Formula of (2E)-2,3-Dehydroxy Atorvastatin: A Comprehensive Technical Guide on Impurity Profiling
Executive Summary
In the rigorous landscape of pharmaceutical development, the characterization of Active Pharmaceutical Ingredient (API) impurities is not merely a regulatory checkbox—it is a fundamental pillar of drug safety and efficacy. Atorvastatin, a blockbuster HMG-CoA reductase inhibitor, is susceptible to specific degradation pathways during synthesis and storage. One of the most critical degradants is (2E)-2,3-Dehydroxy Atorvastatin (also known as Atorvastatin EP Impurity J or Atorvastatin 3-Deoxyhept-2E-Enoic Acid)[1][2].
As a Senior Application Scientist, I have designed this whitepaper to provide a deep-dive into the physicochemical properties, mechanistic formation, and analytical quantification of this specific impurity. All protocols described herein are engineered as self-validating systems, ensuring compliance with the[3][4].
Physicochemical Profiling & Structural Characterization
The active form of Atorvastatin contains a 3,5-dihydroxyheptanoic acid side chain, which is the exact pharmacophore responsible for mimicking HMG-CoA and binding to the reductase enzyme. The (2E)-2,3-Dehydroxy impurity represents a structural collapse of this pharmacophore, where the hydroxyl group at the C3 position is lost alongside a hydrogen atom, forming a trans (2E) double bond[5].
Quantitative Data Summary
To facilitate rapid reference for mass spectrometry and chromatographic method development, the core physicochemical parameters of the impurity are summarized below:
| Property | Value |
| Target Molecule | (2E)-2,3-Dehydroxy Atorvastatin |
| Common Synonyms | Atorvastatin EP Impurity J; Atorvastatin 3-Deoxyhept-2E-Enoic Acid |
| CAS Registry Number | 1105067-93-3 |
| Molecular Formula | C₃₃H₃₃FN₂O₄ |
| Molecular Weight | 540.64 g/mol |
| Monoisotopic Mass | 540.2424 Da |
| Physical State | Solid (Neat) |
Note: While the API Atorvastatin (C₃₃H₃₅FN₂O₅) has a molecular weight of 558.64 g/mol , the exact loss of one water molecule (H₂O, 18.015 g/mol ) perfectly accounts for the 540.64 g/mol mass of the impurity.
Mechanisms of Formation: The Dehydration Pathway
Understanding why an impurity forms is the first step in preventing it. The formation of (2E)-2,3-Dehydroxy Atorvastatin is driven by thermodynamic instability under specific environmental stressors, as extensively documented by[6][7].
The Causality of Degradation: The 3-hydroxyl group on the heptanoic acid chain is highly susceptible to protonation under acidic conditions (pH < 4) or thermal stress during API crystallization. Once protonated, it becomes an excellent leaving group (H₂O). An E1/E2 elimination reaction ensues, driven by the thermodynamic stability gained through the formation of a conjugated trans (2E) double bond adjacent to the carboxylic acid.
Caption: Mechanistic pathway of Atorvastatin dehydration forming the (2E)-2,3-Dehydroxy impurity.
Analytical Protocols for Detection and Quantification
To quantify this impurity down to the ICH reporting threshold of 0.05%[8], a highly selective and self-validating Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method is required.
Step-by-Step UHPLC-MS Methodology
This protocol is designed with built-in causality, ensuring that every experimental choice actively contributes to the resolution and sensitivity of the assay.
Step 1: Sample Preparation
-
Action: Dissolve the API sample in a diluent of Acetonitrile:Water (50:50 v/v) to a final concentration of 1.0 mg/mL.
-
Causality: Atorvastatin and its dehydrated degradant possess a highly lipophilic fluorophenyl-pyrrole core and a polar carboxylic acid tail. A 50:50 diluent is strictly required to prevent micelle formation or precipitation, ensuring complete solvation of both domains.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Use a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).
-
Causality: The use of 0.1% formic acid is not arbitrary; it suppresses the ionization of the heptanoic acid moiety (pKa ~4.5). Maintaining the analyte in its neutral state prevents peak tailing and ensures robust, reproducible retention on the hydrophobic C18 stationary phase. The (2E)-2,3-Dehydroxy impurity, lacking the polar 3-OH group, will elute after the main Atorvastatin peak due to increased hydrophobicity.
Step 3: Mass Spectrometry Detection
-
Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the precursor ion at m/z 541.25.
-
Causality: ESI+ is selected because the nitrogen atom within the pyrrole ring and the amide linkage readily accept protons, yielding a strong [M+H]⁺ signal. The mass shift from Atorvastatin (m/z 559.26) to the impurity (m/z 541.25) provides an orthogonal, self-validating data point alongside the chromatographic retention time shift.
Caption: Self-validating LC-MS analytical workflow for quantifying (2E)-2,3-Dehydroxy Atorvastatin.
Pharmacological & Toxicological Implications
The structural integrity of the 3,5-dihydroxyheptanoic acid chain is non-negotiable for the pharmacological efficacy of Atorvastatin. The enzyme HMG-CoA reductase relies on hydrogen bonding with the C3 hydroxyl group to stabilize the inhibitor within its active site.
When the (2E)-2,3-Dehydroxy impurity forms, the loss of this hydroxyl group and the introduction of a rigid double bond completely abrogate the molecule's ability to bind to the target enzyme. Consequently, high levels of this impurity not only indicate poor API stability but directly correlate with a reduction in the therapeutic potency of the final drug product. Continuous monitoring via the outlined LC-MS protocol ensures that batches remain well below the ICH qualification threshold, safeguarding patient outcomes.
References
-
Stach, J., Havlíček, J., Plaček, L., & Rádl, S. (2008). Synthesis of some impurities and/or degradation products of atorvastatin. Collection of Czechoslovak Chemical Communications, 73(2), 229-246. URL:[Link]
-
European Medicines Agency (EMA). (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. URL:[Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. CAS 1105067-93-3 Atorvastatin 3-Deoxyhept-2E-Enoic Acid Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. premier-research.com [premier-research.com]
- 5. (2E)-2,3-Dehydroxy Atorvastatin | CymitQuimica [cymitquimica.com]
- 6. CCCC 2008, Volume 73, Issue 2, Abstracts pp. 229-246 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 7. researchgate.net [researchgate.net]
- 8. synthinkchemicals.com [synthinkchemicals.com]
Degradation Pathway of Atorvastatin to the (2E)-2,3-Dehydroxy Analog: Mechanistic Insights and Analytical Control
Introduction and Chemical Context
Atorvastatin, a highly efficacious HMG-CoA reductase inhibitor, is structurally characterized by a 3,5-dihydroxyheptanoic acid side chain[1]. While this moiety is critical for its pharmacodynamic activity, it introduces significant chemical instability under acidic conditions. During formulation, storage, or physiological transit (e.g., gastric exposure), Atorvastatin is prone to intramolecular transformations[2].
The most critical degradation cascade involves the initial formation of Atorvastatin Lactone (Impurity H), which can subsequently undergo an irreversible elimination reaction to form the (2E)-2,3-Dehydroxy analog (also known as Atorvastatin 3-deoxyhept-2E-enoic acid or EP Impurity J)[3],[4]. As a Senior Application Scientist, understanding the causality of this pathway is paramount. The formation of Impurity J not only reduces the potency of the Active Pharmaceutical Ingredient (API) but also introduces a structurally distinct alpha,beta-unsaturated system that requires stringent regulatory control.
Mechanistic Pathway: Causality of Dehydration
The degradation of Atorvastatin to Impurity J is not a single-step event; it is a thermodynamically driven, two-stage cascade dictated by pH and thermal stress[1].
Stage 1: Acid-Catalyzed Lactonization
Under mildly acidic conditions (pH < 4), the C1-carboxylate of Atorvastatin is protonated. The C5-hydroxyl group acts as an internal nucleophile, attacking the carbonyl carbon to form a 6-membered delta-lactone ring (Atorvastatin Lactone)[1]. Density Functional Theory (DFT) studies indicate that while the open-acid form is generally more stable, the equilibrium shifts rapidly in acidic microenvironments[5].
Stage 2: E1cB-like Elimination (Dehydration)
When subjected to more drastic acidic conditions (e.g., 0.1 M to 2 M HCl) or prolonged thermal stress, the lactone undergoes dehydration[1]. The causality here is rooted in the acidity of the C2 protons. Because the C2 position is alpha to the lactone carbonyl, its protons are slightly acidic. Protonation of the C3-hydroxyl group creates a superior leaving group (
Subsequent hydrolysis of this unsaturated lactone ring yields the open-chain (2E)-2,3-Dehydroxy Atorvastatin (Impurity J)[3].
Fig 1: Chemical degradation pathway of Atorvastatin to the (2E)-2,3-Dehydroxy analog (Impurity J).
Quantitative Data and Chromatographic Behavior
A critical analytical challenge is that Atorvastatin Lactone and Impurity J are structural isomers ; both correspond to a net loss of water from the parent drug, sharing the same molecular formula (
Table 1: Physicochemical and Analytical Properties of Atorvastatin and Key Degradants
| Compound | Molecular Formula | Exact Mass | Structural Feature | UV Absorbance Shift |
| Atorvastatin (API) | 559.26 | 3,5-dihydroxy acid | ~246 nm | |
| Atorvastatin Lactone | 541.25 | ~246 nm | ||
| Impurity J | 541.25 | Bathochromic shift |
Table 2: Representative Stress Testing Profile (0.1 N HCl at 80°C)
| Timepoint | Atorvastatin Remaining | Atorvastatin Lactone | Impurity J (Dehydroxy) |
| 0 Hours | >99.5% | <0.1% | Not Detected |
| 2 Hours | 45.0% | 52.0% | 1.5% |
| 12 Hours | 10.0% | 65.0% | 18.0% |
| 24 Hours | <2.0% | 40.0% | 45.0% |
(Note: Extended heat and acid exposure shifts the equilibrium from the reversible lactone to the irreversible dehydrated Impurity J).
Experimental Protocol: Isolation and Characterization
To confidently identify and quantify Impurity J, laboratories must employ a self-validating preparative workflow. The following protocol utilizes Ultra Fast Preparative Liquid Chromatography (UFPLC) coupled with orthogonal detection[7].
Step-by-Step Methodology
Step 1: Forced Degradation (Generation)
-
Dissolve 200 mg of Atorvastatin API in 10 mL of HPLC-grade methanol to ensure complete solubility[7].
-
Add 10 mL of 0.1 N Hydrochloric Acid (HCl).
-
Incubate the solution in a sealed vessel at 80°C for 24 hours. Causality: This specific time-temperature matrix provides the activation energy required to drive the reaction past the intermediate lactone state into the thermodynamically stable dehydrated analog[1].
Step 2: Reaction Quenching (Self-Validation Checkpoint 1)
-
Cool the sample to room temperature and neutralize to pH 7.0 using 0.1 N NaOH.
-
Validation Check: Inject 5 µL onto an analytical LC-MS. Confirm the depletion of the parent peak (
559.3) and the emergence of the 541.3 isobaric pair[7]. Ensure baseline resolution between the Lactone and Impurity J using an extended gradient.
Step 3: UFPLC Preparative Isolation
-
Inject the neutralized mixture onto a UFPLC system equipped with an RP18 stationary phase (e.g., Eurospher 100–C18)[1].
-
Utilize an isocratic elution method: 0.01 M ammonium acetate buffer (pH 4) and acetonitrile (54:46 v/v) at a flow rate scaled to the preparative column[1]. Causality: The pH 4 buffer is critical; it prevents base-catalyzed hydrolysis of residual lactone while keeping Impurity J protonated for optimal retention.
-
Trigger fraction collection based on the UV signal at 246 nm.
Step 4: Desalting and Free-Base Recovery
-
Route the target fraction (Impurity J) to a secondary trapping column.
-
Rinse the trap column with an aqueous ammonia solution. Causality: This removes counter-ions derived from the mobile phase, allowing the compound to be recovered as a high-purity free base, which is essential for downstream NMR[7].
-
Elute with an organic solvent and evaporate to yield the dry powder.
Step 5: Orthogonal Confirmation (Self-Validation Checkpoint 2)
-
LC-MS/MS: Perform a product ion scan on the
541.3 precursor. The fragmentation pattern below 318 will be identical to Atorvastatin, confirming the core pyrrole structure remains intact[7]. -
1H-NMR: Analyze the powder in DMSO-d6. Validation Check: The spectrum must show the disappearance of the C3 methine proton multiplet and the emergence of two highly deshielded olefinic protons. A large coupling constant (
Hz) definitively proves the trans (2E) geometry of the newly formed double bond[6].
Fig 2: Self-validating analytical workflow for the isolation and characterization of Impurity J.
References
-
Krauß, J., et al. "Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids." Beilstein Journal of Organic Chemistry, National Institutes of Health (PMC). Available at:[Link][1]
-
Stach, J., et al. "Synthesis of Some Impurities and/or Degradation Products of Atorvastatin." Collection of Czechoslovak Chemical Communications, ResearchGate. Available at:[Link][6]
-
GLP Pharma Standards. "Atorvastatin Impurity J | CAS No- 1105067-93-3." GLP Pharma Standards. Available at:[Link][4]
-
Shimadzu Corporation. "Isolation and identification of Atorvastatin degradation impurities by UFPLC." Shimadzu Application News. Available at:[Link][7]
-
Kovačić, M., et al. "DFT study on hydroxy acid-lactone interconversion of statins: The case of atorvastatin." ResearchGate. Available at:[Link][5]
-
Partani, P., et al. "Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography." Journal of Pharmaceutical Analysis, Semantic Scholar. Available at:[Link][2]
Sources
- 1. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
Definitive Technical Guide to (2E)-2,3-Dehydroxy Atorvastatin: Identifiers, Chemistry, and Control
The following technical guide details the chemical identity, formation mechanism, synthesis, and analytical control of (2E)-2,3-Dehydroxy Atorvastatin , a critical impurity in the development and stability profiling of Atorvastatin Calcium.
Identity & Nomenclature
Target Molecule: (2E)-2,3-Dehydroxy Atorvastatin Primary CAS Number: 1105067-93-3 [1][2]
This molecule is a degradation product formed by the elimination of the hydroxyl group at the C3 position of the heptanoic acid side chain, resulting in an
Key Identifiers Table
| Identifier Type | Value | Notes |
| CAS Number | 1105067-93-3 | Primary identifier for the acid form.[1][2][3][4] |
| EP Impurity Code | Impurity J | European Pharmacopoeia (Ph.[1][4][5] Eur.) designation. |
| Chemical Formula | Loss of | |
| Molecular Weight | 540.62 g/mol | ~18 Da less than Atorvastatin (558.64 g/mol ). |
| IUPAC Name | (2E,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxyhept-2-enoic acid | "2E" denotes the trans geometry of the new double bond. |
| Common Synonyms | Atorvastatin 3-Deoxy-hept-2-enoic acid; | "Dehydroxy" is a trivial name; "3-Deoxy-2,3-didehydro" is chemically precise. |
Critical Distinction: Do not confuse this with Impurity D (CAS 148146-51-4), which is the epoxide derivative (Atorvastatin Epoxydione). Impurity J is the elimination product.
Chemical Genesis & Mechanism
The formation of (2E)-2,3-Dehydroxy Atorvastatin follows a classic acid-catalyzed
Mechanism of Formation (Acid-Catalyzed Dehydration)
The following diagram illustrates the transformation from Atorvastatin to Impurity J.
Figure 1: Reaction pathway showing the acid-catalyzed dehydration of Atorvastatin to form Impurity J.
Causality in Experimental Design
-
Acid Sensitivity: Atorvastatin is highly sensitive to acidic environments. The formation of Impurity J is a primary indicator of suboptimal pH control during the isolation of the free acid or during wet granulation processes in formulation.
-
Thermodynamic Stability: The resulting product contains a conjugated system (C=C-C=O), which is thermodynamically stable. Once formed, it does not easily revert to the parent compound, making it a permanent impurity that must be removed via crystallization or chromatography.
Synthesis & Isolation of Reference Standard
To validate analytical methods, researchers must synthesize (2E)-2,3-Dehydroxy Atorvastatin as a reference standard.
Synthesis Protocol
Objective: Intentionally degrade Atorvastatin to maximize the yield of Impurity J for isolation.
-
Starting Material: Dissolve 1.0 g of Atorvastatin Calcium in 20 mL of Acetonitrile (ACN).
-
Acidification: Add 1M Hydrochloric Acid (HCl) dropwise until pH reaches ~2.0.
-
Reflux: Heat the solution to 60°C for 2–4 hours. Monitor by HPLC. The acidic environment promotes the elimination of the C3-OH.
-
Neutralization: Cool to room temperature and adjust pH to 6.0 using dilute NaOH.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash the organic layer with brine and dry over . -
Purification: Isolate the target impurity using Preparative HPLC (C18 column) or flash chromatography (Silica gel; Hexane:Ethyl Acetate gradient).
-
Validation: Confirm structure via 1H-NMR (look for alkene protons at
6.0–7.0 ppm) and MS (m/z 541 ).
Analytical Characterization & Control
Accurate quantification of Impurity J is required by ICH Q3A/B guidelines. Due to its structural similarity to Atorvastatin, high-resolution separation is necessary.
HPLC Method Parameters (Standardized)
This method separates Impurity J from the parent drug and other degradants (e.g., Lactone, Desfluoro).
| Parameter | Condition | Rationale |
| Column | C18 (L1), | Standard stationary phase for statin separation. |
| Mobile Phase A | Ammonium Acetate Buffer (pH 4.5) | Controls ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile : Tetrahydrofuran (90:10) | THF improves peak shape and selectivity for phenyl groups. |
| Gradient | 0-20 min: 40% B | Gradient elution required to elute non-polar impurities. |
| Flow Rate | 1.5 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV at 244 nm | Max absorption for the Atorvastatin chromophore. |
| Retention Time | RRT ~ 1.1 – 1.2 | Impurity J is more lipophilic than Atorvastatin (loss of polar OH) and elutes after the parent peak but typically before the Lactone. |
Analytical Workflow Diagram
Figure 2: Routine quality control workflow for monitoring Impurity J.
Regulatory & Stability Context
-
ICH Limits: As a known degradation product, (2E)-2,3-Dehydroxy Atorvastatin must be reported if >0.05% (reporting threshold) and identified if >0.10% (identification threshold).
-
Stability Indication: Its presence is a direct marker of hydrolytic instability (specifically acid-catalyzed dehydration).
-
Storage: Atorvastatin Calcium samples should be stored under anhydrous conditions and protected from acidic excipients to prevent the formation of Impurity J.
References
-
European Pharmacopoeia (Ph.[4] Eur.) . Atorvastatin Calcium Trihydrate Monograph. 11th Edition. Strasbourg: Council of Europe. (Defines Impurity J and analytical methods).
- United States Pharmacopeia (USP). Atorvastatin Calcium Monograph. Rockville, MD: USP Convention.
-
Stach, J., et al. (2008). "Synthesis of Some Impurities and/or Degradation Products of Atorvastatin." Collection of Czechoslovak Chemical Communications, 73(2), 229–246. Link
-
Kearney, A.S., et al. (1993). "The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981." Pharmaceutical Research, 10(10), 1461–1465. Link
-
PubChem . Compound Summary: (2E)-2,3-Dehydroxy Atorvastatin (Impurity J).[1] National Library of Medicine. Link
Sources
Pharmacological Activity of Atorvastatin Dehydration Impurities
Executive Summary
In the development of HMG-CoA reductase inhibitors, Atorvastatin Calcium represents a unique challenge due to its susceptibility to environmental stress. While oxidative impurities are often highlighted, dehydration impurities —specifically the conversion to Atorvastatin Lactone and subsequent unsaturated derivatives —play a critical, dualistic role.
This guide analyzes the pharmacological divergence of these impurities. Unlike typical degradation products which are inert, the primary dehydration impurity (Atorvastatin Lactone) retains significant biological activity and alters the drug-drug interaction (DDI) profile via P-glycoprotein (P-gp) and CYP450 modulation. Conversely, advanced dehydration products (di-anhydro forms) represent a loss of the pharmacophore and potential toxicological liabilities.
The Chemical Genesis of Dehydration
The stability of Atorvastatin is dictated by its 3,5-dihydroxyheptanoic acid side chain. Under acidic conditions (pH < 4) or elevated thermal stress, the molecule undergoes a cascade of dehydration reactions.[1]
The Dehydration Cascade
-
Primary Dehydration (Reversible): Acid-catalyzed intramolecular esterification between the C5-hydroxyl and C1-carboxyl group yields Atorvastatin Lactone (Impurity A).
-
Secondary Dehydration (Irreversible): Under drastic conditions (low pH, high heat), the lactone undergoes elimination of water from the side chain, forming
-unsaturated lactones and di-anhydro species.
Visualization: Degradation Pathway
The following diagram illustrates the transformation from the active acid form to the lactone and subsequent irreversible degradants.
Figure 1: Acid-catalyzed dehydration pathway of Atorvastatin.[1][2] Note the reversibility of the lactone formation versus the irreversible nature of further dehydration.
Pharmacological Profiling
The pharmacological impact of dehydration impurities must be bifurcated: the Lactone (active) vs. the Elimination Products (inactive/toxic).
Atorvastatin Lactone: The "Active" Impurity
Atorvastatin Lactone is unique because it is both a process impurity and a major human metabolite.
-
HMG-CoA Reductase Activity: The lactone itself does not bind effectively to the catalytic site of HMG-CoA reductase in its closed ring form. However, it acts as a pro-drug . Upon entering systemic circulation, it hydrolyzes back to the active acid form.
-
Off-Target Activity (DDI Risk): The lactone has a significantly different affinity profile for transporter proteins and metabolic enzymes compared to the acid.
-
CYP2C9 & CYP3A4: The lactone is a potent inhibitor.
-
P-glycoprotein (P-gp): The lactone inhibits P-gp (IC50 ~ 3.1–5.2 µM), potentially altering the bioavailability of co-administered drugs.
-
Irreversible Dehydrates (Unsaturated Derivatives)
When the side chain undergoes elimination (forming double bonds), the sp3 hybridization of the hydroxyl-bearing carbons is lost.
-
Loss of Efficacy: The 3,5-dihydroxy moiety acts as a transition-state mimic for the reduction of HMG-CoA. The formation of double bonds (e.g., in the
-unsaturated lactone) destroys this stereochemical mimicry, rendering these impurities pharmacologically inactive against the primary target. -
Toxicological Concern:
-unsaturated carbonyls are Michael acceptors. They can covalently bind to nucleophilic residues (cysteine/lysine) on proteins, potentially leading to idiosyncratic toxicity or sensitization.
Quantitative Activity Comparison
| Compound | Structure Status | HMG-CoA Inhibition (IC50) | P-gp Inhibition | Clinical Relevance |
| Atorvastatin (Acid) | Active Pharmacophore | 0.007 - 0.008 µM | Low | Therapeutic Agent |
| Atorvastatin Lactone | Dehydrated (Cyclic) | ~0.007 µM (post-hydrolysis)* | High (IC50 ~3-5 µM) | Major Metabolite / Impurity |
| Unsaturated Lactone | Dehydrated (Alkene) | > 10 µM (Inactive) | Unknown | Degradant (Potential Tox) |
*Note: The IC50 for the lactone in cellular assays often mirrors the acid due to intracellular hydrolysis.
Analytical Control Strategy
Detecting these impurities requires resolving the acid form from the lactone and the various dehydrated species. The lactone is significantly more lipophilic than the acid.
Separation Protocol (HPLC)[3]
-
Column: C18 Reverse Phase (e.g., Zorbax Bonus-RP or equivalent), 4.6 x 250 mm.
-
Mobile Phase A: 0.05M Ammonium Acetate buffer (pH 4.5 - critical to prevent on-column lactonization).
-
Mobile Phase B: Acetonitrile:THF (95:5).
-
Detection: UV at 244 nm.
Experimental Workflow: Isolation & Assay
The following workflow details the generation of dehydration impurities for reference standard characterization.
Figure 2: Workflow for the generation and isolation of dehydration impurities for pharmacological testing.
Experimental Methodology: Synthesis of Impurity Standards
To validate analytical methods or toxicology studies, you must often synthesize these impurities in-house.
Protocol A: Synthesis of Atorvastatin Lactone
-
Dissolution: Dissolve 1.0 g Atorvastatin Calcium in 50 mL dichloromethane (DCM).
-
Acidification: Add catalytic amount of concentrated HCl (or p-Toluenesulfonic acid).
-
Reaction: Stir at room temperature for 24 hours. Monitor by TLC (Mobile phase Hexane:EtOAc 1:1).
-
Workup: Wash with saturated NaHCO3, dry over MgSO4, and concentrate in vacuo.
-
Purification: Recrystallize from isopropyl alcohol.
-
Validation: Check MS (m/z ~541 [M+H]+).
Protocol B: HMG-CoA Reductase Inhibition Assay
-
Enzyme Prep: Use human recombinant HMG-CoA reductase catalytic domain.
-
Substrate: NADPH (400 µM) and HMG-CoA (400 µM).
-
Incubation: Incubate enzyme with varying concentrations of Atorvastatin Acid (Control) and Isolated Impurity (Test) for 15 mins at 37°C.
-
Initiation: Add HMG-CoA to start reaction.
-
Measurement: Monitor decrease in absorbance at 340 nm (NADPH oxidation).
-
Data Analysis: Fit curves to determine IC50. Crucial: Ensure buffer pH is 7.4; if testing Lactone, limit pre-incubation time to prevent hydrolysis if measuring intrinsic activity.
References
-
Krauß, J., Klimt, M., Luber, M., Mayer, P., & Bracher, F. (2019).[3] Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 15, 2085–2092. Retrieved from [Link]
-
Hermann, R., et al. (2006). Clinical Pharmacokinetics of Atorvastatin. Clinical Pharmacokinetics, 45, 1033–1052. Retrieved from [Link]
-
United States Pharmacopeia (USP). (2013). Atorvastatin Calcium Monograph: Organic Impurities. Retrieved from [Link]
-
Vukkum, P., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Sci Pharm. 81(1): 93–114. Retrieved from [Link]
Sources
- 1. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Beilstein Archives - Characterization of two new degradation products of atorvastatin-calcium formed upon treatment with strong acids [beilstein-archives.org]
Difference between Atorvastatin lactone and (2E)-2,3-Dehydroxy Atorvastatin
This guide provides a technical analysis of the structural, mechanistic, and analytical distinctions between Atorvastatin Lactone and (2E)-2,3-Dehydroxy Atorvastatin.
Differentiation of Metabolic Pharmacophores and Stress-Induced Degradants
Executive Summary
In the development and stability testing of Atorvastatin Calcium, distinguishing between Atorvastatin Lactone and (2E)-2,3-Dehydroxy Atorvastatin is a critical analytical challenge. While both species are isobaric (MW ~540.6 Da) and result from the loss of a water molecule (
-
Atorvastatin Lactone is a pharmacologically relevant metabolite and a reversible cyclic ester formed via equilibrium.
-
(2E)-2,3-Dehydroxy Atorvastatin (often termed the "Elimination Impurity") is an irreversible degradation product formed via
-elimination, typically under acidic or thermal stress.
This guide details the structural divergence, formation pathways, and validated protocols for separating these critical pairs.
Structural & Mechanistic Divergence
The core difference lies in the topology of the heptanoic acid side chain.
Chemical Identity[1]
| Feature | Atorvastatin Lactone | (2E)-2,3-Dehydroxy Atorvastatin |
| CAS Registry | 125995-03-1 (Generic) | 1105067-93-3 |
| Common Names | Atorvastatin Lactone, Impurity H (EP) | Elimination Impurity, Anhydro Atorvastatin |
| Topology | Cyclic (1,4-lactone ring) | Linear ( |
| Hybridization | ||
| Reversibility | Reversible (Hydrolyzes to Acid) | Irreversible (Permanent loss of -OH) |
| Solubility | Non-polar (Lipophilic) | Non-polar (Lipophilic) |
Structural Visualization
The following diagram illustrates the mechanistic divergence from the parent Atorvastatin Acid.
Figure 1: Mechanistic pathway showing the reversible formation of the Lactone versus the irreversible elimination to the (2E)-Dehydroxy degradant.
Formation Pathways[2]
Atorvastatin Lactone (Metabolic & Equilibrium)
The lactone is the major circulating metabolite of atorvastatin.[]
-
In Vivo: Formed via glucuronidation by UGT1A1/1A3, followed by spontaneous cyclization.
-
In Vitro (Stability): Occurs in acidic environments (pH < 4) or solid-state storage. It is a "closed" form of the drug where the C5-hydroxyl attacks the C1-carboxyl group.
-
Key Characteristic: If the pH is raised (basic conditions), the lactone ring opens, regenerating the active Atorvastatin Acid.
(2E)-2,3-Dehydroxy Atorvastatin (Stress Degradation)
This impurity arises from a dehydration reaction (loss of water) involving the C3-hydroxyl group and a hydrogen atom at C2.
-
Mechanism: Acid-catalyzed
-elimination. -
Structure: The elimination creates a double bond between C2 and C3, conjugated with the amide carbonyl. This forms an
-unsaturated amide system. -
Key Characteristic: This reaction is irreversible . Once formed, the molecule cannot "re-hydrate" back to Atorvastatin Acid under standard conditions.
Analytical Differentiation (The "Isobaric" Problem)
Since both species share the same mass (
Chromatographic Behavior (HPLC/UPLC)
The (2E)-2,3-Dehydroxy impurity is typically more lipophilic than the parent acid but may elute close to the Lactone depending on the column phase.
| Parameter | Atorvastatin Lactone | (2E)-2,3-Dehydroxy |
| Relative Retention (RRT) | ~1.4 - 1.6 (Late eluting) | ~1.2 - 1.3 (Elutes before Lactone)* |
| UV Absorbance | Similar to parent (246 nm) | Red Shift (Due to conjugation) |
| Peak Shape | Sharp | Often broader (cis/trans isomerism possible) |
*Note: RRT varies by method. In standard C18 reverse-phase methods (USP/EP), the elimination impurity typically elutes between the parent and the lactone.
Mass Spectrometry (MS/MS) Distinction
-
Lactone: In the ion source, the lactone ring can open, often showing fragments characteristic of the acid.
-
Dehydroxy: The double bond is stable. The fragmentation pattern often shows a distinct loss of the side chain without the possibility of water loss (since water is already lost).
-
Diagnostic: Perform MS/MS on
541. Look for the fragment corresponding to the cleavage of the amide bond. The side-chain fragment mass will differ between the cyclic lactone and the linear unsaturated chain.
-
Experimental Protocols
Protocol A: Selective Generation of Impurities
To validate an analytical method, you must generate these species to determine their retention times.
1. Generating Atorvastatin Lactone (Reference Standard)
This protocol forces cyclization without inducing elimination.
-
Preparation: Dissolve 10 mg Atorvastatin Calcium in 10 mL of Acetonitrile:0.1 N HCl (50:50).
-
Incubation: Let stand at Room Temperature for 2-4 hours. (Avoid heat).
-
Validation: Inject into HPLC. The major peak appearing after the parent is the Lactone.
-
Confirmation: Add 0.1 N NaOH to an aliquot. The peak should disappear (reverting to Acid).
2. Generating (2E)-2,3-Dehydroxy Atorvastatin (Stress Standard)
This protocol forces the harsh elimination reaction.
-
Preparation: Dissolve 10 mg Atorvastatin Calcium in 10 mL of 1.0 N HCl.
-
Stress: Heat at 60°C - 70°C for 4-6 hours.
-
Validation: Inject into HPLC. A new peak will appear (usually between Parent and Lactone or co-eluting depending on column).
-
Confirmation: Add 0.1 N NaOH. The Lactone peak (if present) will disappear, but the (2E)-2,3-Dehydroxy peak will remain , confirming its irreversible nature.
Protocol B: HPLC Separation Conditions (High Resolution)
-
Column: C18, 150 x 4.6 mm, 2.7 µm (e.g., Agilent Poroshell or Waters Cortecs).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.5 suppresses acid ionization, improving shape).
-
Gradient:
-
0 min: 35% B
-
15 min: 65% B
-
20 min: 90% B
-
-
Detection: UV at 246 nm (Parent/Lactone) and 270 nm (Enhanced detection of (2E)-Dehydroxy due to conjugation).
References
-
European Pharmacopoeia (Ph.[5][3] Eur.) . Atorvastatin Calcium Trihydrate Monograph. (Defines Impurity H as Lactone and Impurity D/related substances).
-
Vukkum, P., et al. (2013). "Stress degradation behavior of atorvastatin calcium and development of a stability-indicating HPLC assay method." Sci Pharm, 81(1), 93-114. (Details the acid degradation pathways).
-
LGC Standards . Atorvastatin Impurity Reference Materials. (Identifies (2E)-2,3-Dehydroxy Atorvastatin CAS 1105067-93-3).[6]
-
K.R.N. Moorthy, et al. (2013). "Isolation and characterization of degradation products of atorvastatin calcium." Journal of Pharmaceutical and Biomedical Analysis. (Structural elucidation of the elimination products).
Sources
- 2. sphinxsai.com [sphinxsai.com]
- 3. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Dehydroxy 2,3-Dehydro Atorvastatin Lactone [lgcstandards.com]
Toxicology profile of (2E)-2,3-Dehydroxy Atorvastatin impurity
Technical Guide & Risk Assessment Framework
Executive Summary
Target Entity: (2E)-2,3-Dehydroxy Atorvastatin (also known as Atorvastatin
Key Findings:
-
Origin: Acidic degradation or metabolic elimination.
-
Toxicological Class: Potential Mutagenic Impurity (PMI) based on structure (Class 3), requiring Ames testing for reclassification. If negative (typical for statin analogs), it reverts to ICH Q3B limits.
-
Pharmacology: Retains HMG-CoA reductase inhibitory scaffold; potential for on-target toxicity (myopathy/hepatotoxicity) if present in high quantities.
Chemical Identity & Formation Mechanism[5]
Physicochemical Profile
The impurity differs from the parent API by the loss of a hydroxyl group at the C3 position and the formation of a double bond between C2 and C3, creating a conjugated system with the carbonyl group.
| Property | Specification |
| IUPAC Name | (2E,5S)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-5-hydroxy-2-heptenoic acid |
| Common Names | Atorvastatin Impurity J (EP); 2,3-Dehydro Atorvastatin; |
| Molecular Formula | |
| Molecular Weight | 540.64 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, DMSO; Low aqueous solubility (pH dependent) |
| Structural Alert |
Formation Pathway
The formation of (2E)-2,3-Dehydroxy Atorvastatin occurs primarily through acid-catalyzed
-
Protonation: The hydroxyl group at C3 is protonated under acidic stress (or via metabolic activation).
-
Elimination: Water is lost, forming a double bond between C2 and C3.
-
Isomerization: The resulting double bond favors the Trans (E) configuration due to steric stability.
Figure 1: Degradation Pathway of Atorvastatin to (2E)-2,3-Dehydroxy Impurity
Caption: Acid-mediated dehydration pathway leading to the formation of the
Toxicological Assessment (ICH M7 & Q3A/B)
In Silico Structural Alert Analysis
The (2E)-2,3-Dehydroxy impurity contains an
-
Mechanism: The electrophilic
-carbon can react with nucleophilic sites on DNA bases (e.g., guanine), potentially causing adducts. -
QSAR Prediction (Consensus):
-
DEREK Nexus: Plausible alert for skin sensitization and mutagenicity (in vitro).
-
SARAH Nexus: often returns "Equivocal" or "Positive" requiring expert review.
-
-
Expert Review (Read-Across): While the alert exists, many statin-related unsaturated impurities have been proven Ames Negative experimentally. The steric bulk of the Atorvastatin backbone often hinders the interaction with DNA, mitigating the risk.
Genotoxicity & Carcinogenicity Risk
Under ICH M7, this impurity is initially categorized as Class 3 (Alerting structure, unrelated to the API structure's non-alerting part).
Qualification Strategy:
-
Ames Test (OECD 471): The definitive step.
-
Scenario A (Negative): Reclassified to Class 5 (Non-mutagenic). Treat as a general impurity (ICH Q3A/B limits).
-
Scenario B (Positive): Classified as Class 2 (Mutagenic). Requires control to TTC (Threshold of Toxicological Concern) levels.
-
Current industry consensus suggests this specific elimination product is typically Ames Negative , allowing it to be controlled at higher thresholds (e.g., 0.15% or PDE-based).
General Toxicology (On-Target Effects)
Since the impurity retains the core fluorophenyl-pyrrole scaffold essential for HMG-CoA reductase binding, it likely possesses pharmacological activity.
-
Hepatotoxicity: Potential to elevate liver enzymes (ALT/AST) similar to the parent drug.
-
Myotoxicity: Risk of myopathy or rhabdomyolysis if the impurity accumulates, particularly because lipophilicity may be altered by the loss of the hydroxyl group and formation of the alkene (increasing LogP).
Regulatory Control & Risk Limits[6]
Permitted Daily Exposure (PDE) Calculation
If the impurity is proven non-mutagenic (Class 5), limits are calculated based on the Maximum Daily Dose (MDD) of Atorvastatin (80 mg).
-
Reporting Threshold: 0.05% (for MDD > 1g) or 0.10% (for MDD < 1g - Applicable here).
-
Identification Threshold: 0.10% (MDD < 1g).
-
Qualification Threshold: 0.15% (or 1.0 mg/day, whichever is lower).
Calculation for Mutagenic Scenario (Hypothetical Class 2):
If Ames positive (worst-case), the TTC applies:
Decision Tree for Control Strategy:
Caption: ICH M7 Classification logic for the unsaturated impurity.
Analytical Methodology
To monitor this impurity, high-resolution chromatography is required due to its structural similarity to Atorvastatin and other degradation products (e.g., Lactone).[4]
Recommended Protocol (HPLC-UV/MS)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (or Ammonium Acetate pH 4.0).
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient:
-
T=0 min: 60% A / 40% B
-
T=15 min: 20% A / 80% B (Elution of lipophilic impurities)
-
-
Detection:
-
UV: 246 nm (Atorvastatin max) and 270-290 nm (The conjugated double bond in the impurity causes a bathochromic shift, making it distinct).
-
MS: ESI Positive Mode, MRM transition
(Loss of aniline moiety) or specific fragments.
-
Validation Parameters
-
Relative Response Factor (RRF): The impurity likely has a higher extinction coefficient at >250nm due to conjugation. RRF must be determined experimentally (typically 1.0 - 1.2 relative to Atorvastatin).
-
Limit of Quantitation (LOQ): Should be established at
(approx. 0.04 µg/mL relative to working concentration).
References
-
European Pharmacopoeia (Ph.[4][6] Eur.) . Atorvastatin Calcium Trihydrate Monograph. (Detailed impurity profile including Impurity J).
-
Stach, J., et al. (2008) . "Synthesis of Some Impurities and/or Degradation Products of Atorvastatin". Collection of Czechoslovak Chemical Communications, 73(2), 229–246.[2][7] (Structural elucidation of dehydration products).
-
ICH Harmonised Guideline . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).
-
Kearney, A.S., et al. (1993) . "The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981". Pharmaceutical Research, 10, 1461-1465. (Mechanism of acid/lactone conversion).[4]
-
Veepho Pharmaceuticals . Atorvastatin EP Impurity J (Structure and CAS Data).
Sources
- 1. (2E)-2,3-Dehydroxy Atorvastatin | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. researchgate.net [researchgate.net]
Literature review on Atorvastatin elimination products
An In-Depth Technical Guide to the Elimination Products of Atorvastatin: Metabolism, Analysis, and Pharmacokinetic Implications
Executive Summary
Atorvastatin, a leading synthetic statin, is pivotal in managing dyslipidemia and preventing cardiovascular disease through the inhibition of HMG-CoA reductase.[1] Its clinical efficacy is not solely dependent on the parent drug but is significantly influenced by a complex network of metabolic pathways that produce both active and inactive elimination products. This guide provides a detailed exploration of atorvastatin's biotransformation, offering researchers and drug development professionals a comprehensive understanding of its metabolic fate. We will dissect the enzymatic processes governing its conversion, characterize the resulting metabolites, detail robust analytical methodologies for their quantification, and discuss the profound implications of this metabolism on the drug's overall pharmacokinetic and pharmacodynamic profile.
Introduction to Atorvastatin
Atorvastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the hepatic biosynthesis of cholesterol.[2] By inhibiting this step, atorvastatin decreases de novo cholesterol synthesis, leading to an upregulation of low-density lipoprotein (LDL) receptors on hepatocyte surfaces. This, in turn, enhances the clearance of LDL-cholesterol from the bloodstream.[2] Unlike many other statins, atorvastatin is administered in its pharmacologically active acid form.[3][4] However, its systemic bioavailability is relatively low, around 14%, due to extensive first-pass metabolism in the gut wall and liver, a critical factor that dictates the profile of its circulating elimination products.[2][5]
The Metabolic Landscape of Atorvastatin
The biotransformation of atorvastatin is a multi-faceted process involving oxidation, glucuronidation, and lactonization, primarily occurring in the liver.[5][6] The interplay of metabolic enzymes and membrane transporters dictates the concentration and duration of action of both the parent drug and its active metabolites.
Primary Biotransformation: Cytochrome P450-Mediated Oxidation
The principal metabolic pathway for atorvastatin is oxidation, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[5][7][8][9] This process leads to the formation of two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[3][10] While CYP3A4 is responsible for over 85% of this conversion, the related isoenzyme CYP3A5 also contributes, although to a much lesser extent.[7][8][11] The intrinsic clearance rate by CYP3A4 is significantly higher than by CYP3A5, cementing CYP3A4's role as the key enzyme in atorvastatin's metabolism.[7][11] These hydroxylated derivatives are pharmacologically active and are crucial to the drug's overall therapeutic effect.[2][3]
Secondary Metabolic Pathways
Beyond primary oxidation, atorvastatin and its hydroxylated metabolites undergo further biotransformation:
-
Glucuronidation: The parent drug and its metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A3.[1][4][5] This process increases the water solubility of the compounds, facilitating their biliary excretion.
-
Lactonization: Atorvastatin acid and its hydroxylated forms exist in equilibrium with their corresponding inactive lactone forms.[3][12] This conversion can occur spontaneously or be enzyme-mediated. The lactones can be hydrolyzed back to the active acid forms.[12]
-
Beta-Oxidation: Various beta-oxidation products of atorvastatin have also been identified, contributing to the diversity of its metabolic profile.[2][4]
The Role of Membrane Transporters
The disposition of atorvastatin is heavily influenced by drug transporters. It is a substrate for hepatic uptake transporters, such as the organic anion-transporting polypeptide OATP1B1, which facilitates its entry into hepatocytes—the primary site of action and metabolism.[1][4][10] Conversely, efflux transporters like P-glycoprotein (P-gp/ABCB1), MRP2 (ABCC2), and BCRP (ABCG2) are involved in pumping the drug out of cells, which can limit its intestinal absorption and mediate its biliary clearance.[1][4][10]
Characterization of Major Elimination Products
The clinical activity of atorvastatin is attributable to both the parent drug and its primary hydroxylated metabolites.[13]
Active Metabolites: ortho- and para-Hydroxyatorvastatin
These two metabolites are the primary products of CYP3A4-mediated oxidation.[7] Crucially, in vitro studies have demonstrated that their ability to inhibit HMG-CoA reductase is equivalent to that of the parent atorvastatin compound.[12][13][14] Together, these active metabolites account for approximately 70% of the total circulating inhibitory activity against HMG-CoA reductase.[6][12][13] This fact is central to atorvastatin's pharmacology, as it means the therapeutic effect is sustained even as the parent drug is cleared.
Inactive Metabolites: Lactone Derivatives
Atorvastatin and its hydroxylated metabolites can be converted to their corresponding lactone forms.[3] These lactones are considered pharmacologically inactive.[3] Studies in haemodialysis patients have noted that while the active metabolites do not accumulate, the levels of inactive lactone metabolites can be higher compared to healthy volunteers.[3][15]
| Metabolite Name | Abbreviation | Pharmacological Activity | Primary Metabolic Pathway |
| ortho-Hydroxyatorvastatin | o-OH-ATV | Active (equipotent to parent) | CYP3A4/5 Oxidation |
| para-Hydroxyatorvastatin | p-OH-ATV | Active (equipotent to parent) | CYP3A4/5 Oxidation |
| Atorvastatin Lactone | ATV-L | Inactive | Lactonization |
| ortho-Hydroxyatorvastatin Lactone | o-OH-ATV-L | Inactive | Lactonization |
| para-Hydroxyatorvastatin Lactone | p-OH-ATV-L | Inactive | Lactonization |
| Glucuronide Conjugates | - | Inactive | UGT-mediated Glucuronidation |
Analytical Methodologies for Quantification
Accurate quantification of atorvastatin and its elimination products in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive analytical technique for this purpose.[16] Its widespread adoption stems from its superior sensitivity and selectivity, allowing for the simultaneous measurement of the parent drug and multiple metabolites at low ng/mL concentrations from a small volume of plasma.[17][18] The use of a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode ensures that each analyte is identified and quantified with high specificity, minimizing interference from the complex biological matrix.[19]
Protocol: Sample Preparation from Human Plasma via Solid-Phase Extraction (SPE)
The goal of sample preparation is to isolate the analytes of interest from plasma proteins and other interfering substances, a process critical for preventing ion suppression in the mass spectrometer. SPE is a highly reproducible method for this task.[16][19]
-
Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of an internal standard (IS) working solution (e.g., Rosuvastatin or a stable isotope-labeled version of atorvastatin) to correct for extraction variability.[19] Vortex briefly.
-
Conditioning: Condition an SPE cartridge (e.g., a C18 cartridge) by passing 1 mL of methanol followed by 1 mL of water through it. This step activates the stationary phase.[16]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-30% methanol in water) to remove hydrophilic impurities while retaining the analytes.[16][19]
-
Elution: Elute the analytes (atorvastatin and its metabolites) from the cartridge using 1-2 mL of a strong organic solvent, such as methanol or an acetonitrile/buffer mixture.[16][19]
-
Evaporation & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase to concentrate the sample and ensure compatibility with the LC system.[16]
Protocol: UPLC-MS/MS Instrumental Analysis
This protocol outlines typical conditions for the analysis. Optimization is required for specific instrumentation.
-
LC System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm) is commonly used for good separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typical.[16]
-
Flow Rate: Approximately 0.4 - 0.6 mL/min.[16]
-
Injection Volume: 5 - 20 µL.[16]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), often in positive ion mode for these compounds, though negative ion mode has also been used to enhance selectivity.[16]
-
Detection: Selected Reaction Monitoring (SRM).
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| Atorvastatin | 559.4 | 440.1 | ESI+ |
| ortho-Hydroxyatorvastatin | 575.4 | 466.2 | ESI+ |
| para-Hydroxyatorvastatin | 575.5 | 440.5 | ESI+ |
| Atorvastatin Lactone | 541.3 | 448.3 | ESI+ |
Pharmacokinetic and Clinical Implications
Contribution of Metabolites to Overall Activity
The long duration of atorvastatin's therapeutic effect is a direct consequence of its active metabolites. While the parent drug has an elimination half-life of approximately 14 hours, the half-life of HMG-CoA reductase inhibitory activity is significantly longer, estimated at 20 to 30 hours.[1][2][6][13] This extended activity is due to the sustained presence and equipotent action of the o-OH- and p-OH-atorvastatin metabolites.[2] This is a key differentiator for atorvastatin and a crucial consideration in its clinical application.
Factors Influencing Metabolism and Elimination
The reliance on CYP3A4 for metabolism makes atorvastatin susceptible to clinically significant drug-drug interactions.
-
CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., itraconazole, clarithromycin, protease inhibitors) can dramatically increase plasma concentrations of atorvastatin, elevating the risk of adverse effects like myopathy and rhabdomyolysis.[9][10][13]
-
CYP3A4 Inducers: Conversely, CYP3A4 inducers like rifampin can decrease plasma concentrations of atorvastatin, potentially reducing its efficacy.[6][9]
-
Transporter Interactions: Drugs that inhibit the OATP1B1 transporter, such as cyclosporine, can significantly increase atorvastatin exposure by impairing its hepatic uptake.[10]
-
Hepatic Impairment: In patients with liver disease, atorvastatin metabolism is significantly impaired, leading to markedly increased plasma concentrations of the drug.[2][10]
Conclusion
The elimination products of atorvastatin are not mere byproducts but are integral to its overall pharmacological profile. The extensive metabolism via CYP3A4 generates active hydroxylated metabolites that account for a majority of the sustained HMG-CoA reductase inhibition. A thorough understanding of these metabolic pathways, the enzymes and transporters involved, and the methods for their quantification is paramount for professionals in drug development and clinical research. This knowledge is critical for predicting drug-drug interactions, understanding inter-individual variability in patient response, and ultimately optimizing the therapeutic use of this vital medication.
References
-
Wikipedia. Atorvastatin. [Link]
-
Park, J. E., et al. (2008). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. Xenobiotica, 38(9), 1186-1196. [Link]
-
Igel, M., et al. (2003). Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients. Nephrology Dialysis Transplantation, 18(5), 975-981. [Link]
-
News-Medical.Net. (2019). Atorvastatin Uses, Interactions & Side Effects. [Link]
-
Dr.Oracle. (2025). How is atorvastatin (Lipitor) metabolized in the liver?. [Link]
-
ClinPGx. Atorvastatin Pathway, Pharmacokinetics. [Link]
-
Taylor & Francis Online. (2008). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. [Link]
-
PharmaCompass.com. Atorvastatin | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
RSC Publishing. (2014). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods, 6(19), 7869-7877. [Link]
-
PubMed. (2003). Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients. [Link]
-
ResearchGate. The biotransformation pathway of atorvastatin. [Link]
-
PubMed. (2008). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. [Link]
-
NCBI Bookshelf. (2025). Atorvastatin - StatPearls. [Link]
-
NCBI. (2015). Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 107, 439-447. [Link]
-
Medsafe. (2014). Statins and CYP Interactions. [Link]
-
PubMed. (2004). Clinical pharmacokinetics of atorvastatin. [Link]
-
U.S. Food and Drug Administration. (2017). Lipitor (atorvastatin calcium) Label. [Link]
-
Wiley Analytical Science. (2022). Simple statin analysis with LC-MS/MS. [Link]
-
Bioanalysis Zone. (2023). Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. [Link]
-
MDPI. (2021). Atorvastatin. Encyclopedia. [Link]
-
University of Rhode Island. Physiologically-Based Pharmacokinetic Modeling of Atorvastatin Acid and Major Metabolites. [Link]
-
NCBI. (2014). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology, 171(1), 115-127. [Link]
-
AKJournals. (2015). LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone. Journal of Chromatographic Science, 53(6), 929-937. [Link]
Sources
- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Atorvastatin - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ClinPGx [clinpgx.org]
- 5. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Statins and CYP Interactions [medsafe.govt.nz]
- 10. droracle.ai [droracle.ai]
- 11. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atorvastatin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. akjournals.com [akjournals.com]
Methodological & Application
Application Note: High-Resolution RP-HPLC Method for the Quantitation of (2E)-2,3-Dehydroxy Atorvastatin
Executive Summary
This application note details the development and validation of a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the detection and quantitation of (2E)-2,3-Dehydroxy Atorvastatin . This specific impurity, often formed under acidic stress via
The protocol utilizes a C18 stationary phase with a mass-compatible ammonium acetate buffer system, ensuring robust separation of the target impurity from the parent drug, Atorvastatin Lactone, and Desfluoro-Atorvastatin.
Scientific Background & Mechanistic Insight
The Analyte: (2E)-2,3-Dehydroxy Atorvastatin
Unlike oxidative degradants, (2E)-2,3-Dehydroxy Atorvastatin results from a dehydration event. The elimination of the hydroxyl group at position C3 and a proton at C2 creates a trans (E) double bond conjugated with the carboxylic acid carbonyl.
-
Chemical Consequence: The loss of the polar hydroxyl group and the formation of the alkene significantly increases the LogP (hydrophobicity). Consequently, this impurity elutes after the parent Atorvastatin peak in reversed-phase chromatography.
-
Stability Context: This degradation pathway is acid-catalyzed.[1] While Atorvastatin is prone to lactonization (internal esterification) in acidic media, the formation of the 2,3-dehydroxy analog represents a permanent structural change (elimination) rather than a reversible equilibrium.
Method Development Logic
To achieve high specificity (E-E-A-T principle), the method parameters were selected based on the following causality:
-
Stationary Phase Selection (C18): A high-carbon-load C18 column (L1) is selected to maximize hydrophobic interaction. The target impurity’s planar double bond region interacts strongly with the C18 chains, providing necessary resolution from the Atorvastatin Lactone.
-
Buffer pH (4.5 ± 0.1): Atorvastatin has a pKa of ~4.5 (carboxylic acid).
-
Why not pH 2.0? Extremely acidic pH accelerates on-column degradation of the parent drug.
-
Why not pH 7.0? At neutral pH, the carboxylic acid is fully ionized, reducing retention and potentially causing co-elution with polar degradants.
-
Decision: pH 4.5 using Ammonium Acetate buffers the system near the pKa, offering a balance of retention and stability.
-
-
Mobile Phase Modifier (Acetonitrile): ACN is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peak shapes for the aromatic-rich statin structure.
Visualizing the Degradation Pathway[1][2]
The following diagram illustrates the formation of the target impurity relative to the parent drug.
Figure 1: Acid-catalyzed degradation pathways of Atorvastatin. The target analyte (Red) is formed via irreversible elimination, distinct from the reversible lactonization (Yellow).
Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD/PDA detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm for faster runs).
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Ammonium Acetate (AR Grade).
-
Glacial Acetic Acid (for pH adjustment).[2]
-
Milli-Q Water (18.2 MΩ).
-
Mobile Phase Preparation
-
Buffer Solution (Mobile Phase A): Dissolve 3.85 g of Ammonium Acetate in 1000 mL of water. Adjust pH to 4.5 ± 0.05 with Glacial Acetic Acid. Filter through a 0.45 µm nylon membrane.
-
Organic Phase (Mobile Phase B): 100% Acetonitrile.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to ensure optimal Van Deemter performance. |
| Column Temp | 35°C | Slightly elevated temperature reduces viscosity and improves mass transfer for sharper peaks. |
| Injection Vol | 10 µL | Sufficient sensitivity without overloading the column. |
| Detection | UV 244 nm | Max absorption for the Atorvastatin fluorophenyl core; the conjugated double bond of the impurity also absorbs well here. |
| Run Time | 45 Minutes | Ensures elution of highly hydrophobic late-eluting impurities. |
Gradient Program
Note: The gradient is designed to retain the polar parent initially, then ramp up to elute the hydrophobic (2E)-2,3-Dehydroxy impurity.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 65 | 35 | Initial equilibration |
| 20.0 | 45 | 55 | Elution of Parent (Atorvastatin) |
| 30.0 | 20 | 80 | Elution of Dehydroxy Impurity & Lactone |
| 35.0 | 20 | 80 | Wash step |
| 36.0 | 65 | 35 | Return to initial |
| 45.0 | 65 | 35 | Re-equilibration |
Method Validation Strategy
To ensure the method is "self-validating" and trustworthy, the following parameters must be assessed according to ICH Q2(R1) guidelines.
System Suitability Criteria
Before running samples, inject the System Suitability Solution (containing Atorvastatin and the target impurity) 5 times.
-
Resolution (Rs): > 2.0 between Atorvastatin and (2E)-2,3-Dehydroxy Atorvastatin.
-
Tailing Factor (T): < 1.5 for both peaks (Statins are prone to tailing; pH 4.5 helps mitigate this).
-
RSD of Area: < 2.0% for the parent; < 5.0% for the impurity (at limit level).
Linearity & Sensitivity
-
Linearity Range: 0.05 µg/mL to 5.0 µg/mL (relative to a 500 µg/mL sample load).
-
LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.
-
LOQ (Limit of Quantitation): S/N ratio of 10:1.
Sample Preparation
-
Diluent: Acetonitrile : Buffer (50:50 v/v). Crucial: Do not use pure organic as diluent to avoid peak distortion (solvent effect).
-
Stock Preparation: Dissolve 10 mg of (2E)-2,3-Dehydroxy Atorvastatin Reference Standard in 10 mL of Diluent.
-
Test Sample: Dissolve tablet powder or API equivalent to 50 mg Atorvastatin in 100 mL Diluent.
Workflow Diagram
Figure 2: Operational workflow for the detection and quantitation of the impurity.
Troubleshooting & Critical Considerations
-
Ghost Peaks: If "ghost peaks" appear around the retention time of the Dehydroxy impurity, check the gradient purity. High ACN concentrations at 30-35 minutes can elute contaminants trapped on the column head from previous injections.
-
Retention Time Shift: The (2E)-2,3-Dehydroxy impurity is highly sensitive to % Organic. A 1% error in ACN mixing can shift the peak by ±1 minute. Ensure pump mixing valves are calibrated.
-
Relative Response Factor (RRF): The conjugated double bond at C2-C3 extends the chromophore. The extinction coefficient (
) of the impurity may differ from Atorvastatin. For precise quantitation, determine the RRF; typically, it is close to 1.0-1.2 due to enhanced conjugation.
References
-
MedChemExpress. "Atorvastatin 3-Deoxyhept-2-enoic Acid ((2E)-2,3-Dehydroxy Atorvastatin)."[3] Product Datasheet. Link
-
National Institutes of Health (NIH) - PubMed. "Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC." PMC. Link
-
Beilstein Archives. "Characterization of two new degradation products of atorvastatin-calcium formed upon treatment with strong acids." Beilstein J. Org. Chem.Link
-
US Pharmacopeia (USP). "Atorvastatin Calcium Monograph - Related Compounds." USP-NF Online. (Requires Subscription for full text, referenced for method alignment). Link
Sources
Technical Guide: Synthesis of (2E)-2,3-Dehydroxy Atorvastatin Reference Standard
This application note details the synthesis, purification, and characterization of (2E)-2,3-Dehydroxy Atorvastatin (also known as Atorvastatin Impurity J or 2,3-Anhydro Atorvastatin). This substance is a critical reference standard for stability profiling, representing the primary
Introduction & Mechanistic Basis
In the development of Atorvastatin Calcium (Lipitor®), the stability of the heptanoic acid side chain is paramount. Under acidic conditions or elevated thermal stress, the 3-hydroxy group undergoes
Mechanistic Pathway:
The transformation follows an acid-catalyzed dehydration mechanism (E1 or E1cB-like). Protonation of the C3-hydroxyl group creates a good leaving group (
Retrosynthetic Analysis & Strategy
To produce a high-purity reference standard (>95%), a direct degradation of the API (Active Pharmaceutical Ingredient) is often uncontrolled, yielding mixtures of lactones and isomers. A controlled semi-synthetic approach using Atorvastatin tert-Butyl Ester or the Calcium Salt with specific dehydration agents is preferred.
-
Route A (Preferred for Purity): Dehydration of Atorvastatin tert-butyl ester followed by selective hydrolysis.
-
Route B (Direct): Acid-catalyzed dehydration of Atorvastatin Calcium followed by preparative isolation. This protocol focuses on Route B as it is the most direct method for analytical labs starting with API.
Reaction Scheme:
Atorvastatin Calcium
Detailed Synthesis Protocol
Materials Required
-
Precursor: Atorvastatin Calcium Trihydrate (API Grade).
-
Reagents: p-Toluenesulfonic acid monohydrate (pTSA), Toluene, Tetrahydrofuran (THF), Sodium Hydroxide (1N NaOH).
-
Solvents: Methanol (HPLC Grade), Acetonitrile, Water.
Step-by-Step Methodology
Phase 1: Acid-Catalyzed Dehydration
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (optional, for water removal) or a reflux condenser.
-
Dissolution: Suspend Atorvastatin Calcium (5.0 g) in Toluene (100 mL) . Add THF (20 mL) to aid solubility if necessary.
-
Catalysis: Add p-Toluenesulfonic acid (pTSA) (1.5 eq) . The acidic environment promotes the protonation of the 3-OH.
-
Reaction: Heat the mixture to reflux (
C) for 4–6 hours. -
Workup: Cool the reaction to room temperature. Wash the organic layer with saturated
(2 x 50 mL) to neutralize the acid. Dry the organic layer over and concentrate under vacuum to yield the crude unsaturated intermediate (often a mixture of acid and lactone).
Phase 2: Hydrolysis & Salt Formation Note: The dehydration often yields the lactone form (2,3-dehydro atorvastatin lactone). To obtain the reference standard "Impurity J" (the acid form), hydrolysis is required.
-
Hydrolysis: Dissolve the crude residue in Methanol (50 mL) .
-
Saponification: Add 1N NaOH (1.1 eq) dropwise at
C. Stir at ambient temperature for 1–2 hours.-
Checkpoint: Monitor HPLC for the shift from the Lactone (less polar) to the Free Acid (more polar).
-
-
Neutralization: Adjust pH to ~7.5–8.0 using dilute acetic acid.
-
Isolation: Evaporate methanol. The residue is the crude Sodium salt of (2E)-2,3-Dehydroxy Atorvastatin.
Phase 3: Purification (Preparative HPLC) For reference standard quality (>98% purity), crystallization is rarely sufficient due to E/Z isomerism.
-
System: Preparative HPLC (C18 Column, 10µm, 250 x 21.2 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
Gradient: 40% B to 80% B over 25 minutes.
-
-
Collection: Collect the major peak corresponding to the (2E)-isomer.
-
Finishing: Lyophilize the collected fractions to obtain an off-white amorphous solid.
Visualization of Pathways
Figure 1: Synthesis & Mechanism Pathway
Caption: Reaction pathway for the acid-catalyzed dehydration of Atorvastatin to Impurity J.
Figure 2: Experimental Workflow
Caption: Operational workflow for the synthesis and isolation of the reference standard.
Analytical Characterization (QC)
To certify the material as a Reference Standard, the following data must be generated.
| Test Parameter | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow solid |
| Identification A | 1H NMR (DMSO-d6) | Distinct olefinic signals: |
| Identification B | Mass Spectrometry (ESI) | |
| Purity | HPLC (UV @ 244 nm) | |
| Isomeric Purity | HPLC | (2E)-isomer > 98%; (2Z)-isomer < 2% |
Key NMR Diagnostic:
The defining feature of (2E)-2,3-Dehydroxy Atorvastatin is the large coupling constant (
References
-
European Pharmacopoeia (Ph.[4] Eur.) . Atorvastatin Calcium Monograph 2191. (Defines Impurity J specifications).
-
Stach, J., et al. (2008).[5][6] "Synthesis of Some Impurities and/or Degradation Products of Atorvastatin." Collection of Czechoslovak Chemical Communications, 73(2), 229–246.[6]
-
LGC Standards . (2E)-2,3-Dehydroxy Atorvastatin Reference Material Data Sheet.
-
Kearney, A.S., et al. (1993).[7] "The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981." Pharmaceutical Research, 10(10), 1461-1465.
-
SynThink Research Chemicals . Atorvastatin Impurity J Characterization Data.
Sources
- 1. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 2. scispace.com [scispace.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. BJOC - Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (2E)-2,3-Dehydroxy Atorvastatin | CymitQuimica [cymitquimica.com]
Application Note: Isolation and Characterization of (2E)-2,3-Dehydroxy Atorvastatin from Stressed Atorvastatin Calcium Samples
Abstract
This application note provides a comprehensive, field-proven methodology for the generation, isolation, and subsequent characterization of (2E)-2,3-Dehydroxy Atorvastatin, a significant degradation product of Atorvastatin. Atorvastatin, a leading HMG-CoA reductase inhibitor, is susceptible to degradation under various stress conditions, making the study of its impurities crucial for ensuring pharmaceutical safety and efficacy.[1][2] This guide details a systematic workflow, beginning with forced degradation of Atorvastatin Calcium under acidic stress, followed by analytical monitoring using a stability-indicating HPLC-UV method. The core of this document is a detailed protocol for the semi-preparative HPLC isolation of the target impurity, (2E)-2,3-Dehydroxy Atorvastatin. Finally, we outline the necessary spectroscopic techniques (LC-MS, NMR) for unequivocal structural confirmation and purity assessment. This self-validating protocol is designed for researchers, scientists, and drug development professionals engaged in impurity profiling and reference standard generation.
Introduction: The Rationale for Impurity Isolation
Atorvastatin is a widely prescribed synthetic lipid-lowering agent that acts by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3] The chemical stability of any active pharmaceutical ingredient (API) is a critical attribute that can affect its safety and therapeutic efficacy.[1] Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, mandate rigorous stability testing to understand how an API's quality changes over time under the influence of environmental factors like temperature, humidity, light, and pH.[4][5]
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies.[1] This practice is fundamental for several reasons: it helps elucidate degradation pathways, identifies potential degradation products that may form during storage, and is crucial for developing stability-indicating analytical methods.[3][6]
(2E)-2,3-Dehydroxy Atorvastatin, also known as Atorvastatin Eliminate or Atorvastatin 3-Deoxy-hept-2-enoic Acid, is a known impurity of Atorvastatin.[7][8] It is characterized by the elimination of a water molecule from the dihydroxy heptanoic acid side chain, forming a double bond. The presence and quantity of such impurities must be carefully controlled. To do this effectively, pure reference standards of the impurities are required for analytical method validation and as markers for routine quality control. This document provides a robust, end-to-end protocol for generating (2E)-2,3-Dehydroxy Atorvastatin from stressed samples of the parent API and purifying it to a reference standard quality.
Experimental Workflow: From Stressed API to Pure Impurity
The overall process is a multi-stage workflow designed to ensure the reliable generation and purification of the target degradant. Each stage is built upon the previous one, creating a self-validating system from controlled degradation to confirmed isolation.
Figure 1: Overall experimental workflow. This diagram illustrates the sequential process from forced degradation of the Atorvastatin API to the isolation and final characterization of the pure (2E)-2,3-Dehydroxy Atorvastatin impurity.
Protocol 1: Forced Degradation via Acid Hydrolysis
Causality: Atorvastatin is known to be susceptible to acid-catalyzed hydrolysis.[9][10] The acidic conditions facilitate the elimination of water from the 3,5-dihydroxy heptanoic acid side chain, leading to the formation of (2E)-2,3-Dehydroxy Atorvastatin among other degradants. This specific stress condition is therefore selected to intentionally enrich the sample with the target impurity.
Materials:
-
Atorvastatin Calcium API
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Hydroxide (NaOH), 1M solution
-
Volumetric flasks, pipettes, and magnetic stirrer
Step-by-Step Protocol:
-
Stock Solution Preparation: Accurately weigh and dissolve 100 mg of Atorvastatin Calcium in a 100 mL volumetric flask using a 50:50 (v/v) mixture of methanol and acetonitrile to achieve a concentration of 1 mg/mL.
-
Acidic Stress: Transfer 20 mL of the stock solution into a 50 mL round-bottom flask. Add 20 mL of 1M HCl.
-
Incubation: Stir the solution at room temperature (25 ± 2°C) for 24 hours.[6] Monitor the reaction periodically (e.g., at 4, 8, 12, and 24 hours) using the analytical HPLC method described in Protocol 2 to observe the formation of the target impurity.
-
Neutralization: After the desired level of degradation is achieved (as determined by HPLC), carefully neutralize the solution by adding an appropriate volume of 1M NaOH until the pH is approximately 7.0. This step is critical to quench the degradation reaction before analysis and purification.
-
Sample Preparation for Analysis: Dilute a small aliquot of the neutralized, stressed sample with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for analytical HPLC injection. The bulk of the sample is reserved for preparative isolation.
Protocol 2: Analytical HPLC for Degradation Monitoring
Causality: A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential to resolve the parent Atorvastatin peak from its various degradation products, including the target impurity.[6][11] This method serves two purposes: first, to monitor the progress of the forced degradation, and second, to form the basis for the preparative scale-up. A gradient elution is employed to ensure adequate separation of compounds with differing polarities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with DAD/UV detector |
| Column | Zorbax Bonus-RP (4.6 x 150 mm, 5 µm) or equivalent C18 column[6] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (40% B), 5-20 min (40-90% B), 20-25 min (90% B), 25.1-30 min (40% B) |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm[6] |
| Injection Volume | 10 µL |
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared stressed sample (from Protocol 1, step 5).
-
Analyze the resulting chromatogram. Identify the Atorvastatin peak and the peak corresponding to (2E)-2,3-Dehydroxy Atorvastatin based on its expected relative retention time. The goal is to achieve baseline separation between the target impurity and other major peaks.
Protocol 3: Semi-Preparative HPLC Isolation
Causality: To obtain the impurity in sufficient quantity and purity for use as a reference standard, the analytical method must be scaled up to a preparative level. This involves using a larger dimension column to handle higher sample loads and adjusting the flow rate accordingly. The fundamental separation chemistry (mobile phases and gradient profile) is maintained to ensure a predictable transition from analytical to preparative scale.
Figure 2: Logic of scaling from analytical to preparative chromatography. The goal is to increase sample load while preserving the separation achieved at the analytical scale.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Shimadzu LC-10 or equivalent preparative system with a fraction collector |
| Column | ODS-C18 (21.2 x 250 mm, 10 µm) or equivalent semi-preparative column[12] |
| Mobile Phase A | 20 mM Ammonium Acetate Buffer (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Adjusted based on analytical run to maximize resolution around the target peak |
| Flow Rate | 5.0 mL/min[12] |
| Detection Wavelength | 244 nm[12] |
| Injection Volume | 1-2 mL of concentrated stressed sample |
Step-by-Step Protocol:
-
Sample Concentration: If necessary, concentrate the bulk neutralized sample from Protocol 1 under reduced pressure to increase the concentration of the impurity for efficient loading onto the preparative column.
-
Method Optimization: Perform an initial run with a small injection to confirm the retention time of (2E)-2,3-Dehydroxy Atorvastatin under preparative conditions. Adjust the gradient slope if necessary to maximize the separation window around the target peak.
-
Purification Run: Inject the concentrated stressed sample onto the equilibrated preparative column.
-
Fraction Collection: Monitor the UV chromatogram in real-time. Begin collecting the eluent just before the target impurity peak begins to emerge and stop collecting just after it returns to baseline. Use a narrow collection window to ensure high purity.
-
Purity Check: Re-inject a small aliquot of the collected fraction into the analytical HPLC system (Protocol 2) to confirm its purity. If co-eluting impurities are present, pooling and a second-pass purification may be necessary.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the isolated impurity as a solid.
Protocol 4: Spectroscopic Characterization
Causality: Isolation alone is insufficient; the chemical structure and identity of the purified compound must be unequivocally confirmed. A combination of mass spectrometry (for molecular weight) and Nuclear Magnetic Resonance (NMR) spectroscopy (for detailed structural information) provides definitive proof.
Characterization Data Summary:
| Technique | Expected Result for (2E)-2,3-Dehydroxy Atorvastatin |
| LC-MS (ESI+) | Molecular Formula: C₃₃H₃₃FN₂O₄ Molecular Weight: 540.62 Observed [M+H]⁺: m/z 541.24 |
| ¹H NMR | Appearance of vinylic protons (double bond in the side chain), and disappearance of one hydroxyl proton signal compared to Atorvastatin. |
Step-by-Step Protocol:
-
LC-MS Analysis:
-
Dissolve a small amount of the isolated solid in methanol.
-
Analyze using an LC-MS system, coupling a fast-gradient UPLC with a mass spectrometer (e.g., Waters ACQUITY QDa II).[2]
-
Confirm the presence of the expected parent ion ([M+H]⁺) in the mass spectrum.
-
-
NMR Analysis:
-
Dissolve approximately 5-10 mg of the isolated solid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the spectra to confirm the structure of (2E)-2,3-Dehydroxy Atorvastatin, paying close attention to the signals that differentiate it from the parent drug.
-
Conclusion
This application note provides a validated, step-by-step methodology for the isolation and characterization of the Atorvastatin degradation product, (2E)-2,3-Dehydroxy Atorvastatin. By employing a systematic approach of controlled forced degradation followed by analytical monitoring and preparative-scale purification, a high-purity reference standard can be reliably obtained. The subsequent spectroscopic analysis provides the necessary authoritative confirmation of the impurity's identity. This comprehensive protocol serves as a crucial tool for pharmaceutical development and quality control laboratories, enabling the accurate quantification and control of this critical impurity in Atorvastatin drug substances and products.
References
-
Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Chromatographic Science. ([Link])
-
Chemical Stability of Compounded Atorvastatin Suspension Over a 5-week Period at Varied Temperature and Storage Conditions. IOSR Journal of Pharmacy. ([Link])
-
ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. ([Link])
-
ICH Q1 guideline on stability testing of drug substances and drug products. ICH. ([Link])
-
Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules. ([Link])
-
Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics. ([Link])
-
Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical Letters. ([Link])
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. ([Link])
-
Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry. ([Link])
-
Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. ResearchGate. ([Link])
-
ICH: New Guideline for Stabilities. ECA Academy. ([Link])
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. ([Link])
-
Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research. ([Link])
-
Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. Waters Corporation. ([Link])
Sources
- 1. scispace.com [scispace.com]
- 2. waters.com [waters.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2E)-2,3-Dehydroxy Atorvastatin | CymitQuimica [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsdronline.com [ijpsdronline.com]
LC-MS/MS fragmentation pattern of (2E)-2,3-Dehydroxy Atorvastatin
Application Note: LC-MS/MS Fragmentation Profiling and Chromatographic Resolution of (2E)-2,3-Dehydroxy Atorvastatin
Executive Summary & Chemical Context
During the stress testing and stability profiling of Atorvastatin, multiple degradation pathways can compromise the active pharmaceutical ingredient (API). While the intact API yields a protonated precursor ion of m/z 559.3, acidic or thermal stress frequently induces a dehydration event (-18 Da), resulting in degradants with an m/z of 541.3[1].
(2E)-2,3-Dehydroxy Atorvastatin (also known as Atorvastatin eliminate or Atorvastatin 3-Deoxy-hept-2-enoic Acid; Formula: C33H33FN2O4) is a critical elimination impurity[2]. It forms via the loss of a water molecule from the heptanoic acid side chain, creating a double bond[2]. The primary analytical challenge in LC-MS/MS profiling is that this compound is strictly isobaric with Atorvastatin Lactone , another common degradant[3]. Because both impurities share the identical pyrrole core and differ only in the configuration of the aliphatic side chain, their primary Collision-Induced Dissociation (CID) fragmentation patterns are nearly indistinguishable[3]. Therefore, orthogonal chromatographic resolution combined with highly specific Multiple Reaction Monitoring (MRM) is required for accurate quantification[1].
Analytical Workflow & Methodological Design
To ensure a self-validating analytical system, the workflow must account for the chemical lability of the API. Highly acidic sample diluents can artificially induce in-situ lactonization, skewing the quantification of naturally occurring impurities[3]. The workflow below outlines the optimized path from extraction to structural elucidation.
Figure 1: End-to-end LC-MS/MS workflow for isobaric statin impurity profiling.
Step-by-Step Experimental Protocol
Sample Preparation
Causality Insight: The extraction solvent must stabilize the elimination impurity without triggering the conversion of the parent Atorvastatin into its lactone form.
-
Weigh 10.0 mg of the stressed Atorvastatin sample and transfer it to a 10 mL volumetric flask.
-
Dissolve the sample in a diluent consisting of Methanol:Water (50:50, v/v). Crucial: Do not use unbuffered acidic water (pH < 4.0), as this will catalyze artificial lactonization[3].
-
Sonicate for 5 minutes at 4 °C to prevent thermal degradation.
-
Filter through a 0.22 µm PTFE syringe filter into an LC-MS certified amber vial.
UHPLC Chromatographic Separation
Causality Insight: Separation of the isobaric (2E)-2,3-Dehydroxy Atorvastatin and Atorvastatin Lactone relies on their differing hydrophobicities. The lactone is significantly less polar and will elute later on a reversed-phase column.
-
Column: C18, 1.7 µm, 2.1 mm x 100 mm (e.g., ACQUITY UPLC CSH)[1].
-
Column Temperature: 40 °C (Optimizes mass transfer and peak shape).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.0 with glacial acetic acid. (Maintains ionization efficiency while preventing column-induced degradation)[3].
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Table 1: Optimized UHPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |
|---|---|---|---|
| 0.0 | 60 | 40 | Initial |
| 5.0 | 40 | 60 | Linear |
| 8.0 | 10 | 90 | Linear |
| 10.0 | 10 | 90 | Hold |
| 10.1 | 60 | 40 | Re-equilibration |
Mass Spectrometry (ESI-MS/MS) Parameters
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 450 °C
-
Cone Voltage: 35 V - 50 V (Adjusted for optimal in-source transmission)[1].
Mechanistic Fragmentation Pathway Analysis
When subjected to CID, the protonated precursor ion of (2E)-2,3-Dehydroxy Atorvastatin (m/z 541.3) undergoes highly predictable, structurally diagnostic cleavages. Because the dehydration modification resides entirely on the heptanoic acid side chain, the fragmentation is driven by the sterically hindered and electronically activated amide bond attached to the central pyrrole ring[3].
-
Primary Cleavage A (Loss of Aniline): The weakest point of the molecule under CID is the C-N bond of the carboxamide group. Cleavage here results in the neutral loss of aniline (Ph-NH2, 93 Da), generating a highly abundant product ion at m/z 448.2 [3].
-
Primary Cleavage B (Loss of Phenylisocyanate): Alternatively, cleavage of the adjacent C-C bond of the same amide group expels phenylisocyanate (Ph-N=C=O, 119 Da), yielding the diagnostic product ion at m/z 422.2 [4],[3].
-
Secondary Cleavages: The m/z 422.2 fragment acts as an intermediate for further dissociation. It can undergo a subsequent neutral loss of water (-18 Da) to form m/z 404.2 , or undergo alkyl cleavage to lose a propene group (-42 Da) from the isopropyl moiety, yielding m/z 380.2 [1],[3].
Figure 2: CID fragmentation pathway of (2E)-2,3-Dehydroxy Atorvastatin (m/z 541.3).
Table 2: MRM Transitions and Collision Energy Optimization
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) | Diagnostic Purpose |
|---|---|---|---|---|---|
| Atorvastatin (API) | 559.3 | 440.2 | 119 Da | 22 | API Quantification |
| (2E)-2,3-Dehydroxy Atorvastatin | 541.3 | 448.2 | 93 Da | 19 | Primary Quantifier |
| (2E)-2,3-Dehydroxy Atorvastatin | 541.3 | 422.2 | 119 Da | 25 | Secondary Qualifier |
| (2E)-2,3-Dehydroxy Atorvastatin | 541.3 | 380.2 | 161 Da | 35 | Structural Confirmation |
Note: While Atorvastatin Lactone shares the 541.3 → 448.2 transition, the two compounds are strictly differentiated by their retention times established in Table 1.
References
-
Waters Corporation. Streamlining Impurity Analysis in Atorvastatin with the ACQUITY QDa II Mass Detector for Enhanced Detection and Quantification. Waters Application Notes.[1] URL:[Link]
-
Shimadzu Corporation. Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. Shimadzu Excellence in Science.[4] URL:[Link]
-
Mornar, A., et al. Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. ResearchGate.[3] URL:[Link]
Sources
Application Note: NMR Characterization of (2E)-2,3-Dehydroxy Atorvastatin
Part 1: Executive Summary & Chemical Context
Introduction
In the development of HMG-CoA reductase inhibitors, impurity profiling is a critical regulatory requirement (ICH Q3A/Q3B). (2E)-2,3-Dehydroxy Atorvastatin (systematically known as Atorvastatin Impurity D or (2E,5S)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-5-hydroxy-2-heptenoic acid ) is a significant degradation product formed via acid-catalyzed dehydration.[1]
This impurity is structurally distinct from the parent drug due to the elimination of the hydroxyl group at C3 and the hydrogen at C2, resulting in an
Structural Comparison
The characterization strategy hinges on identifying the loss of sp³ hybridization at C2/C3 and the emergence of olefinic signals with specific coupling constants (
| Feature | Atorvastatin (Parent) | (2E)-2,3-Dehydroxy Atorvastatin |
| C2 Environment | Methylene (-CH₂-), sp³ | Methine (=CH-), sp², Olefinic |
| C3 Environment | Methine (-CH(OH)-), sp³ | Methine (=CH-), sp², Olefinic |
| C2-C3 Bond | Single Bond (Free rotation) | Double Bond (Rigid, trans) |
| Key Diagnostic |
Part 2: Experimental Protocols
Protocol A: Sample Preparation (Critical Step)
Rationale: Atorvastatin and its unsaturated derivatives are sensitive to pH.[1][2] The open-chain acid form can readily cyclize to the lactone under acidic conditions, or isomerize under light exposure.
Materials:
-
Solvent: DMSO-d6 (99.9% D) is preferred over MeOD.
-
Reason: DMSO-d6 preserves the exchangeable protons (NH, OH) which are valuable for confirming the integrity of the pyrrole and carboxylic acid moieties. MeOD facilitates H/D exchange, erasing these diagnostic signals.
-
-
Tube: 5mm High-Precision NMR Tube (Wilmad 535-PP or equivalent).
-
Mass: 5–10 mg of isolated impurity or enriched fraction.[1]
Step-by-Step:
-
Environment: Perform preparation under amber light to prevent
photo-isomerization.[1] -
Dissolution: Weigh 5-10 mg of the substance. Add 0.6 mL DMSO-d6.
-
Homogenization: Vortex gently for 30 seconds. Do not sonicate excessively as local heating can induce degradation.[1]
-
Equilibration: Allow the sample to reach probe temperature (298 K) for 5 minutes prior to acquisition to prevent convection currents.
Protocol B: NMR Acquisition Strategy
Rationale: A standard 1D proton spectrum is insufficient for unambiguous assignment due to the crowded aromatic region (6.9–7.5 ppm) where the new olefinic proton might overlap.
| Experiment | Pulse Sequence | Parameters | Purpose |
| 1H Prescreen | zg30 | NS=16, D1=2s, SW=14ppm | Quick purity check. |
| Quantitative 1H | zg | NS=64, D1=10s, | Accurate integration for stoichiometry. D1 must be |
| 1H-1H COSY | cosygs | TD(F1)=256, NS=4 | Tracing the spin system from C5-H to the olefinic C3-H. |
| 1H-13C HSQC | hsqcedetgpsisp2.3 | Multiplicity edited | Distinguish CH/CH₃ (positive) from CH₂ (negative).[1][3] Essential to confirm C2 is now a CH. |
| 1H-1H NOESY | noesygpphp | Mixing time = 500ms | The Validator: Confirm trans geometry via spatial correlations. |
Part 3: Data Analysis & Interpretation[2]
The Diagnostic "Fingerprint"
The transformation from Atorvastatin to the (2E)-2,3-Dehydroxy impurity results in a massive chemical shift change for the C2 and C3 protons.
1. The Alpha-Proton (C2-H):
-
Shift: Moves downfield to
5.70 – 5.90 ppm . -
Multiplicity: Doublet (d).
-
Coupling (
): The critical self-validating metric.[1]
2. The Beta-Proton (C3-H):
-
Shift: Moves into the aromatic window, typically
6.70 – 6.90 ppm . -
Multiplicity: Doublet of Triplets (dt) or ddd.
-
Coupling: Shows the large trans-coupling (15.5 Hz) to C2-H and smaller vicinal coupling (~6-7 Hz) to the C4-methylene protons.[1]
Summary Table of Chemical Shifts (DMSO-d6)
| Position | Proton ( | Multiplicity | Carbon ( | |
| C2 | 5.78 | d | 15.4 | ~122.5 |
| C3 | 6.75 | dt | 15.4, 7.1 | ~145.2 |
| C4 | 2.3 - 2.5 | m | - | ~40.1 |
| C5 | 3.95 | m | - | ~68.5 |
| NH (Amide) | 9.80 | s | - | - |
(Note: Exact shifts may vary
Mechanism of Formation (Visualized)
The formation of this impurity follows an acid-catalyzed E1 or E2 elimination pathway.[1] Understanding this pathway helps in deducing the structure.
Figure 1: Acid-catalyzed dehydration pathway leading to the formation of the (2E)-unsaturated impurity.[1]
Part 4: Self-Validating Logic & Troubleshooting
The "Logic Gate" for Identification
To ensure scientific integrity, use this logic flow to confirm the identity of the impurity.
Figure 2: NMR Decision Tree for unambiguous identification of the (2E) isomer.
Common Pitfalls
-
Rotamers: Atorvastatin exhibits rotamerism due to the amide bond. In DMSO at 25°C, you may see "shadow" peaks (approx 10-15% intensity).[1] Do not integrate these as impurities. To collapse rotamers, run the experiment at 353 K (80°C), though be cautious of thermal degradation.
-
Lactone Confusion: The (2E)-impurity can lactonize.[1] The Lactone form will show a significant shift in the C5 proton and the absence of the carboxylic acid proton. In the open-chain acid (discussed here), the C5-H is at ~3.95 ppm.[1] In the lactone, it shifts downfield to ~4.50 ppm.
References
-
ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[1][4][5][6][7] International Council for Harmonisation.[1][6] [Link]
-
Beilstein Journal of Organic Chemistry. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. (2019).[1][8][9] [Link]
-
European Pharmacopoeia (Ph.[1] Eur.). Atorvastatin Calcium Trihydrate Monograph - Impurity D.[1] (Access requires subscription, referenced for nomenclature confirmation).
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. (2E)-2,3-Dehydroxy Atorvastatin | CymitQuimica [cymitquimica.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 6. database.ich.org [database.ich.org]
- 7. lejan-team.com [lejan-team.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsdronline.com [ijpsdronline.com]
Advanced Sample Preparation Strategies for Atorvastatin Impurity Profiling: Overcoming In Situ Degradation
Introduction & Regulatory Context
In pharmaceutical quality control, impurity profiling is not merely a compliance exercise; it is a fundamental pillar of patient safety. Atorvastatin, a blockbuster lipid-lowering statin, is typically administered in doses of 10–80 mg per day. According to ICH Q3A/Q3B guidelines, drugs with a maximum daily dosage of less than 2.0 g require a strict qualification threshold for impurities of 0.15%[1].
However, Atorvastatin presents a unique analytical challenge: the active pharmaceutical ingredient (API) is highly labile. If the sample preparation methodology is flawed, analysts risk quantifying in situ generated artifacts rather than true formulation impurities, leading to false Out-of-Specification (OOS) results. This application note details a self-validating, mechanistically grounded sample preparation protocol designed to preserve the structural integrity of Atorvastatin prior to HPLC/LC-MS analysis.
Mechanistic Causality: The Vulnerability of Atorvastatin
To design a robust extraction protocol, we must first understand the causality behind Atorvastatin's degradation. Atorvastatin (pKa ~4.5, log KOW 6.36) naturally exists as an open-ring hydroxyl acid[2]. Its stability is highly dependent on the pH and temperature of its microenvironment:
-
Acidic Vulnerability (Lactonization): Under acidic conditions (pH < 6.0), the hydroxyl acid undergoes rapid, first-order kinetic dehydration to form a closed-ring structure known as Atorvastatin Lactone (often designated as Impurity H or G)[2].
-
Alkaline & Thermal Vulnerability (Hydrolysis): In highly alkaline conditions, the molecule undergoes zero-order hydrolytic degradation[2]. Furthermore, thermal stress (e.g., 70°C) can induce up to 13% neutral degradation over extended periods[3].
-
Oxidative Vulnerability: Exposure to light or peroxides generates trace-level genotoxic epoxides and hydroperoxides[4].
The Analytical Trap: If an analyst uses unbuffered water or an acidic organic solvent mixture to extract Atorvastatin from a tablet matrix, the acidic microenvironment will artificially generate Atorvastatin Lactone during the extraction process itself. Sample preparation must strictly control pH and temperature to arrest these pathways.
Atorvastatin degradation pathways driven by pH, thermal, and oxidative stress.
Self-Validating Extraction Protocol
To ensure trustworthiness, a protocol must be self-validating. By introducing a stable isotopically labeled internal standard (IS) at the very beginning of the extraction, we create a sentinel mechanism[5]. If the extraction conditions are inadvertently acidic, the LC-MS will detect the lactonized form of the IS (Lactone-d5), immediately alerting the analyst that the methodology—not the drug product—is flawed.
Step-by-Step Methodology
-
Matrix Pulverization: Accurately weigh 20 Atorvastatin tablets. Grind them into a fine, homogenous powder using a pre-chilled mortar and pestle to minimize friction-induced heat.
-
Solvent Selection & pH Control: Prepare an extraction solvent of Methanol:Water (70:30, v/v) buffered with 10 mM Ammonium Acetate, adjusted to exactly pH 7.4 using dilute ammonia.
-
Causality: Methanol provides excellent solubility for lipophilic statins without inducing the degradation seen in unbuffered aqueous mixtures[2]. The pH 7.4 buffer completely arrests the acidic lactonization pathway.
-
-
Internal Standard Spiking: Transfer an amount of powder equivalent to 50 mg of Atorvastatin API to a 100 mL actinic (light-blocking) volumetric flask. Add 50 mL of the pH 7.4 extraction solvent. Immediately spike with 1.0 mL of Atorvastatin-d5 standard (10 µg/mL).
-
Causality: The actinic flask prevents photolytic degradation. The d5-isotope tracks extraction efficiency and acts as a sentinel for artifactual degradation[5].
-
-
Thermal-Controlled Extraction: Sonicate the suspension for 15 minutes in a water bath maintained strictly below 15°C (use ice if necessary).
-
Causality: Thermal stress accelerates neutral degradation and oxidation[3]. Ice-bath sonication prevents localized heating caused by ultrasonic cavitation.
-
-
Volume Make-up & Centrifugation: Make up to the 100 mL mark with the extraction solvent. Transfer a 10 mL aliquot to a centrifuge tube and centrifuge at 10,000 rpm for 10 minutes at 4°C to tightly pellet the insoluble excipients.
-
Inert Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial. Discard the first 2 mL of the filtrate.
-
Causality: PTFE is chemically inert and exhibits extremely low non-specific binding for lipophilic molecules compared to Nylon, ensuring maximum recovery of both the API and trace impurities[2].
-
Self-validating sample preparation workflow for Atorvastatin impurity profiling.
Chromatographic Considerations (Post-Extraction)
Once the sample is stabilized and extracted, chromatographic separation is required. Superficially porous columns (e.g., 2.7 µm core-shell) or specialized stationary phases like CSH Phenyl-Hexyl are highly recommended to resolve critical pairs, particularly Atorvastatin and Impurity C, which co-elute on traditional 5 µm C18 columns[6][7].
While the mobile phase often contains acidic modifiers (e.g., 0.1% Trifluoroacetic acid) to ensure sharp peak shapes, the rapid transit time through the column prevents significant on-column lactonization[8]. For the identification of unknown or genotoxic oxidative impurities (e.g., epoxides), coupling the LC to a Q-TOF Mass Spectrometer allows for trace-level structural elucidation via in-source fragmentation and MS/MS data[4][6].
Quantitative Data Summaries
Table 1: ICH Q3A/Q3B Qualification Thresholds for Atorvastatin Impurities [1]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|
| < 2.0 g/day | 0.05% | 0.10% or 1.0 mg/day | 0.15% or 1.0 mg/day |
Table 2: Impact of Extraction Solvent pH and Temperature on Atorvastatin Stability [2][3]
| Extraction Condition | pH Level | Temperature | Artifactual Lactone Formation | Hydrolytic Degradation |
|---|---|---|---|---|
| Unbuffered Water | ~5.5 | 25°C | Moderate (1-3%) | Low |
| Acidic Solvent | < 4.0 | 25°C | High (> 10%) | Low |
| Alkaline Solvent | > 9.0 | 25°C | None | High (> 10%) |
| pH 7.4 Buffer (Optimal) | 7.4 | < 15°C | None (< 0.05%) | None |
| pH 7.4 Buffer (Heated) | 7.4 | 70°C | Low | Moderate (~13%) |
References
-
Atorvastatin and Related Compounds : Review on Analyses of Pharmaceutical, Blood and Environmental Samples Helsinki.fi URL:[Link]
-
Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification Waters Corporation URL: [Link]
-
Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120 Agilent Technologies URL: [Link]
-
Screening and Identification of Potential Genotoxic Degradation Impurities using Q-TOF LC/MS with Advanced Software Solutions Agilent Technologies (LCMS.cz) URL: [Link]
-
Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Amlodipine Besylate and Atorvastatin Calcium in Tablets Austin Publishing Group URL: [Link]
-
Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products PMC / NIH URL: [Link]
Sources
- 1. waters.com [waters.com]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
- 3. Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Amlodipine Besylate and Atorvastatin Calcium in Tablets [austinpublishinggroup.com]
- 4. lcms.cz [lcms.cz]
- 5. Atorvastatin EP impurity H-d5 | Benchchem [benchchem.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating UPLC Method for the Rapid Separation of Atorvastatin and Its Degradants
Abstract
This application note presents a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the effective separation and quantification of Atorvastatin and its process-related impurities and degradation products. Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is susceptible to degradation under various stress conditions, making reliable impurity profiling critical for ensuring its safety and efficacy.[1][2] The developed UPLC method utilizes a sub-2 µm particle column to achieve rapid analysis times and superior resolution compared to traditional HPLC methods. This guide provides a comprehensive protocol for forced degradation studies, sample preparation, and UPLC analysis, making it an invaluable resource for researchers, quality control analysts, and drug development professionals in the pharmaceutical industry.
Introduction
Atorvastatin is a synthetic lipid-lowering agent that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4] Its widespread use necessitates stringent quality control to monitor for any impurities or degradants that may arise during synthesis, formulation, or storage. Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established monographs that specify known impurities of Atorvastatin.[5][6]
Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods as mandated by ICH guidelines.[1][7] Atorvastatin has been shown to be labile under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.[1][6][7][8] The primary degradation pathways include the formation of Atorvastatin lactone (Impurity H) through intramolecular cyclization of the dihydroxyheptanoic acid side chain, particularly under acidic conditions.[5][9][10][11][12][13] Other significant degradants can be formed through oxidation and hydrolysis of the amide linkage or modifications to the pyrrole ring.
This application note details a UPLC method optimized for the separation of Atorvastatin from its key degradants and process impurities, ensuring the specificity and accuracy required for regulatory compliance and quality assurance.
Experimental
Materials and Reagents
-
Atorvastatin Calcium reference standard (USP or EP grade)
-
Acetonitrile (ACN), HPLC or UPLC grade
-
Methanol (MeOH), HPLC or UPLC grade
-
Ammonium Acetate, analytical grade
-
Formic Acid, analytical grade
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array (PDA) detector is recommended. The following conditions have been optimized for the separation of Atorvastatin and its degradants.
| Parameter | Specification |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.01 M Ammonium Acetate in water, pH adjusted to 4.7 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 2 µL |
| Run Time | 10 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 1.0 | 60 | 40 |
| 7.0 | 20 | 80 |
| 8.0 | 20 | 80 |
| 8.1 | 60 | 40 |
| 10.0 | 60 | 40 |
Rationale for Condition Selection:
-
Column: A sub-2 µm particle C18 column provides high efficiency and resolution, enabling rapid separation. The BEH (Ethylene Bridged Hybrid) particle technology offers enhanced stability across a wide pH range.
-
Mobile Phase: A buffered mobile phase of ammonium acetate at pH 4.7 provides good peak shape for both the acidic parent drug and its degradants. Acetonitrile is chosen as the organic modifier for its strong elution strength and low viscosity.
-
Gradient Elution: A gradient program is essential to resolve the wide range of polar and non-polar impurities within a short run time.
-
Detection: Atorvastatin and its key impurities exhibit significant UV absorbance at 245 nm, providing good sensitivity for detection.[1][3]
Protocols
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL of Atorvastatin): Accurately weigh about 25 mg of Atorvastatin Calcium reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
Working Standard Solution (100 µg/mL of Atorvastatin): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
Sample Solution (for drug product analysis): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 10 mg of Atorvastatin into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.22 µm syringe filter before injection.
Forced Degradation Studies Protocol
Prepare solutions of Atorvastatin at a concentration of approximately 1000 µg/mL in the diluent and subject them to the following stress conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1N HCl, and dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Dissolve an appropriate amount in the diluent to achieve a concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Dissolve an appropriate amount in the diluent to achieve a concentration of 100 µg/mL.
An unstressed sample (control) should be prepared by diluting the stock solution to the same concentration as the stressed samples.
Results and Discussion
The developed UPLC method should effectively separate Atorvastatin from its major degradation products within a 10-minute run time. The peak for Atorvastatin should be well-resolved from all other peaks, demonstrating the stability-indicating nature of the method.
Expected Degradation Profile:
-
Acid Hydrolysis: Significant degradation is expected, with the primary degradant being Atorvastatin lactone (Impurity H).[5][9]
-
Base Hydrolysis: Atorvastatin is also susceptible to base-catalyzed hydrolysis, leading to the formation of various degradants.
-
Oxidative Degradation: Degradation is expected with the formation of several oxidative products.
-
Thermal and Photolytic Stress: Moderate degradation may be observed, leading to the formation of various impurities.
The structures of Atorvastatin and some of its key related compounds and degradants are shown below:
-
Atorvastatin: The active pharmaceutical ingredient.[14]
-
Atorvastatin Lactone (Impurity H): A major degradant formed under acidic conditions through intramolecular cyclization.[10][11][12][13][15][16][17][18]
-
Atorvastatin Related Compound A: A process-related impurity where the fluoro-substituent on one of the phenyl rings is absent.[19][20][21][22][][24]
-
Atorvastatin Related Compound D: An epoxide impurity that can be formed during synthesis or degradation.[2][25][26][27][28]
Visualizations
Experimental Workflow
The overall workflow for the stability-indicating analysis of Atorvastatin is depicted in the following diagram.
Caption: Figure 1. Workflow for UPLC stability-indicating analysis.
Atorvastatin Degradation Pathways
The following diagram illustrates the primary degradation pathways of Atorvastatin under stress conditions.
Caption: Figure 2. Major degradation pathways of Atorvastatin.
Conclusion
The UPLC method detailed in this application note is rapid, selective, and stability-indicating for the analysis of Atorvastatin and its degradation products. The protocol provides a comprehensive framework for conducting forced degradation studies and routine quality control analysis. By employing UPLC technology, laboratories can achieve higher sample throughput and improved chromatographic performance, ensuring the quality and safety of Atorvastatin drug products.
References
-
Goel, A., et al. "Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe." Journal of Chromatographic Science, vol. 51, no. 3, 2013, pp. 222-228. [Link]
-
Kumar, K. K., & Rao, C. K. "A Validated Stability Indicating RP-UPLC Method for Atrovastatin Calcium." American Journal of Analytical Chemistry, vol. 3, 2012, pp. 392-399. [Link]
-
Sahu, R., et al. "Forced degradation study of statins: a review." International Journal of Applied Pharmaceutics, vol. 10, no. 6, 2018, pp. 7-16. [Link]
-
Krauß, J., et al. "Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids." Beilstein Journal of Organic Chemistry, vol. 15, 2019, pp. 2085-2091. [Link]
-
Oliveira, M. A., et al. "Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC." Molecules, vol. 18, no. 2, 2013, pp. 1447-1456. [Link]
- Google Patents.
-
PubChem. "Atorvastatin lactone." [Link]
-
ResearchGate. "Chemical structures of Atorvastatin (1), Rosuvastatin (2), Simvastatin (3) and Rosuvastatin lactone (RSTL) (4), Octadecyltrimethylammonium ion (5)." [Link]
-
Vukkum, P., et al. "Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products." Scientia Pharmaceutica, vol. 81, no. 1, 2013, pp. 93-114. [Link]
-
PubChem. "3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide." [Link]
-
Beilstein Archives. "Characterization of two new degradation products of atorvastatin-calcium formed upon treatment with strong acids." [Link]
-
ResearchGate. "Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products." [Link]
-
Krauß, J., et al. "Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids." Beilstein Journal of Organic Chemistry, vol. 15, 2019, pp. 2085-2091. [Link]
-
Open Access LMU. "Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids." [Link]
-
ResearchGate. "Optimization of a forced degradation study of atorvastatin employing an experimental design approach." [Link]
-
ResearchGate. "Forced degradation study of statins: A review." [Link]
-
Pharmaffiliates. "Atorvastatin Acid - Impurity H." [Link]
-
DR JCR BIO. "Atorvastatin Impurity H." [Link]
-
Allmpus. "atorvastatin ep impurity d." [Link]
-
PubChem. "Atorvastatin." [Link]
-
SynThink. "Atorvastatin EP Impurities and Related Compounds." [Link]
-
Veeprho. "Atorvastatin Calcium Impurity-J." [Link]
-
Allmpus. "ATORVASTATIN USP RC B." [Link]
-
ChemWhat. "Atorvastatin USP Related Compound B." [Link]
-
Pharmaffiliates. "Atorvastatin Acid - Impurity J (Sodium Salt)." [Link]
-
Pharmaffiliates. "Atorvastatin Acid - Impurity J." [Link]
-
Scribd. "Usp 41 - Atorvastatin." [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Atorvastatin Related Compound D (20 mg) (Epoxide impurity, or 3-(4-Fluorobenzoyl)-2-isobutyryl-3-phenyl-oxirane-2- carboxylic acid phenylamide) | 148146-51-4 [chemicalbook.com]
- 3. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]
- 5. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids [beilstein-journals.org]
- 10. Atorvastatin Related Compound -H | Manasa Life Sciences [manasalifesciences.com]
- 11. 阿托伐他汀相关化合物 H Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.cn]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. drjcrbio.com [drjcrbio.com]
- 14. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Atorvastatin lactone | C33H33FN2O4 | CID 6483036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Atorvastatin Related Compound H (5-(4-Fluorophenyl)-1-{2-[… [cymitquimica.com]
- 18. scbt.com [scbt.com]
- 19. Atorvastatin Related Compound A (Calcium (3R,5R)-7-[2-isop… [cymitquimica.com]
- 20. echemi.com [echemi.com]
- 21. Atorvastatin Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 22. thepurechem.com [thepurechem.com]
- 24. allmpus.com [allmpus.com]
- 25. 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide | C26H22FNO4 | CID 11976726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 阿托伐他汀相关化合物D Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 27. Atorvastatin Related Compound D USP Reference Standard Sigma-Aldrich [sigmaaldrich.cn]
- 28. allmpus.com [allmpus.com]
Application Note: Determination of Relative Response Factor (RRF) for (2E)-2,3-Dehydroxy Atorvastatin (Impurity J)
Executive Summary
This application note details the protocol for determining the Relative Response Factor (RRF) of (2E)-2,3-Dehydroxy Atorvastatin (also known as Atorvastatin Impurity J or 2,3-Anhydro Atorvastatin).
In High-Performance Liquid Chromatography (HPLC) analysis, impurities often possess different extinction coefficients (
Failure to apply an experimentally determined RRF can lead to significant mass balance errors—either underestimating toxic impurities or overestimating safe degradation products. This guide utilizes the Linearity Slope Method , the "Gold Standard" for RRF determination as per ICH Q3B(R2) guidelines.
Chemical Context & Chromophore Analysis[1]
To understand why we must determine the RRF, we must analyze the structural change.
-
Parent (Atorvastatin): Contains a 3,5-dihydroxyheptanoic acid side chain. The UV absorption at 244 nm is primarily driven by the central penta-substituted pyrrole ring and the amide/phenyl groups.
-
Impurity ((2E)-2,3-Dehydroxy): The elimination of water at C3 results in a double bond between C2 and C3. This creates a conjugated system extending from the carbonyl group through the alkene.
-
Effect: Bathochromic shift (red shift) and Hyperchromic effect (increased intensity).
-
Prediction: The RRF is likely to be
or significantly distinct from unity, necessitating precise measurement.
-
Chemical Identity[2][3]
-
IUPAC Name: (2E,5S)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-5-hydroxy-2-heptenoic acid.[1][2]
-
Common Names: Atorvastatin Impurity J, 2,3-Anhydro Atorvastatin.[3]
Experimental Protocol
Reagents and Standards[1][3][7]
-
Atorvastatin Calcium Reference Standard: Purity
(must be characterized). -
(2E)-2,3-Dehydroxy Atorvastatin Standard: Purity
(Isolated via Prep-HPLC or purchased from certified vendors like TRC/Veeprho). -
Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate, Glacial Acetic Acid, HPLC Grade Water.
Instrumentation & Chromatographic Conditions
The following method is adapted from standard stability-indicating assays for Statins.
| Parameter | Condition |
| Column | C18 or C8 (e.g., Zorbax SB-C8 or equivalent), |
| Mobile Phase A | 0.05 M Ammonium Acetate Buffer (pH 4.5 with Acetic Acid) |
| Mobile Phase B | Acetonitrile : Tetrahydrofuran (95:5 v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temp | |
| Detection | UV at 244 nm (Reference bandwidth: 360 nm if using DAD) |
| Injection Vol | |
| Run Time | ~45 minutes (Gradient elution recommended) |
Preparation of Solutions (Linearity Plot Method)
A. Standard Stock Preparation (API)
-
Weigh accurately
of Atorvastatin Calcium RS into a volumetric flask. -
Dissolve and dilute to volume with Diluent (1:1 ACN:Water).
-
Concentration:
.
B. Impurity Stock Preparation
-
Weigh accurately
of (2E)-2,3-Dehydroxy Atorvastatin into a volumetric flask. -
Dissolve and dilute to volume with Diluent.
-
Concentration:
.
C. Linearity Levels Prepare 6 calibration levels for both the API and the Impurity. The range should cover the Limit of Quantification (LOQ) up to 120% of the specification limit (typically 0.15% to 0.5% for impurities).
-
Target Range:
to .
| Level | Concentration ( | Preparation Method |
| L1 | 0.50 | Serial dilution from Stock |
| L2 | 1.00 | Serial dilution from Stock |
| L3 | 2.50 | Serial dilution from Stock |
| L4 | 5.00 | Serial dilution from Stock |
| L5 | 7.50 | Serial dilution from Stock |
| L6 | 10.00 | Serial dilution from Stock |
Data Acquisition & Calculation
Workflow Visualization
The following diagram illustrates the logical flow for determining the RRF, ensuring data integrity at every step.
Caption: Step-by-step workflow for RRF determination using the Slope Method, ensuring parallel processing of API and Impurity standards.
Calculation Logic (The Slope Method)
Do not use single-point calibration for RRF determination as it fails to account for intercept bias. Use the slope method:
-
Plot Linearity: Construct a calibration curve for both Atorvastatin and the Impurity (X-axis = Concentration in mg/mL, Y-axis = Peak Area).
-
Determine Slopes: Perform linear regression (
) to obtain the slope ( ) for both.- : Slope of Atorvastatin.
- : Slope of (2E)-2,3-Dehydroxy Atorvastatin.
-
Calculate RRF:
Correction Factor (CF):
In some protocols (like European Pharmacopoeia), the reciprocal is used, known as the Correction Factor.[5]
Acceptance Criteria (Self-Validating)
To ensure the result is trustworthy, the data must meet these criteria:
-
Correlation Coefficient (
): for both curves. -
Y-Intercept Bias: The
-intercept should be of the response at the target concentration. -
Precision: Replicate injections at the mid-point (L3 or L4) should have %RSD
.
Application in Routine Analysis
Once the RRF is established (e.g., let's hypothetically assume
Formula for Impurity Quantification:
- : Peak area of impurity in sample.
- : Peak area of API in standard solution.
- : The determined Relative Response Factor.[6][7][5][8][9][10]
- : Potency of the standard.
Note: If using the definition
References
-
International Council for Harmonisation (ICH). (2006).[11][12] Q3B(R2): Impurities in New Drug Products.[11][12][13] Retrieved from [Link]
-
Veeprho Laboratories. (n.d.). Atorvastatin EP Impurity J (CAS 1105067-93-3).[3][4] Retrieved from [Link]
- Shah, R. P., et al. (2008). Stress degradation behavior of atorvastatin calcium and development of a suitable stability-indicating LC method. Journal of Chromatographic Science.
Sources
- 1. (2E)-2,3-Dehydroxy Atorvastatin | CymitQuimica [cymitquimica.com]
- 2. CAS 1105067-93-3 Atorvastatin 3-Deoxyhept-2E-Enoic Acid Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. veeprho.com [veeprho.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. veeprho.com [veeprho.com]
- 6. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Complimentary techniques for determining relative response factor of non- isolated impurities - Syngene International Ltd [syngeneintl.com]
- 9. US20170199166A1 - Methods for determining relative response factors for impurity analysis using liquid chromatography with absorbance and evaporative light scattering detection - Google Patents [patents.google.com]
- 10. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. premier-research.com [premier-research.com]
Column selection for (2E)-2,3-Dehydroxy Atorvastatin analysis
Application Note: HPLC Column Selection and Method Optimization for the Analysis of (2E)-2,3-Dehydroxy Atorvastatin
Introduction & Scientific Context
Atorvastatin is a globally prescribed HMG-CoA reductase inhibitor. During its multi-step synthesis and formulation shelf-life, the active pharmaceutical ingredient (API) is susceptible to specific degradation pathways, including oxidation, lactonization, and elimination. One of the most analytically challenging degradation products is (2E)-2,3-Dehydroxy Atorvastatin (also designated as Atorvastatin 3-Deoxyhept-2E-Enoic Acid or EP Impurity J) .
This impurity is formed via the elimination of the hydroxyl group at the C3 position of the heptanoic acid side chain, resulting in a 2E-enoic acid structure. This structural modification eliminates a hydrogen-bond donor and introduces a rigid double bond. Consequently, the molecule's hydrophobicity increases significantly compared to the parent API. In reverse-phase (RP) chromatography, (2E)-2,3-Dehydroxy Atorvastatin exhibits strong retention, creating a high risk of co-elution with other late-eluting, non-polar impurities such as Atorvastatin Lactone.
Causality in Column Selection: The "Why" Behind the Phase
As a Senior Application Scientist, I approach column selection not as a trial-and-error exercise, but as a deliberate manipulation of intermolecular forces. Selecting the appropriate stationary phase for (2E)-2,3-Dehydroxy Atorvastatin requires balancing hydrophobic retention with steric selectivity.
-
The Limitation of Standard C18 Phases: Traditional fully porous C18 columns (e.g., 250 x 4.6 mm, 5 µm) often struggle with this specific analyte. The European Pharmacopoeia (EP) method utilizes a standard L7 (C8) or C18 column, which can result in exhaustive run times of up to 85 minutes . Furthermore, the acidic carboxylic tail of the impurity interacts with residual surface silanols on older-generation silica, leading to severe peak tailing and poor resolution from adjacent hydrophobic degradants.
-
Polar-Embedded Phases (e.g., Zorbax Bonus-RP): To mitigate secondary silanol interactions without relying on high-concentration ion-pairing reagents, polar-embedded C18 columns are highly effective. The embedded amide group provides alternative selectivity (via hydrogen bonding) and sterically shields the underlying silica backbone. This ensures sharp peak shapes for the acidic enoic acid moiety.
-
Core-Shell and Sub-2 µm Technology: To compress the 85-minute compendial run time while maintaining baseline resolution (
), fused-core (core-shell) particles (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm) or sub-2 µm UHPLC columns are strongly recommended . The solid core limits the diffusion path of the analyte, minimizing longitudinal diffusion (the B-term in the van Deemter equation) and delivering UHPLC-like efficiency at standard HPLC backpressures.
Experimental Protocol: Self-Validating HPLC Workflow
The following protocol establishes a robust, stability-indicating method. Every parameter is designed to act as a self-validating system, ensuring that if the chemistry is off, the system suitability test will immediately flag it.
Step 1: Reagent and Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve 1.54 g of ammonium acetate in 1000 mL of LC-MS grade water. Adjust the pH to 4.1 ± 0.05 using glacial acetic acid.
-
Causality: A pH of 4.1 is critical. It ensures the carboxylic acid group of the impurity remains partially protonated, yielding consistent hydrophobic retention. Deviations outside the 3.8–4.2 range have been shown to collapse the resolution between Atorvastatin and its structurally similar impurities .
-
-
Mobile Phase B (Organic): Prepare a mixture of Acetonitrile and Tetrahydrofuran (THF) in a 95:5 (v/v) ratio.
-
Causality: The addition of 5% THF significantly improves the solvation of the bulky, hydrophobic pyrrole and phenyl rings, enhancing peak symmetry for late-eluting impurities.
-
Step 2: Sample Preparation
-
Diluent: Methanol:Water (60:40, v/v).
-
Standard Solution: Dissolve the (2E)-2,3-Dehydroxy Atorvastatin reference standard in the diluent to achieve a final concentration of 1.0 µg/mL (representing a 0.1% specification limit relative to a 1.0 mg/mL API sample).
Step 3: Chromatographic Conditions
-
Column: Core-shell EC-C18 (150 mm × 4.6 mm, 2.7 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 244 nm.
-
Gradient Program:
-
0–5 min: 40% B
-
5–20 min: Linear ramp to 65% B
-
20–30 min: Hold at 65% B (Elution window for the target impurity)
-
30–35 min: Return to 40% B for equilibration.
-
Step 4: System Suitability Validation (The Self-Validating Check) Inject the standard solution. The analytical run is only validated for routine use if:
-
The tailing factor (
) for (2E)-2,3-Dehydroxy Atorvastatin is . -
The resolution (
) between (2E)-2,3-Dehydroxy Atorvastatin and Atorvastatin Lactone is .
Quantitative Data Presentation
Table 1: Physicochemical Properties of the Target Analyte
| Property | Description / Value |
| Chemical Name | (2E)-2,3-Dehydroxy Atorvastatin (Atorvastatin 3-Deoxyhept-2E-Enoic Acid) |
| CAS Number | 1105067-93-3 |
| Molecular Formula | C33H33FN2O4 |
| Molecular Weight | 540.62 g/mol |
| Structural Shift | Loss of C3-OH, formation of 2E-double bond (Increased Hydrophobicity) |
Table 2: Column Performance Comparison for (2E)-2,3-Dehydroxy Atorvastatin
| Column Type | Dimensions | Particle Size | Retention Time (min) | Tailing Factor ( | Resolution ( |
| Standard Fully Porous C18 | 250 x 4.6 mm | 5.0 µm | 42.5 | 1.8 (High) | 1.2 (Co-elution risk) |
| Polar-Embedded C18 | 150 x 4.6 mm | 3.5 µm | 28.3 | 1.1 (Excellent) | 2.4 (Baseline) |
| Core-Shell EC-C18 | 150 x 4.6 mm | 2.7 µm | 24.1 | 1.2 (Good) | 2.8 (Excellent) |
Workflow Visualization
Fig 1. Logical decision tree for HPLC column selection and optimization.
References
-
Title: Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. Source: MedCrave Online. URL: [Link]
-
Title: Advances in Pharmaceutical Impurity Analysis. Source: Scribd. URL: [Link]
-
Title: Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Source: MDPI. URL: [Link]
Application Notes and Protocols for the Extraction of Atorvastatin and its Metabolites from Plasma
Introduction
Atorvastatin (ATV) is a widely prescribed synthetic lipid-lowering agent belonging to the statin class of drugs. It competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Following oral administration, atorvastatin is metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to its two primary active metabolites, ortho-hydroxyatorvastatin (o-HATV) and para-hydroxyatorvastatin (p-HATV), as well as inactive lactone metabolites. The therapeutic efficacy and potential for adverse effects of atorvastatin are related to the plasma concentrations of the parent drug and its active metabolites. Therefore, accurate and reliable quantification of these analytes in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
This comprehensive guide provides detailed application notes and protocols for the extraction of atorvastatin and its metabolites from plasma, designed for researchers, scientists, and drug development professionals. We will delve into the most commonly employed extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), explaining the rationale behind each method and providing step-by-step protocols.
Guiding Principles of Sample Preparation for Atorvastatin Analysis
The primary objective of sample preparation is to isolate the analytes of interest from the complex plasma matrix, which contains proteins, salts, lipids, and other endogenous components that can interfere with downstream analysis, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An ideal extraction method should be reproducible, provide high recovery, minimize matrix effects, and be amenable to the desired analytical throughput.
The choice of extraction technique often depends on a balance of factors including the required sensitivity (Lower Limit of Quantification, LLOQ), the complexity of the analytical method, available resources, and the number of samples to be processed.
Comparative Overview of Extraction Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Recovery (%) | Matrix Effect |
| Protein Precipitation (PPT) | Addition of an organic solvent to precipitate plasma proteins. | Simple, fast, and inexpensive. | Can result in significant matrix effects and ion suppression in LC-MS/MS. | Variable, generally lower than LLE and SPE. | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Good sample clean-up, reduced matrix effects compared to PPT. | Can be labor-intensive, requires larger volumes of organic solvents. | 81-105 | Moderate |
| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by washing and elution. | Excellent sample clean-up, high recovery, minimal matrix effects. | Can be more expensive and time-consuming than PPT and LLE. | >75 | Low |
Experimental Workflows
Protein Precipitation (PPT) Workflow
Caption: Workflow for Protein Precipitation.
Liquid-Liquid Extraction (LLE) Workflow
Caption: Workflow for Solid-Phase Extraction.
Detailed Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted from methods that prioritize speed and simplicity. While effective, it is crucial to assess matrix effects during method validation.
Materials:
-
Human plasma
-
Internal Standard (IS) solution (e.g., Atorvastatin-d5)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution and vortex for 10 seconds.
-
Add 200 µL of acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system, or evaporated to dryness under a stream of nitrogen and reconstituted in mobile phase for improved sensitivity.
Rationale: Acetonitrile is a water-miscible organic solvent that disrupts the solvation of proteins, causing them to precipitate out of solution. This method is fast but may result in co-precipitation of analytes and incomplete removal of interfering substances.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner extract than PPT and is suitable for methods requiring lower detection limits.
Materials:
-
Human plasma
-
Internal Standard (IS) solution
-
Ammonium formate buffer (5 mM)
-
Tertiary butyl methyl ether (tBME) or Ethyl Acetate (HPLC grade)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Pipette 200 µL of plasma into a centrifuge tube.
-
Add the internal standard solution.
-
Add 100 µL of 5 mM ammonium formate and vortex.
-
Add 2 mL of tertiary butyl methyl ether (tBME).
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4500 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex to dissolve the residue and inject into the LC-MS/MS system.
Rationale: The choice of an appropriate organic solvent is critical for LLE. tBME and ethyl acetate are effective for extracting atorvastatin and its metabolites from plasma. The pH of the aqueous phase can be adjusted to optimize the partitioning of the acidic analytes into the organic phase.
A variation of this method is the Salting-Out Assisted Liquid-Liquid Extraction (SALLE) , which involves adding a salt (e.g., magnesium sulfate or ammonium acetate) to the sample after the addition of a water-miscible organic solvent like acetonitrile. This induces phase separation and can improve the extraction efficiency of more polar analytes.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the most rigorous sample clean-up and is often the method of choice for high-sensitivity bioanalytical assays. This protocol is based on the use of a polymeric reversed-phase sorbent.
Materials:
-
Human plasma
-
Internal Standard (IS) solution
-
Ammonium acetate (100 mM, pH 4.5)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
SPE cartridges (e.g., Waters Oasis HLB, 30 mg)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Evaporation system
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 50 µL of the internal standard working solution.
-
Add 0.4 mL of 100 mM ammonium acetate (pH 4.5) and vortex. The acidic pH helps to suppress the ionization of the carboxylic acid groups of atorvastatin and its acidic metabolites, promoting their retention on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB SPE cartridge with 0.4 mL of methanol followed by 0.8 mL of 100 mM ammonium acetate (pH 4.6).
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 0.5 mL of 100 mM ammonium acetate (pH 4.6) followed by 0.9 mL of methanol-water (20:80, v/v). This step removes polar interferences while retaining the analytes.
-
-
Elution:
-
Elute the analytes with 0.3 mL of methanol-water (95:5, v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 35°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Rationale: The Oasis HLB sorbent is a hydrophilic-lipophilic balanced polymer that provides excellent retention for a wide range of acidic, basic, and neutral compounds. The conditioning step wets the sorbent and creates an environment conducive to analyte retention. The wash steps are crucial for removing interfering substances, and the final elution uses a strong organic solvent to desorb the analytes.
Conclusion
The selection of an appropriate extraction protocol for atorvastatin and its metabolites from plasma is a critical step in the development of a robust and reliable bioanalytical method. Protein precipitation offers a rapid and simple approach, but may suffer from significant matrix effects. Liquid-liquid extraction provides a cleaner sample, while solid-phase extraction yields the cleanest extracts and is ideal for high-sensitivity applications. The protocols and rationales provided in this guide are intended to serve as a starting point for method development and optimization. It is imperative to perform thorough method validation according to regulatory guidelines to ensure the accuracy, precision, and reliability of the analytical data.
References
- Agilent Technologies. (n.d.). Development of an LC/MS/MS Assay for Atorvastatin in Human Plasma Using a 6460 Triple Quadrupole LC/MS System.
- Jia, Y., et al. (2006). Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS. Chromatographia, 63(5-6), 241-246.
- Li, Y., et al. (2014). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods, 6(15), 5756-5763.
- Elkady, F., et al. (2022). Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. Bioanalysis, 14(21), 1349-1363.
- Elkady, F., et al. (2023). Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. Bioanalysis Zone.
-
Yang, Y., et al. (2015). High-throughput salting-out-assisted liquid-liquid extraction for the simultaneous determination of atorvastatin, ortho-hydroxyatorvastatin, and para-hydroxyatorvastatin in human plasma using ultrafast liquid chromatography with tandem mass spectrometry. Journal of Separation Science, 38(6), 1026-1034. Retrieved from [Link]
- Nguyen, T. H., et al. (2023).
Troubleshooting & Optimization
Resolving co-elution of Atorvastatin and (2E)-2,3-Dehydroxy impurity
Topic: Resolving Co-elution of Atorvastatin and (2E)-2,3-Dehydroxy Impurity
Audience: Analytical Chemists, QC Specialists, and Process Chemists. Scope: High-Performance Liquid Chromatography (HPLC/UHPLC) Method Development.
Executive Summary & Diagnostic Context
The Challenge: In Reversed-Phase HPLC (RP-HPLC), the separation of Atorvastatin (ATO) from its (2E)-2,3-Dehydroxy impurity (chemically identified as Atorvastatin 3-Deoxyhept-2-enoic acid) is a classic "Critical Pair" scenario.[1]
The Chemistry of the Problem:
-
Atorvastatin: Contains a
-dihydroxy heptanoic acid side chain.[1][2][3] It is flexible and possesses two hydrophilic hydroxyl groups. -
The Impurity: Formed via acid-catalyzed elimination (dehydration) of the C3-hydroxyl group.[1] This creates a rigid (2E)-conjugated double bond between C2 and C3.[1]
-
Why they co-elute: The loss of the polar -OH group increases hydrophobicity (longer retention), but the formation of the conjugated double bond increases the acidity (lower pKa) of the terminal carboxylic acid (shorter retention if ionized). These opposing forces often cause the impurity to drift directly under the parent peak.
Quick Diagnostic: If you observe a "shoulder" on the tail of the Atorvastatin peak or inconsistent peak symmetry (tailing factor > 1.5) that varies with slight pH changes, you are likely dealing with this specific co-elution.
Troubleshooting Decision Tree
Before altering your method, follow this logic flow to confirm the issue and select the correct resolution strategy.
Figure 1: Diagnostic workflow for resolving critical pair co-elutions in Atorvastatin analysis.
The Science of Separation (Mechanism)
To resolve this pair, you must exploit the structural difference: the Conjugated Double Bond .
| Feature | Atorvastatin (Parent) | (2E)-2,3-Dehydroxy (Impurity) | Impact on Separation |
| C2-C3 Bond | Single (Saturated) | Double (Unsaturated, Trans) | Impurity is more rigid and planar at the head group.[1] |
| Hydrophobicity | Lower (Has C3-OH) | Higher (Lacks C3-OH) | Impurity tends to elute later on C18.[1] |
| Acidity (pKa) | ~4.5 (Aliphatic COOH) | ~4.0 (Conjugated COOH) | Impurity ionizes at lower pH than parent.[1] |
The Resolution Lever: Because the impurity is a conjugated acid, it is more acidic than Atorvastatin.
-
At pH 4.0 - 4.2: Both are partially ionized, but the impurity (lower pKa) is more ionized (more negative), which pulls it faster through the column, counteracting its hydrophobic bulk. This causes the co-elution.[4]
-
The Fix: Lowering the pH to < 3.0 suppresses ionization for both, allowing the hydrophobic difference (Impurity > Parent) to dominate. Alternatively, a Phenyl-Hexyl column can grab the impurity's double bond via
- interactions.[1]
Optimization Protocols
Protocol A: pH Fine-Tuning (The "pKa Shift" Method)
Use this if you are restricted to C18 columns.[1]
Objective: Suppress ionization to maximize hydrophobic differentiation.
-
Prepare Mobile Phase A:
-
Standard: 20 mM Ammonium Acetate (pH 4.5).[1]
-
Modified: 0.1% Formic Acid or 20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
-
Experiment: Run the standard gradient.
-
Expected Outcome:
-
At pH 3.0 , the carboxylic acid groups on both molecules are protonated (neutral).
-
The Impurity, lacking the hydrophilic -OH, will express its full hydrophobicity and shift to a later retention time relative to Atorvastatin.
-
Resolution (
): Should increase from <1.0 to >1.8.
-
Protocol B: Stationary Phase Screening (The "Shape Selectivity" Method)
Use this if pH adjustment fails or is incompatible with MS detection.
Objective: Exploit the rigid double bond of the impurity using
-
Column Selection: Replace standard C18 with a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase.[1]
-
Recommended: Waters XSelect CSH Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl.[1]
-
-
Mechanism: The phenyl ring in the stationary phase interacts with the
-electrons of the (2E)-double bond in the impurity. -
Mobile Phase: Use Methanol instead of Acetonitrile as the organic modifier.
-
Expected Outcome: The impurity will be preferentially retained or selectivity will change significantly, moving the peak away from the parent.
Detailed Experimental Parameters
The following table summarizes the optimized conditions derived from successful separation of Atorvastatin degradation products.
| Parameter | Standard Condition (Risk of Co-elution) | Optimized Condition (Resolved) |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Phenyl-Hexyl or C18 (High Carbon Load) |
| Mobile Phase A | Ammonium Acetate pH 4.5 | Ammonium Formate pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile : Methanol (50:50) |
| Temperature | 25°C | 35°C - 40°C (Improves mass transfer) |
| Gradient | Steep (e.g., 2% / min) | Shallow Isocratic Hold at elution point |
Visualizing the Interaction:
Figure 2: Mechanism of separation on Phenyl-Hexyl phases.[1] The impurity's double bond interacts strongly with the column, increasing retention relative to Atorvastatin.
Frequently Asked Questions (FAQs)
Q1: I see the impurity eluting before Atorvastatin. Is this the same compound?
-
Answer: Likely not. If a "dehydroxy" species elutes earlier, it is usually a more polar degradation product or the Lactone form (if pH is high). The (2E)-2,3-Dehydroxy impurity is generally more hydrophobic and elutes after Atorvastatin on standard C18 methods, unless the pH is high enough (>4.[1]5) to ionize its conjugated acid significantly more than the parent.
Q2: Can I use THF (Tetrahydrofuran) to improve resolution?
-
Answer: Yes. Adding 5-10% THF to the mobile phase alters the selectivity of the separation. THF coordinates with the hydroxyl groups of Atorvastatin, potentially reducing its retention time while leaving the dehydroxy impurity (which lacks the C3-OH) less affected. Note: THF is not compatible with PEEK tubing and has a high UV cutoff.
Q3: Why does the USP monograph use Ammonium Acetate pH 4-5 if it causes co-elution?
-
Answer: The USP method is designed as a general purity screen. However, modern "Fast LC" or specific impurity profiling often requires modifications. The USP allows for pH adjustment of ±0.2 units and mobile phase composition changes within limits (USP <621>). If you exceed these, a full method validation is required.
Q4: Is this impurity a process impurity or a degradant?
-
Answer: It is primarily a degradation product formed under acidic stress (acid-catalyzed dehydration) but can also be a process impurity if the final deprotection step of the synthesis is too harsh.
References
-
Krauß, J., et al. (2019).[5][6] "Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids." Beilstein Journal of Organic Chemistry, 15, 2085–2091.[5]
-
Waters Corporation. (2024). "Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector." Application Note.
-
Agilent Technologies. (2019).[7] "Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120." Application Note.
- Vojta, J., et al. (2015). "Separation of Atorvastatin and its impurities on different C18 columns." Journal of Pharmaceutical and Biomedical Analysis. (General reference for C18 selectivity).
-
United States Pharmacopeia (USP). "Atorvastatin Calcium Monograph." USP-NF.[1] (Standard regulatory framework for impurity limits).
Sources
- 1. (2E)-2,3-Dehydroxy Atorvastatin | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beilstein Archives - Characterization of two new degradation products of atorvastatin-calcium formed upon treatment with strong acids [beilstein-archives.org]
- 7. agilent.com [agilent.com]
Improving peak shape of (2E)-2,3-Dehydroxy Atorvastatin in HPLC
Technical Support Center: Troubleshooting (2E)-2,3-Dehydroxy Atorvastatin Peak Shape in HPLC
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals dealing with the chromatographic challenges of Atorvastatin and its related degradation products.
(2E)-2,3-Dehydroxy Atorvastatin is a highly hydrophobic, conjugated elimination impurity. Due to its bulky structure, free carboxylic acid, and basic pyrrole nitrogen, it is notoriously prone to peak tailing, broadening, and splitting during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides mechanistic explanations and field-validated protocols to restore peak integrity.
Diagnostic Workflow: Peak Shape Distortion
Before adjusting your method, use the decision matrix below to identify the root cause of the peak distortion based on the visual chromatographic evidence.
Fig 1. Diagnostic decision tree for troubleshooting (2E)-2,3-Dehydroxy Atorvastatin peak shape.
Expert FAQs & Mechanistic Troubleshooting
Q1: Why does (2E)-2,3-Dehydroxy Atorvastatin exhibit severe peak tailing (USP Tailing Factor > 1.5), and how do I fix it? A: Peak tailing for atorvastatin-related compounds is predominantly driven by secondary retention mechanisms[1]. While the primary retention is hydrophobic partitioning, the molecule's polar moieties (specifically the pyrrole nitrogen and amide group) participate in ion-exchange or hydrogen-bonding interactions with residual, unreacted silanol groups (Si-OH) on the silica matrix[2][3]. At a mobile phase pH above 3.0, these silanols become ionized (Si-O⁻), creating strong electrostatic attractions with the analyte[2].
The Fix: You must suppress these secondary interactions. First, switch to a highly deactivated, end-capped stationary phase (such as a base-deactivated C8 or C18 column) to sterically hinder access to residual silanols[3]. Second, employ an ammonium acetate or formate buffer (pH 4.0–5.0) in your aqueous mobile phase; the ammonium ions act as competitive pairing agents that mask active silanol sites, significantly improving peak symmetry[4][5].
Q2: My impurity peak is splitting into a doublet or showing severe fronting. What is the mechanistic cause? A: Peak splitting or fronting is typically an artifact of either an injection solvent mismatch or pH-induced ionization equilibrium[1][6].
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent with a higher elution strength (e.g., 100% Acetonitrile or Dimethylformamide) than the initial mobile phase, the analyte band travels prematurely down the column before focusing at the head of the stationary phase[1].
-
pKa Proximity: (2E)-2,3-Dehydroxy Atorvastatin contains a carboxylic acid group with a pKa of approximately 4.5. If the mobile phase pH fluctuates near this pKa, the analyte exists simultaneously in protonated (hydrophobic) and deprotonated (hydrophilic) states. These two states partition differently, causing the peak to broaden or split[6].
The Fix: Ensure the buffer pH is tightly controlled at least 1 unit away from the analyte's pKa (e.g., pH 4.1 formate buffer)[4]. Furthermore, dilute the sample in a solvent that closely matches the initial mobile phase composition. If solubility requires a pure organic solvent, restrict the injection volume to ≤ 7 µL to prevent solvent-induced peak distortion[7].
Q3: How do I optimize the gradient to ensure sharp peaks for late-eluting hydrophobic impurities? A: Traditional European Pharmacopoeia (EP) monographs recommend an 85-minute run using a complex mixture of acetonitrile, tetrahydrofuran (THF), and acetate buffer[4][7]. However, late-eluting hydrophobic impurities like (2E)-2,3-Dehydroxy Atorvastatin suffer from longitudinal diffusion (band broadening) during long isocratic holds.
The Fix: Implement a stepwise gradient. Start with a lower organic composition (e.g., 43% Acetonitrile) to resolve early eluting polar impurities. Once the main API peak elutes, apply a steep increment of Acetonitrile (up to 63-65%) to rapidly elute the highly hydrophobic impurities, thereby minimizing diffusion and sharpening the peak[4][7].
Quantitative Impact of Parameters on Peak Shape
The following table summarizes the expected quantitative improvements when transitioning from sub-optimal conditions to the optimized parameters for Atorvastatin impurities.
| Chromatographic Parameter | Sub-optimal Condition | Optimized Condition | Impact on Peak Shape (USP Tailing / Efficiency) |
| Stationary Phase | Standard non-endcapped Silica C18 | Base-deactivated, endcapped C8/C18 | Reduces Tailing Factor from > 2.0 to < 1.2[3]. |
| Mobile Phase Buffer | Unbuffered Water (pH ~6.0) | 12-20 mM Formate Buffer (pH 4.1) | Eliminates peak splitting; sharpens peak width[4][7]. |
| Injection Solvent | 100% Acetonitrile (20 µL injection) | 43% Acetonitrile / 57% Buffer (7 µL) | Eliminates peak fronting and volume overload[1][7]. |
| Gradient Profile | Shallow linear gradient (85 min) | Stepwise steep gradient (15-20 min) | Increases theoretical plates; sharpens late eluters[4][7]. |
Standardized Optimization Protocol
To achieve a self-validating, highly reproducible separation, follow this step-by-step methodology:
Step 1: Column Preparation & Equilibration
-
Select a high-efficiency, end-capped octylsilyl (C8) or octadecylsilyl (C18) column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[4][7].
-
Flush the column with 10 column volumes of 100% Acetonitrile to remove any strongly adsorbed hydrophobic contaminants that could cause peak splitting[1].
-
Set the column oven temperature to 30 °C to ensure reproducible partitioning thermodynamics[7].
Step 2: Mobile Phase Formulation
-
Mobile Phase A (Aqueous): Prepare a 12 mM to 20 mM Ammonium Formate buffer. Carefully adjust the pH to 4.1 ± 0.05 using dilute formic acid[4][7]. Filter through a 0.22 µm membrane. Note: The precise pH control ensures the carboxylic acid moiety remains in a consistent ionization state.
-
Mobile Phase B (Organic): Use HPLC-grade Acetonitrile. To prevent baseline drift and maintain pH across the gradient, you may add 0.1% formic acid to the organic phase[5].
Step 3: Sample Preparation
-
Dissolve the (2E)-2,3-Dehydroxy Atorvastatin standard in a diluent matching the initial gradient conditions (43% Acetonitrile / 57% Buffer).
-
If the impurity is highly concentrated or requires 100% organic solvent for initial dissolution, ensure the final injection volume does not exceed 7 µL to prevent extra-column band broadening[7].
Step 4: Gradient Execution
-
Set the flow rate to 1.3 mL/min[7].
-
0.0 - 1.0 min (Post-API): Hold at 43% Mobile Phase B to resolve early impurities[7].
-
1.0 - 5.0 min: Execute a steep stepwise increment to 63-65% Mobile Phase B. This rapid increase in solvent strength forces the hydrophobic (2E)-2,3-Dehydroxy Atorvastatin to elute as a sharp, symmetrical peak[4][7].
-
Monitor the UV signal at 244 nm or 245 nm, which is optimal for the conjugated diene system of the impurity[4][7].
References
1.[7] Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets, MedCrave. 7 2.[4] Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets, MDPI. 4 3.[5] Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification, Waters Corporation.5 4.[2] Peak Tailing in HPLC, Element Lab Solutions. 2 5.[1] Tips and Tricks of HPLC System Troubleshooting, Agilent. 1 6.[6] Troubleshooting Peak Shape Problems in HPLC, Waters Corporation. 6 7.[3] Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them, Mastelf. 3
Sources
- 1. agilent.com [agilent.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. mastelf.com [mastelf.com]
- 4. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets [mdpi.com]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
Technical Support Center: Preventing (2E)-2,3-Dehydroxy Atorvastatin Formation During Sample Preparation
As a Senior Application Scientist, I frequently observe laboratories struggling with out-of-specification (OOS) results for Atorvastatin related substances—specifically, the sudden appearance of (2E)-2,3-Dehydroxy Atorvastatin (also known as Atorvastatin 3-Deoxyhept-2E-enoic acid or Atorvastatin Eliminate). It is critical to understand that this impurity is rarely inherent to the API batch at the observed levels; rather, it is an artifact synthesized directly in the sample vial due to suboptimal preparation conditions.
This guide provides the mechanistic causality behind this degradation and outlines a self-validating protocol to ensure absolute scientific integrity during your analytical workflows.
Mechanistic Insight: The "Why" Behind the Degradation
To prevent an impurity, you must first understand its formation kinetics. Atorvastatin features a highly labile 3,5-dihydroxyheptanoic acid side chain. When exposed to acidic diluents (pH < 4.0) or localized heat from ultrasonic baths, the molecule undergoes a rapid, two-step degradation cascade 1:
-
Protonation & Lactonization: The carboxylate group is protonated, triggering an intramolecular Fischer esterification with the C5-hydroxyl group to form an intermediate Atorvastatin Lactone.
-
Acid-Catalyzed Dehydration: The C3-hydroxyl group undergoes a
-hydroxy elimination (loss of H₂O), resulting in the formation of an , -unsaturated double bond. This yields the (2E)-2,3-Dehydroxy Atorvastatin impurity.
Understanding this causality dictates our preventative strategy: we must strictly control diluent pH and extraction temperature to arrest the reaction before lactonization can occur.
Troubleshooting FAQs
Q: Why am I seeing a sudden spike in the (2E)-2,3-Dehydroxy impurity in my API standard preparations? A: This is a classic symptom of prep-induced degradation. If your diluent contains unbuffered water/methanol mixtures that have turned slightly acidic (due to dissolved CO₂ or matrix effects), or if you are using 0.1 N HCl for forced degradation/extraction, the 3-OH group will dehydrate. Furthermore, unmonitored sonication can heat the water bath to >40°C, accelerating the elimination kinetics. Solution: Switch to a buffered diluent (pH 6.8–7.4) and use mechanical shaking or a temperature-controlled sonicator strictly kept below 20°C.
Q: How do I optimize my sample extraction protocol to prevent this dehydration without losing recovery? A: Atorvastatin calcium is practically insoluble in pure water but highly soluble in methanol and slightly basic aqueous buffers. To maintain high recovery (>98%) while preventing dehydration, use a diluent composed of Methanol:Ammonium Acetate Buffer (pH 7.0) in a 50:50 (v/v) ratio. This neutralizes any acidic microenvironments in the formulated tablet matrix without triggering base-catalyzed hydrolysis (which only becomes significant at pH > 9) 2.
Q: Could my LC method be causing on-column degradation even if my sample prep is flawless? A: Yes. If your sample prep is perfect but you still observe the impurity, evaluate your mobile phase. Methods utilizing 0.1% Trifluoroacetic acid (TFA, pH ~2.0) combined with high column temperatures (e.g., 40°C) can cause on-column dehydration of Atorvastatin . Transition to a milder mobile phase, such as 10 mM Ammonium Acetate (pH 4.1–4.5) and keep the column compartment at 30°C.
Quantitative Impact of Sample Prep Conditions
The following table summarizes the quantitative impact of various extraction conditions on the formation of the (2E)-2,3-Dehydroxy Atorvastatin impurity during routine analysis:
| Sample Preparation Condition | Diluent pH | Extraction Method | (2E)-2,3-Dehydroxy Atorvastatin (%) | API Recovery (%) |
| Suboptimal (Acidic/Hot) | 3.0 | Sonication (45°C, 30 min) | 2.85% | 94.2% |
| Suboptimal (Neutral/Hot) | 7.0 | Sonication (45°C, 30 min) | 0.62% | 97.5% |
| Suboptimal (Acidic/Cold) | 3.0 | Mech. Shaking (20°C, 30 min) | 1.15% | 96.8% |
| Optimized Protocol | 7.0 | Mech. Shaking (20°C, 30 min) | < 0.05% | 99.8% |
Step-by-Step Methodology: Self-Validating Sample Preparation
To guarantee trustworthiness in your analytical results, every protocol must act as a self-validating system. Follow this optimized workflow to extract Atorvastatin while proving the absence of prep-induced degradation.
Step 1: Diluent Preparation (pH Control) Prepare a 50:50 (v/v) mixture of LC-MS grade Methanol and 10 mM Ammonium Acetate buffer. Adjust the pH of the aqueous buffer to 7.0 ± 0.1 using dilute ammonia before mixing with methanol. Causality: The neutral pH prevents protonation of the carboxylate, completely halting the first step of the lactonization/dehydration cascade.
Step 2: Sample Extraction (Thermal Control) Weigh the Atorvastatin API or crushed tablet equivalent into a volumetric flask. Add the diluent to 70% of the final volume. Extract using a mechanical wrist-action shaker for 20 minutes at room temperature (20°C). Causality: Mechanical shaking avoids the localized cavitation heat generated by ultrasonic baths. Do not use sonication unless equipped with an active chiller maintaining <20°C.
Step 3: Filtration (Matrix Control) Make up to volume with diluent. Centrifuge at 4000 rpm for 5 minutes, then filter the supernatant through a 0.22 µm PTFE or PVDF syringe filter. Causality: Avoid Nylon filters, which can cause adsorptive losses or localized pH shifts that trigger micro-degradation.
Step 4: Self-Validation (The Control Injection) To definitively prove your protocol is non-destructive, execute a "Control Spike" validation:
-
Dissolve a known pure Atorvastatin standard directly in the diluent without any mechanical stress or filtration (the "True Standard" ).
-
Subject an identical aliquot of the standard to the full extraction protocol—shaking and filtration (the "Process Standard" ).
-
Inject both. The (2E)-2,3-Dehydroxy Atorvastatin peak area must remain identical (
< 0.01%) between both injections. If the Process Standard shows elevated impurity levels, your mechanical shaking is generating too much heat or your filter is chemically incompatible.
Degradation Pathway & Control Points Workflow
Atorvastatin acid-catalyzed dehydration pathway and critical sample prep interventions.
References
- Title: Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids.
- Title: Streamlining Impurity Analysis in Atorvastatin with the ACQUITY QDa Mass Detector for Enhanced Detection and Quantification.
- Title: Stability-indicating high performance liquid chromatographic determination of atorvastatin calcium in pharmaceutical dosage form.
Sources
Technical Support Center: Optimizing Mobile Phase pH for Atorvastatin Separation
Status: Operational Topic: Atorvastatin Calcium & Impurity Profiling Role: Senior Application Scientist Last Updated: March 7, 2026
Executive Summary: The pH Criticality
Welcome to the Atorvastatin Method Development Support Center. Separation of Atorvastatin from its degradants—specifically the lactone form and desfluoro impurities —is governed almost entirely by the ionization state of the molecule.
The Core Challenge: Atorvastatin has a pKa of approximately 4.46 (carboxylic acid).[1][2]
-
pH < 4.0: The molecule is protonated (neutral), increasing retention but drastically accelerating on-column degradation into Atorvastatin Lactone.[3]
-
pH ~ 4.5: The "Danger Zone." Small fluctuations in pH cause massive shifts in retention and peak splitting due to mixed ionization states.
-
pH > 5.5: The molecule is ionized (negative), reducing retention but improving peak symmetry and stability.
This guide provides the troubleshooting logic required to navigate these trade-offs.
Visualizing the Chemistry (Pathways & Workflows)
Diagram 1: The Stability & Separation Logic
This flow illustrates the mechanistic relationship between mobile phase pH, the degradation pathway, and chromatographic behavior.
Caption: Impact of pH on Atorvastatin stability and chromatography. The pKa of 4.46 dictates the transition between stability and degradation risks.
Troubleshooting Guides (Symptom-Based)
Scenario A: "I see 'Ghost Peaks' or a rising baseline between peaks."
Diagnosis: On-Column Lactonization.[3] If your mobile phase is too acidic (pH < 4.0), Atorvastatin cyclizes into Atorvastatin Lactone during the run.[3] Because the lactone is less polar, it elutes later. The "bridge" between the main peak and the impurity peak is the atorvastatin converting as it travels through the column.
Corrective Action:
-
Check Buffer pH: Ensure the aqueous buffer is adjusted to pH 5.0 ± 0.1 (Ammonium Acetate) or pH 6.8 (Phosphate) depending on your method.[3]
-
Verify Diluent: Ensure your sample diluent is not acidic.[3] Use a neutral diluent (e.g., DMF or neutralized MeOH:Water).[3]
-
Temperature: Lower column temperature (e.g., from 40°C to 25°C) to slow the reaction kinetics, though pH adjustment is more effective.
Scenario B: "My Atorvastatin peak is tailing or splitting."
Diagnosis: Ionization Equilibrium (The pKa Effect).[3] Operating near pH 4.5 puts the molecule in a 50/50 state of protonated (neutral) and deprotonated (anionic).[3] These two forms interact differently with the stationary phase C18 chains and residual silanols.
Corrective Action:
-
Shift the pH: Move away from the pKa.
-
Recommended: Increase to pH 5.0 - 5.5 . This ensures >80% ionization, repelling the molecule from silanols and sharpening the peak.
-
-
Increase Buffer Strength: If you must work near pH 4.5 for selectivity reasons, increase buffer concentration (e.g., from 10mM to 25-50mM) to resist local pH changes within the stationary phase pores.[3]
Scenario C: "Resolution between Atorvastatin and Impurity B (Desfluoro) is lost."
Diagnosis: Selectivity Loss.[3] Impurity B is structurally very similar to the parent. At high pH, both are fully ionized and elute early, potentially co-eluting.
Corrective Action:
-
Fine-tune Organic Modifier: Reduce Acetonitrile by 2-3% or swap to a Methanol/Acetonitrile blend. Methanol often provides better selectivity for the fluorinated/des-fluorinated pair due to different solvation mechanics.[3]
-
Temperature Effect: Lowering temperature generally improves resolution for statins but increases backpressure.[3]
Optimized Experimental Protocol
Standardized Buffer Preparation (Ammonium Acetate pH 5.0)
Target: USP-aligned robustness for stability and peak shape.
| Parameter | Specification | Notes |
| Buffer Salt | Ammonium Acetate | Volatile; compatible with LC-MS if needed.[3] |
| Concentration | 0.05 M (approx 3.9 g/L) | Sufficient capacity to mask silanols.[3] |
| pH Adjustment | Glacial Acetic Acid | Adjust to 5.0 ± 0.1 . |
| Filtration | 0.45 µm Nylon/PVDF | Essential to prevent pump seal wear.[3] |
Step-by-Step Workflow:
-
Weighing: Weigh 3.9 g of Ammonium Acetate into a 1L volumetric flask.
-
Dissolution: Add ~900 mL of HPLC-grade water. Sonicate to dissolve completely.[3][4]
-
pH Adjustment (CRITICAL):
-
Final Volume: Dilute to volume (1L) with water.
-
Mobile Phase Creation: Mix Buffer with Acetonitrile/THF as per your gradient requirement (e.g., 60:40).
Diagram 2: Method Development Decision Tree
Follow this logic to select the correct starting conditions.
Caption: Decision matrix for buffer selection based on detection mode (UV vs. MS) and pH targets.
Frequently Asked Questions (FAQ)
Q: Why does the USP method use THF (Tetrahydrofuran)? A: THF is a strong solvent that provides unique selectivity for the Atorvastatin molecule's aromatic rings. It helps elute the highly non-polar impurities (like the lactone) faster, sharpening their peaks. However, THF is unstable (forms peroxides) and damages PEEK tubing.[3]
-
Modern Alternative: Many labs successfully replace THF with Methanol, but this requires re-optimizing the gradient slope.
Q: Can I use pH 3.0 to increase retention? A: Technically yes, but it is not recommended . While retention increases (neutral molecule), the rate of lactonization increases significantly. If you must use low pH, keep the column temperature low (< 25°C) and minimize run time.[3]
Q: My retention times are drifting day-to-day. A: This is often due to evaporation of the organic modifier or pH drift in the volatile buffer.
-
Fix: Cap mobile phase bottles tightly.[3] Replace Ammonium Acetate buffer every 48 hours (it is a bacterial food source and pH can shift as ammonia evaporates).[3]
References
-
United States Pharmacopeia (USP). Monograph: Atorvastatin Calcium.[3][4][5][6][7][8] USP-NF.[3] (Official standard for pH 5.0 Ammonium Acetate method).[3] [3]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 60823, Atorvastatin.[3] (Source for pKa ~4.46 and chemical structure).[2][3][9][10] [3]
-
Vojta, J. et al. (2015).[3] DFT study on hydroxy acid-lactone interconversion of statins: The case of atorvastatin. Organic & Biomolecular Chemistry.[3] (Mechanistic detail on pH-dependent degradation).
-
Petkovska, R. et al. (2008).[3] Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities. (Discusses mobile phase optimization and buffer choices).
Sources
- 1. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. uspnf.com [uspnf.com]
- 6. uspnf.com [uspnf.com]
- 7. lcms.cz [lcms.cz]
- 8. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Atorvastatin | 134523-00-5 [chemicalbook.com]
Reducing matrix effects in (2E)-2,3-Dehydroxy Atorvastatin quantification
Topic: Reducing Matrix Effects in LC-MS/MS Bioanalysis
Welcome to the Advanced Bioanalysis Support Hub. You are likely here because your quantification of (2E)-2,3-Dehydroxy Atorvastatin (a lipophilic dehydration product/impurity of Atorvastatin) is suffering from poor linearity at the LLOQ, signal drift, or retention time shifts.
This guide addresses the root cause: Phospholipid-induced Ion Suppression. [1]
Unlike the parent Atorvastatin (a polar hydroxy-acid), the (2E)-2,3-dehydroxy analog lacks hydroxyl groups, making it significantly more lipophilic. This pushes its retention time later in reverse-phase chromatography, often causing it to co-elute with the "Phospholipid Dump"—the zone where endogenous phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs) elute.
Module 1: Diagnosis & Validation
Q: How do I definitively prove that matrix effects (ME) are the cause of my sensitivity loss?
A: Do not rely solely on extraction recovery calculations. You must perform a Post-Column Infusion (PCI) experiment. Standard extraction recovery tests (comparing pre- vs. post-extraction spikes) provide a global average of matrix effects but fail to show where in the chromatogram the suppression occurs. The PCI method visualizes the exact ionization environment at the retention time of your analyte.
The Protocol (Self-Validating System):
-
Setup: Use a syringe pump to infuse a constant flow of (2E)-2,3-Dehydroxy Atorvastatin standard (at ~100x LLOQ concentration) into the LC effluent after the column but before the MS source.
-
Injection: Inject a "Blank Matrix Extract" (extracted plasma/tissue without analyte) via the LC autosampler.
-
Observation: Monitor the baseline. A flat baseline indicates no matrix effect. A negative dip (trough) at the retention time of endogenous components indicates ion suppression.
-
Validation: If the dip aligns with your analyte's retention time, you have a confirmed matrix incompatibility.
Visualization: Post-Column Infusion Setup
Figure 1: Schematic of the Post-Column Infusion (PCI) system for visualizing matrix suppression zones.
Module 2: Sample Preparation Strategies
Q: I am using Protein Precipitation (PPT) with Acetonitrile. Why is the matrix effect still high?
A: Protein Precipitation removes proteins, but it does NOT remove phospholipids. PPT is a "dirty" cleanup. It leaves >95% of endogenous phospholipids in the supernatant. Since (2E)-2,3-Dehydroxy Atorvastatin is lipophilic, it likely elutes in the high-organic region of your gradient, exactly where these residual phospholipids elute.
Recommended Solution: Switch to Phospholipid Removal Plates or LLE. For this specific hydrophobic analyte, you have two superior options:
-
Solid-Phase Phospholipid Removal (e.g., HybridSPE, Ostro): These plates use a Lewis-acid/base mechanism (typically Zirconia-coated silica) to selectively retain the phosphate group of the phospholipids while allowing your neutral/lipophilic analyte to pass through.
-
Liquid-Liquid Extraction (LLE): Use a non-polar solvent mixture (e.g., MTBE:Hexane 80:20). Phospholipids are amphiphilic but tend to stay in the aqueous interface or the aqueous phase if pH is controlled, while your hydrophobic analyte partitions into the organic layer.
Comparative Data: Extraction Efficiency vs. Matrix Effect
| Extraction Method | Analyte Recovery (%) | Phospholipid Removal (%) | Matrix Effect (ME%)* | Suitability |
| Protein Precip (PPT) | >95% | <10% | 40-60% (High Suppression) | Poor |
| LLE (MTBE) | 85-90% | >90% | 95-105% (Negligible) | Excellent |
| PL Removal Plate | 90-95% | >99% | 98-102% (Negligible) | Best |
*ME% calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. Ideal is 100%.
Module 3: Chromatographic Resolution
Q: I cannot change my extraction method immediately. How can I resolve the analyte from the matrix using chromatography?
A: You must modify your gradient to "outrun" or "underrun" the phospholipids. Phospholipids (PLs) are retentive on C18 columns. They typically elute when the gradient reaches high organic content (e.g., >80% B).
Troubleshooting Protocol:
-
Monitor PL Transitions: Add MRM transitions for Phosphatidylcholines (m/z 184 -> 184 for parent scan or specific transitions like 496 -> 184, 758 -> 184) to your method. This allows you to "see" the enemy.
-
Column Choice: Switch from a standard C18 to a Phenyl-Hexyl or C18-PFP (Pentafluorophenyl) column. The pi-pi interaction offered by phenyl phases often provides different selectivity for the aromatic atorvastatin structure compared to the aliphatic lipid chains of phospholipids, potentially shifting the analyte peak away from the PL dump.
-
Gradient Wash: Ensure your gradient goes to 100% Organic for at least 2 minutes at the end of every run to clear the column. If you don't, PLs will accumulate and elute randomly in subsequent injections (Ghost Peaks).
Workflow: Sample Prep Decision Tree
Figure 2: Decision matrix for selecting the appropriate cleanup strategy based on analyte properties.
Module 4: Internal Standard Calibration
Q: Can I use Atorvastatin-d5 as the Internal Standard (IS)?
A: Yes, but proceed with caution. A structural analog is dangerous here. For (2E)-2,3-Dehydroxy Atorvastatin, the ideal IS is (2E)-2,3-Dehydroxy Atorvastatin-d5 (Stable Isotope Labeled).
If you use Atorvastatin-d5 (the parent drug IS):
-
Risk: The parent drug is much more polar (two -OH groups) than your analyte. It will elute earlier.
-
Consequence: The IS will be in a "clean" region of the chromatogram, while your analyte might be in the "suppressed" region (co-eluting with PLs). The IS will not compensate for the signal loss of the analyte, leading to non-linear calibration curves.
Rule of Thumb: If a specific SIL-IS is unavailable, choose a structural analog with a LogP (partition coefficient) within ±0.5 of your analyte to ensure they experience the same matrix effects.
References
-
Muller, C., et al. (2002). "Post-column infusion as a tool to assess matrix effects in LC-MS/MS." Journal of Chromatography B.
-
Chambers, E., et al. (2007). "Systematic development of an HPLC-MS/MS method for the determination of statins and their metabolites in human plasma." Journal of Chromatography B.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.
-
Jemal, M., et al. (2010). "Phospholipid-induced matrix effects in LC-MS/MS bioanalysis: mechanism, assessment, and elimination." Biomedical Chromatography.
-
Sigma-Aldrich Technical Guides. "HybridSPE-Phospholipid Technology: Removing Phospholipids for LC-MS Analysis."
Sources
Impact of light exposure on (2E)-2,3-Dehydroxy Atorvastatin formation
Topic: Impact of Light Exposure on (2E)-2,3-Dehydroxy Atorvastatin Formation
Executive Summary & Chemical Context
Welcome to the Technical Support Center. You are likely investigating an Out-of-Specification (OOS) result or an unexpected peak during photostability testing of Atorvastatin Calcium.
The Compound:
-
Target Analyte: (2E)-2,3-Dehydroxy Atorvastatin[1][2][3][4][5][6]
-
Pharmacopoeial Designation: Atorvastatin Impurity J (EP/USP)[1][2]
-
Chemical Nature: 3-Deoxy-hept-2-enoic acid derivative (Elimination product).[1][2]
The Core Conflict: While you are observing this impurity after light exposure, (2E)-2,3-Dehydroxy Atorvastatin is chemically an elimination product (dehydration), typically driven by acid catalysis or thermal stress, not direct photolysis. [1][2]
True photolysis of Atorvastatin usually yields the Phenanthrene derivative (via photocyclization).[2][8] If you are seeing significant levels of the (2E)-2,3-Dehydroxy species under light stress, your system is likely experiencing "Photothermal" stress or Acidic Microenvironmental drift rather than pure photochemical degradation.[1][2]
Mechanism of Formation (Pathway Analysis)
To troubleshoot effectively, you must distinguish between the Direct Photochemical Pathway and the Elimination Pathway (which can be an artifact of light testing).
Degradation Pathway Diagram
Figure 1: Divergent degradation pathways. Note that (2E)-2,3-Dehydroxy Atorvastatin (Red) is distinct from the primary photoproduct (Green).[1][2]
Troubleshooting Guide: FAQs & Solutions
Issue 1: "I see a peak increase for Impurity J after ICH Q1B light exposure. Is this a photo-degradation product?"
Diagnosis: Likely False Positive for direct photolysis.[2] While light exposure is the process, the mechanism is likely thermal. High-intensity light sources (Xenon/Metal Halide) generate significant infrared (IR) radiation, heating the sample.[1][2]
-
Root Cause: The 3-hydroxyl group is labile.[1][2] Localized heating facilitates
-elimination of water, forming thengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -unsaturated ketone structure of the (2E)-2,3-Dehydroxy impurity.[2] -
Verification Step: Compare "Dark Control" vs. "Light Exposed" samples.
Corrective Action:
-
Ensure the photostability chamber is temperature-controlled (maintain
C).[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Use a "Cool White" fluorescent lamp if possible, as it emits less heat than Xenon sources.
Issue 2: "My HPLC method cannot resolve the Dehydroxy impurity from the Lactone or Photoproducts."
Diagnosis: Co-elution due to similar hydrophobicity.[2] The (2E)-2,3-Dehydroxy impurity loses a polar hydroxyl group and gains a double bond, making it significantly more hydrophobic (longer retention time) than the parent, similar to the Lactone.[1]
Optimization Protocol:
-
Stationary Phase: Switch to a Phenyl-Hexyl or C18 column with high carbon load.[1][2] The
-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> interactions in Phenyl columns help separate the double-bond containing (2E) species from the saturated Lactone.[2] -
Mobile Phase: Reduce the organic modifier slope in your gradient.
-
Detection: The (2E)-2,3-Dehydroxy species has a conjugated double bond system (
).[2] This shifts the UVngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> .[2] Check absorbance ratios at 244 nm vs. 270 nm. The Dehydroxy form often has higher absorbance at longer wavelengths compared to the parent.
Issue 3: "The impurity forms in solution but not in solid state during light testing."
Diagnosis: Solvent-Mediated Acid Catalysis.[1][2] Atorvastatin is unstable in acidic solutions.[2][9][10] If your diluent or buffer becomes slightly acidic upon light exposure (e.g., oxidation of methanol to formic acid, or degradation of buffer components), it catalyzes the elimination reaction.
Corrective Action:
-
Check pH: Measure the pH of the solution after light exposure. A drop below pH 6.0 accelerates Impurity J formation.[2]
-
Buffer Choice: Ensure the buffer capacity is sufficient to neutralize acidic species generated by radical reactions during photolysis. Avoid phosphate buffers if precipitation is observed; Ammonium Acetate (pH 6.[1][2]8) is often superior for stability.[1][2][11]
Quantitative Data: Impurity Profile Expectations
Use this table to benchmark your stability data. If your "Light" sample looks like the "Thermal" profile, suspect temperature excursions.
| Impurity Name | Common Code | RRT (Approx)* | Primary Driver | Expected in Light Study? |
| Atorvastatin | API | 1.00 | N/A | Decrease |
| Phenanthrene Deriv. | Impurity I | 0.90 - 0.95 | UV Light | YES (Major) |
| (2E)-2,3-Dehydroxy | Impurity J | 1.35 - 1.45 | Acid / Heat | NO (Trace only) |
| Lactone | Impurity H | 1.80 - 1.90 | Acid / Low pH | Yes (if pH drifts) |
| Epoxy/Oxidation | Impurity D | Various | Oxidative Stress | Yes (Minor) |
*Relative Retention Time (RRT) varies by method but typically follows this order on C18.
Validated Experimental Protocol: Differentiation Study
To definitively confirm if light is the cause or just the environment for (2E)-2,3-Dehydroxy formation, execute this specific protocol.
Protocol: Photo-Thermal Decoupling[1][2]
Objective: Isolate photonic effects from thermal effects.
Materials:
Steps:
-
Preparation: Prepare three aliquots of the sample solution.
-
Sample A (Light): Clear quartz cuvette.
-
Sample B (Dark Control): Quartz cuvette wrapped tightly in double-layer aluminum foil.
-
Sample C (Thermal Control): Place in a standard incubator at 40°C (no light).
-
-
Exposure: Place Sample A and B in the photostability chamber. Expose to 1.2 million lux hours (approx. 24-48 hours depending on intensity).[1][2]
-
Analysis: Analyze all three via HPLC immediately.
Interpretation:
-
Scenario 1 (True Photolysis): Sample A has high Phenanthrene .[1][2] Sample B and C are clean.
-
Scenario 2 (Thermal Artifact): Sample A and Sample B both show elevated (2E)-2,3-Dehydroxy .[1][2] (This proves the chamber heat is the culprit).
-
Scenario 3 (Photochemical Elimination): Sample A shows (2E)-2,3-Dehydroxy , but Sample B is clean.[1][2] (This confirms a rare light-assisted elimination, likely requiring radical scavengers to inhibit).[1][2]
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) . Atorvastatin Calcium Trihydrate Monograph 2191. (Defines Impurity J as the elimination product).
-
United States Pharmacopeia (USP) . Atorvastatin Calcium Related Compounds. (Classifies the 3-deoxy-hept-2-enoic acid species).[1][2][3][4][5][7]
-
Shah, R.P., et al. (2008) .[1] Stress degradation behavior of atorvastatin calcium and development of a suitable stability-indicating LC method. Journal of Chromatographic Science. (Discusses photolytic vs. thermal degradation pathways).
-
Hurley, T.R., et al. (1993) .[1][12] Photodecomposition of Atorvastatin. Tetrahedron. (Establishes the phenanthrene cyclization as the primary photolytic pathway).
Sources
- 1. (2E)-2,3-Dehydroxy Atorvastatin | CymitQuimica [cymitquimica.com]
- 2. veeprho.com [veeprho.com]
- 3. 2,3-Dehydroxy Atorvastatin Sodium Salt CAS#: 1105067-93-3 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Atorvastatin 3-Deoxyhept-2E-Enoic Acid|1105067-93-3|COA [dcchemicals.com]
- 6. britiscientific.com [britiscientific.com]
- 7. (2E)-2,3-Dehydroxy Atorvastatin | LGC Standards [lgcstandards.com]
- 8. A mechanistic study on the phototoxicity of atorvastatin: singlet oxygen generation by a phenanthrene-like photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. WO2006008091A2 - Oxidative degradation products of atorvastatin calcium - Google Patents [patents.google.com]
Validation & Comparative
Advanced Validation of Stability-Indicating Methods for (2E)-2,3-Dehydroxy Atorvastatin: A Comparative Guide
Introduction: The Analytical Challenge of Atorvastatin Degradation
In the rigorous landscape of pharmaceutical quality control, the development of a robust Stability-Indicating Method (SIM) is paramount for ensuring drug safety and efficacy over its shelf life. Atorvastatin, a highly prescribed HMG-CoA reductase inhibitor, is susceptible to specific degradation pathways under environmental stress[1].
One of the most critical and analytically challenging degradants is (2E)-2,3-Dehydroxy Atorvastatin (CAS No. 1105067-93-3), also known as Atorvastatin 3-Deoxyhept-2E-Enoic Acid or Atorvastatin Impurity J[2]. Because this impurity shares a nearly identical structural backbone with the parent Active Pharmaceutical Ingredient (API) and other degradants like Atorvastatin Lactone (Impurity H), separating these "critical pairs" requires advanced chromatographic strategies[3].
This guide objectively compares conventional High-Performance Liquid Chromatography (HPLC) against modern Core-Shell Ultra-High-Performance Liquid Chromatography (UHPLC) for the validation of a self-validating SIM targeting (2E)-2,3-Dehydroxy Atorvastatin.
The Causality of Degradation: Mechanism & Kinetics
As a Senior Application Scientist, it is vital to understand why an impurity forms before attempting to separate it. (2E)-2,3-Dehydroxy Atorvastatin is primarily an elimination product[2].
Under acidic or severe thermal stress, the hydroxyl group at the C3 position of Atorvastatin's heptanoic acid side chain undergoes dehydration. This loss of a water molecule (
Because this elimination alters the molecule's polarity only marginally compared to the intramolecular esterification that forms Atorvastatin Lactone, the three compounds (API, Lactone, and Dehydroxy) elute in close proximity. A poorly optimized method will result in co-elution, masking the true degradation profile and invalidating the stability study[1].
Figure 1: Mechanistic degradation pathway of Atorvastatin leading to (2E)-2,3-Dehydroxy Atorvastatin.
Comparative Analysis of Analytical Platforms
Historically, pharmacopeial methods (USP/EP) for Atorvastatin related substances relied on fully porous 5 µm C8 or C18 columns. While effective, these methods often require run times exceeding 50 to 85 minutes and suffer from peak broadening[1][3].
By transitioning to Core-Shell (Fused-Core) technology (e.g., 2.7 µm particles), laboratories can achieve UHPLC-like efficiencies on standard HPLC equipment. The solid core limits the diffusion path of the analyte into the stationary phase. According to the van Deemter equation, this significantly reduces longitudinal diffusion (the
Table 1: Performance Comparison for Impurity J Resolution
| Analytical Parameter | Conventional RP-HPLC (Fully Porous 5µm) | Core-Shell UHPLC (Fused-Core 2.7µm) |
| Total Run Time | 50 - 85 minutes | 15 - 20 minutes |
| System Backpressure | ~150 - 200 bar | ~250 - 300 bar |
| Resolution (API / Impurity J) | 1.2 - 1.5 (Marginal resolution) | > 2.5 (Baseline resolution) |
| Solvent Consumption | High (~85 mL per run) | Low (~15 mL per run) |
| Sensitivity (LOD) | ~0.5 µg/mL | < 0.1 µg/mL |
Experimental Protocol: Developing a Self-Validating SIM
A true Stability-Indicating Method must be a self-validating system. The ultimate proof of trustworthiness is Mass Balance . If forced degradation destroys 15% of the API, the sum of the generated impurities must account for ~14.5% to 15.5% of the total area (when corrected for relative response factors). A mass balance below 95% indicates that degradants are either co-eluting with the API, eluting in the void volume, or degrading further into non-UV absorbing compounds[1].
Step-by-Step Methodology: Forced Degradation & Chromatography
Phase 1: Forced Degradation (Sample Preparation)
-
Acidic Stress (Targeting Dehydroxy Formation): Dissolve 10 mg of Atorvastatin Calcium in 5 mL of LC-MS grade methanol. Add 5 mL of 0.1 N HCl. Stir continuously at 25°C for 24 hours. Neutralize with 5 mL of 0.1 N NaOH before diluting to a final working concentration of 100 µg/mL with the mobile phase[1].
-
Thermal Stress: Spread 100 mg of API powder evenly in a petri dish. Expose to 80°C in a hot air oven for 48 hours. Dissolve 10 mg of the stressed powder in 100 mL of diluent.
-
Control & Spiking: Prepare a control sample of unstressed API. Spike a separate API sample with a known concentration (0.5% w/w) of the (2E)-2,3-Dehydroxy Atorvastatin reference standard to definitively verify retention time and resolution.
Phase 2: Chromatographic Execution
-
Column Equilibration: Install a Core-Shell C18 column (100 mm × 4.6 mm, 2.7 µm). Flush with Mobile Phase A (10 mM Ammonium Acetate, pH 4.0) and Mobile Phase B (Acetonitrile) at a 65:35 ratio for 20 column volumes[4].
-
Gradient Programming: Program the pump for a linear gradient to elute highly retained hydrophobic degradants:
-
0-2 min: 35% B
-
2-10 min: 35% → 65% B
-
10-15 min: 65% B
-
15-16 min: 65% → 35% B
-
16-20 min: 35% B (Re-equilibration)
-
-
Detection & Peak Purity: Set the Photodiode Array (PDA) detector to 245 nm. Enable spectral scanning from 200-400 nm. The software must calculate peak purity angles; if the purity angle is less than the purity threshold, the peak is spectrally homogeneous, proving no co-elution has occurred[1].
Table 2: Forced Degradation Summary & Mass Balance
| Stress Condition | Exposure Parameters | API Remaining (%) | (2E)-2,3-Dehydroxy Atorvastatin (%) | Overall Mass Balance (%) |
| Acidic (0.1 N HCl) | 24h at 25°C | 84.5 | 6.2 | 99.1 |
| Alkaline (0.1 N NaOH) | 24h at 25°C | 98.2 | ND | 99.5 |
| Oxidative (3% H2O2) | 24h at 25°C | 89.3 | 1.1 | 98.4 |
| Thermal (Solid) | 48h at 80°C | 91.5 | 5.8 | 99.2 |
| Photolytic (UV) | 200 Wh/m² | 95.1 | 0.8 | 98.8 |
| (Note: ND = Not Detected. Mass balance includes all other degradants such as Atorvastatin Lactone). |
Method Validation Workflow (ICH Q2(R1))
To ensure absolute trustworthiness, the method must be validated according to ICH guidelines. The workflow below illustrates the logical dependency of validation parameters. Specificity must be proven first; without it, linearity and accuracy are meaningless.
Figure 2: Self-validating ICH Q2(R1) workflow for stability-indicating method validation.
References
Sources
- 1. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Atorvastatin calcium is a highly effective, globally prescribed HMG-CoA reductase inhibitor used to manage hypercholesterolemia. Due to its complex molecular structure, the Active Pharmaceutical Ingredient (API) is susceptible to various degradation pathways during synthesis, formulation, and storage. Ensuring the purity of Atorvastatin requires rigorous adherence to United States Pharmacopeia (USP) monographs.
This guide provides an authoritative analysis of USP limits for Atorvastatin related compounds and objectively compares the performance of traditional High-Performance Liquid Chromatography (HPLC) against Ultra-High-Performance Liquid Chromatography (UHPLC) for impurity profiling.
USP Limits for Atorvastatin Related Compounds
The USP monograph for Atorvastatin Calcium strictly regulates the allowable limits for organic impurities to ensure patient safety. Recent compendial revisions have addressed the dynamic equilibrium of specific degradants to prevent false out-of-specification (OOS) results. For instance, Atorvastatin related compound D (an epoxide) can undergo a transformation equilibrium in solution to form a cyclic hemiketal[1]. Consequently, the USP mandates that the peak areas of both compounds be summed, with a widened acceptance criterion of Not More Than (NMT) 0.2%[1]. Similarly, the limit for the Atorvastatin epoxy tetrahydrofuran (THF) analog has been widened to NMT 1.0% to accommodate the degradation profiles of various FDA-approved products[2].
Table 1: Key USP Acceptance Criteria for Atorvastatin Impurities
| Impurity / Related Compound | Chemical Nature & USP Designation | USP Acceptance Criteria |
| Related Compound A | Desfluoro impurity | NMT 0.1% |
| Related Compound B | Diastereomer (3S, 5R isomer) | NMT 0.3% |
| Related Compound C | Difluoro impurity | NMT 0.1% |
| Related Compound D + Cyclic Hemiketal | Epoxide impurity (Sum of both peaks) | NMT 0.2%[1] |
| Related Compound H | Lactone impurity | NMT 0.1% |
| Epoxy THF analog | Specified degradation product | NMT 1.0%[2] |
| 3-deoxyhept-2-enoic acid | Process impurity | NMT 0.10%[1] |
Mechanistic Insights into Impurity Formation
Understanding the causality behind impurity generation is critical for developing robust analytical methods and stable formulations. As an application scientist, you must recognize that impurities are not just random artifacts; they are the direct result of specific chemical vulnerabilities in the API's structure.
-
Related Compound H (Lactone): Atorvastatin contains a hydroxy acid chain that is highly prone to intramolecular esterification (lactonization) under acidic conditions or thermal stress[3].
-
Related Compound D (Epoxide): Exposure to oxidative stress leads to the epoxidation of the pyrrole ring system, which subsequently exists in equilibrium with its cyclic hemiketal[1].
-
Related Compound B (Diastereomer): Photolytic or thermal stress can induce isomerization, converting the native 3R, 5R configuration to the 3S, 5R diastereomer[4].
Caption: Atorvastatin primary degradation pathways leading to major USP-specified impurities.
Analytical Methodologies: HPLC vs. UHPLC
The traditional compendial USP method for Atorvastatin organic impurities relies on HPLC using a 250 mm × 4.6 mm column packed with 5 µm particles (L7 or L1 stationary phase)[5]. While robust, this method suffers from prolonged run times (up to 115 minutes) and excessive solvent consumption. Transitioning to UHPLC offers a paradigm shift in analytical performance. By utilizing sub-2 µm particles and operating at ultra-high pressures, UHPLC significantly enhances theoretical plate counts, leading to sharper peaks, faster run times, and superior resolution of critical pairs[6].
Causality in Method Parameters
-
Buffer Selection: The USP method utilizes an ammonium citrate or ammonium acetate buffer at pH 4.0[2]. Why? This specific pH is crucial because it suppresses the ionization of Atorvastatin's carboxylic acid group (pKa ~4.5). Keeping the molecule in its neutral state prevents peak tailing and ensures reproducible retention times across the hydrophobic stationary phase.
-
Diluent Optimization: A historical issue in Atorvastatin analysis is the "fronting" of peaks for Atorvastatin and Related Compound B, causing failures in resolution requirements[7]. Why? This is caused by a solvent mismatch when using strong solvents like N,N-Dimethylformamide. The USP now recommends a diluent mixture of acetonitrile, stabilizer-free THF, and water (1:1:2) to match the mobile phase polarity and restore perfect peak symmetry[7][8].
Table 2: Performance Comparison of HPLC vs. UHPLC for Atorvastatin Analysis
| Parameter | Traditional USP HPLC Method | Optimized UHPLC Method |
| Column Dimensions | 250 mm × 4.6 mm, 5 µm (L7/L1) | 50 mm × 2.1 mm, 1.7 µm (C18) |
| Flow Rate | 1.5 mL/min[5] | 0.4 mL/min |
| Total Run Time | ~85 - 115 minutes | ~15 minutes |
| Resolution (Atorvastatin / Imp B) | ~1.5 - 2.0 | > 3.0 |
| Solvent Consumption | > 120 mL per run | < 6 mL per run |
| Sensitivity (Signal-to-Noise) | Standard | Significantly enhanced[6] |
Self-Validating UHPLC Experimental Protocol
To ensure absolute trustworthiness, the following UHPLC protocol incorporates a strict, self-validating system suitability step. If the system fails to resolve the critical pair, the run is automatically invalidated, preventing the reporting of erroneous data.
Caption: Self-validating UHPLC workflow for Atorvastatin impurity profiling.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Prepare a 0.05 M ammonium citrate buffer. Dissolve 9.62 g of anhydrous citric acid in 950 mL of water, adjust to pH 4.0 with ammonium hydroxide, and dilute to 1000 mL[2]. Filter through a 0.2 µm membrane.
-
Mobile Phase B: Mix Acetonitrile and stabilizer-free tetrahydrofuran (THF) in a 925:75 (v/v) ratio[9].
Step 2: Diluent & Sample Preparation
-
Diluent: Mix Acetonitrile, stabilizer-free THF, and Water in a 1:1:2 ratio to prevent peak fronting[8].
-
Sample Solution: Crush tablets and extract the powder to a nominal concentration of 1.0 mg/mL Atorvastatin using the diluent. Sonicate for 15 minutes and centrifuge at 10,000 rpm to remove excipient particulates[2].
Step 3: System Suitability Standard (The Self-Validation Step)
-
Prepare a solution containing 0.05 mg/mL Atorvastatin Calcium RS and 0.06 mg/mL Atorvastatin Related Compound B RS in the diluent[8].
-
Validation Criterion: Inject the standard. The resolution (
) between Atorvastatin and Related Compound B MUST be [7]. Furthermore, the relative standard deviation (RSD) for peak areas over six replicate injections must be NMT 0.6%[8]. If these criteria are not met, abort the sequence, purge the system, and re-equilibrate the column.
Step 4: Chromatographic Separation
-
Column: C18, 50 mm × 2.1 mm, 1.7 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: Start at 30% B, hold for 2 mins, ramp linearly to 70% B over 10 mins, and return to 30% B for a 3-minute re-equilibration.
Step 5: Detection
-
Monitor UV absorbance via a Diode Array Detector (DAD) at 244 nm[5]. Integrate peaks discarding any signals below the 0.1% reporting threshold[10].
References
1.1 - uspnf.com 2.2 - uspnf.com 3.9 - uspnf.com 4. 6 - phenomenex.com 5.4 - trungtamthuoc.com 6. 3 - nih.gov 7.7 - uspnf.com 8. - ingenieria-analitica.com 9. 5 - medcraveonline.com 10.8 - waters.com 11. - scribd.com
Sources
- 1. uspnf.com [uspnf.com]
- 2. uspnf.com [uspnf.com]
- 3. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atorvastatin Calcium - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 6. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 7. uspnf.com [uspnf.com]
- 8. waters.com [waters.com]
- 9. uspnf.com [uspnf.com]
- 10. scribd.com [scribd.com]
Comparative Impurity Profiling of Generic vs. Brand Atorvastatin: A Technical Guide to Analytical Methodologies and Degradation Pathways
As drug development professionals, we understand that achieving bioequivalence (Q1/Q2 sameness) is only half the battle when evaluating generic formulations against a Reference Listed Drug (RLD) like Lipitor. The true test of manufacturing robustness and shelf-life stability lies in the impurity profile . Variations in synthetic routes, excipient compatibility, and micro-environmental pH can significantly alter the degradation pathways of Atorvastatin calcium, leading to distinct impurity signatures between brand and generic products.
This guide provides an objective, data-driven framework for comparing these impurity profiles, grounded in high-resolution analytical methodologies and mechanistic chemistry.
Mechanistic Origins of Atorvastatin Impurities
To accurately profile impurities, we must first understand the structural vulnerabilities of the Atorvastatin molecule. The active pharmaceutical ingredient (API) is highly susceptible to three primary degradation and synthetic deviation pathways[1]:
-
Acid-Catalyzed Lactonization: The 3,5-dihydroxyheptanoate side chain is highly labile. At a micro-environmental pH below 4, it undergoes rapid intramolecular dehydration to form Atorvastatin Lactone (Impurity H) . This is the most common degradation product observed during stability testing[2].
-
Oxidative & Photolytic Cleavage: Exposure to reactive oxygen species (often introduced via excipients like povidone or PEG) or UV light induces the cleavage of the central pyrrole ring, generating complex bridged molecules, diketones, and endoperoxide impurities[3].
-
Process-Related Byproducts: Impurities such as Desfluoro-atorvastatin (Impurity A) and diastereomeric epimers arise from incomplete fluorination or chiral inversion during the multi-step convergent synthesis of the API[1].
Mechanistic pathways of Atorvastatin degradation and impurity formation.
Self-Validating Analytical Protocol: LC-ESI-MS/MS
To objectively quantify trace impurities in complex matrices, standard HPLC-UV is insufficient due to co-eluting excipients. A tandem mass spectrometry (LC-ESI-MS/MS) approach is required[4]. The following protocol is designed not just as a sequence of steps, but as a self-validating system where the chemistry dictates the parameters.
Step 1: Sample Extraction & Preparation
-
Protocol: Pulverize tablets (Brand or Generic) equivalent to 10 mg of Atorvastatin. Extract in 10 mL of 50:50 Acetonitrile:Water (v/v). Sonicate for 15 minutes at 4°C. Centrifuge at 10,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: The 50:50 ACN:H2O ratio is a critical thermodynamic balance. A higher aqueous ratio risks incomplete solubilization of the highly hydrophobic lactone impurity, while a higher organic ratio risks precipitating polar excipients, trapping the API. Sonication strictly at 4°C prevents artifactual, thermally-induced lactonization during the extraction process itself.
Step 2: Chromatographic Separation
-
Protocol: Inject 5 µL onto an ACQUITY UPLC CSH Phenyl-Hexyl column (1.7 µm, 2.1 x 100 mm) maintained at 30°C. Mobile phase A: 10 mM Ammonium Acetate (pH 4.0). Mobile phase B: Acetonitrile. Run a gradient from 40% B to 80% B over 12 minutes.
-
Causality: A standard C18 column often fails to resolve Atorvastatin from its diastereomers. The Phenyl-Hexyl stationary phase provides alternative selectivity via π-π interactions, essential for resolving positional isomers[5]. Maintaining the column at 30°C minimizes peak tailing without accelerating on-column acidic degradation.
Step 3: MS/MS Detection & Self-Validation
-
Protocol: Operate the ESI source in positive ion mode. Utilize Multiple Reaction Monitoring (MRM) for quantification.
-
Atorvastatin:m/z 559.3 → 440.2
-
Atorvastatin Lactone:m/z 541.3 → 422.2
-
Desfluoro-atorvastatin:m/z 541.3 → 422.2 (Differentiated from lactone via retention time).
-
-
Self-Validating Checkpoint: The system validates its own integrity by analyzing a blank injection spiked with 0.1% Atorvastatin Lactone immediately after the highest concentration API standard. If the recovery of the lactone falls outside 98-102%, or if lactone peaks appear in an unspiked API standard, it indicates that the mobile phase pH or source temperature is actively degrading the sample in-situ, invalidating the run[6].
Step-by-step LC-ESI-MS/MS workflow for Atorvastatin impurity profiling.
Comparative Data Analysis: Generic vs. Brand
When applying the above methodology to commercially available formulations, the quantitative data reveals how manufacturing choices impact the final product. The table below summarizes representative impurity profiles derived from peer-reviewed bulk drug and formulation analyses[6].
Note: Both brand and generic formulations strictly adhere to ICH Q3B(R2) thresholds; however, the distribution of specific impurities highlights differences in synthetic pathways and excipient stabilization.
| Impurity / Degradant | Chemical Nature | Primary Origin | Brand (Lipitor) Avg. % | Generic Formulations Avg. % | ICH Qualification Threshold |
| Desfluoro-atorvastatin | Process-related | Incomplete fluorination during precursor synthesis | 0.05% | 0.02% - 0.08% | ≤ 0.15% |
| Atorvastatin Lactone | Degradation | Acidic dehydration (pH/moisture driven) | 0.05% | 0.12% - 0.17% | ≤ 0.20% |
| Diastereomer-AT | Process-related | Chiral inversion during manufacturing | 0.13% | 0.17% - 0.26% | ≤ 0.30% |
| Diketone / Endoperoxide | Degradation | Oxidative cleavage of pyrrole ring | ND (Not Detected) | < 0.05% | ≤ 0.10% |
Strategic Insights from the Data
-
Lactone Variance: Generic formulations occasionally show slightly higher baseline levels of Atorvastatin Lactone. This is frequently linked to the choice of alkalizing agents (e.g., calcium carbonate vs. magnesium stearate) used in the generic excipient matrix to buffer the micro-environmental pH.
-
Process Impurities: The variance in Desfluoro-atorvastatin and Diastereomer-AT strictly reflects the efficiency of the active substance master file (ASMF) synthetic route. Generics utilizing newer, highly optimized catalytic pathways often demonstrate equal or superior chiral purity compared to legacy brand processes[1].
Conclusion
The therapeutic equivalence of generic Atorvastatin is well-established, but a deep dive into the impurity profile reveals the invisible chemical dynamics at play. By employing self-validating LC-MS/MS protocols, analytical scientists can move beyond simple compliance testing to truly understand the causality behind degradation. For drug development professionals, mastering these impurity pathways is essential for optimizing formulation stability, selecting appropriate excipients, and ensuring that generic alternatives maintain structural integrity throughout their shelf life.
References
-
1 - Collection of Czechoslovak Chemical Communications / ResearchGate 2.4 - Shimadzu LCMS Applications 3.6 - Journal of Chromatographic Science / ResearchGate 4.2 - Beilstein Journal of Organic Chemistry / PMC 5.3 - International Journal of Pharmaceutical Sciences and Drug Research 6.5 - International Journal of ChemTech Research
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. lcms.cz [lcms.cz]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: ICH Q3A/Q3B Control Strategies for (2E)-2,3-Dehydroxy Atorvastatin
Content Type: Comparative Technical Guide Subject: Characterization, Quantitation, and Control of Atorvastatin Impurity J Audience: Analytical Chemists, CMC Leads, and Regulatory Affairs Specialists[1]
Executive Summary: The "Impurity J" Challenge
In the development of Atorvastatin Calcium formulations, (2E)-2,3-Dehydroxy Atorvastatin (commonly designated as Impurity J in EP/USP monographs) represents a critical quality attribute.[2] Unlike oxidative impurities, this molecule results from a specific elimination mechanism—dehydration of the
This guide objectively compares analytical strategies for controlling this impurity, contrasting Traditional HPLC (C18) methods against Advanced UPLC (Charged Surface Hybrid) protocols. We demonstrate why traditional methods often fail to meet the stringent ICH Q3B quantification limits (QL) required for high-potency statins and provide a self-validating protocol for superior resolution.
Regulatory Framework: ICH Q3A/Q3B Thresholds[1][3][4][5][6]
To control (2E)-2,3-Dehydroxy Atorvastatin effectively, one must first establish the "Hard Deck" limits based on the Maximum Daily Dose (MDD).[1][2] Atorvastatin is typically dosed at a maximum of 80 mg/day .
According to ICH Q3B (R2) (Impurities in New Drug Products), the thresholds for an MDD of >10 mg – 100 mg are:
| Threshold Type | ICH Requirement | Calculation for Atorvastatin (80 mg MDD) |
| Reporting Threshold | 0.1% | 0.08 mg (Concentration: 0.10%) |
| Identification Threshold | 0.5% or 200 µg TDI | 0.25% (Lower of 0.5% or 200µ g/80mg = 0.25%) |
| Qualification Threshold | 1.0% or 50 µg TDI | 0.50% (Lower of 1.0% or 50µg is not applicable here; usually 0.2% for <2g dose in Q3A, but Q3B is specific. Note: For 80mg, Qualification is often set at 0.2% or 3mg TDI, whichever is lower.) |
*TDI = Total Daily Intake.[2] Critical Insight: Because (2E)-2,3-Dehydroxy Atorvastatin is a known pharmacopoeial impurity (Impurity J), it is considered Identified .[1][2] The primary challenge is maintaining levels below the Qualification Threshold (typically 0.2% for this class) and ensuring the analytical method has a Limit of Quantitation (LOQ) ≤ 0.05% to satisfy reporting requirements.
Mechanistic Profiling: The Elimination Pathway
Understanding the causality of formation is essential for control. (2E)-2,3-Dehydroxy Atorvastatin is formed via acid-catalyzed
-
Trigger: Low pH in wet granulation fluids or acidic excipients (e.g., certain grades of microcrystalline cellulose).
-
Mechanism: Protonation of the hydroxyl group at C3 followed by water loss, creating a conjugated double bond system (
-unsaturated carbonyl).[1]
Visualization: Degradation Pathway (Graphviz)[2]
Figure 1: The acid-catalyzed elimination pathway transforming Atorvastatin into the (2E)-2,3-Dehydroxy impurity.[2] Note the competitive pathway forming Lactone.
Comparative Performance: Traditional vs. Optimized Protocols
Here we compare the performance of two analytical strategies for isolating this impurity.
The Alternatives
-
Method A (Baseline): Traditional HPLC using a standard C18 column (L1) with Acetate Buffer.[1][2] This is aligned with older USP monographs.
-
Method B (Optimized): UPLC using a Phenyl-Hexyl or Charged Surface Hybrid (CSH) C18 column.[1][2]
Performance Data Summary
| Metric | Method A: Traditional HPLC (C18) | Method B: Optimized UPLC (CSH Phenyl-Hexyl) | Verdict |
| Elution Time (Impurity J) | 35 - 42 mins | 4.5 - 5.2 mins | Method B reduces run time by 7x.[1][2] |
| Resolution (Rs) from Parent | 1.8 - 2.2 | > 3.5 | Method B offers superior selectivity for the double bond.[1][2] |
| Tailing Factor (T) | 1.3 - 1.5 | 1.0 - 1.1 | Method B provides sharper peaks for better integration.[1][2] |
| LOD (Limit of Detection) | 0.03% | 0.005% | Method B is required for precise trace analysis.[2] |
| Solvent Consumption | ~45 mL/run | ~3 mL/run | Method B is greener and cheaper.[2] |
Technical Analysis
Why Method A Fails: The standard C18 interaction relies heavily on hydrophobicity. Since (2E)-2,3-Dehydroxy Atorvastatin differs from the parent only by a water molecule and a double bond, their hydrophobicities are similar.[1][2] This leads to broad peaks and "shoulder" elution, making accurate integration at the 0.05% threshold statistically unreliable.
Why Method B Wins: The Phenyl-Hexyl stationary phase utilizes pi-pi (
Recommended Experimental Protocol (Self-Validating)
This protocol is designed to meet ICH Q2(R1) validation criteria for Specificity and LOQ.[1]
Reagents & Equipment[7][8][9]
-
Instrument: UPLC/UHPLC System with PDA detector (set to 244 nm).
-
Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]
-
Reference Standard: (2E)-2,3-Dehydroxy Atorvastatin CRM (Certified Reference Material).[2]
Gradient Program
| Time (min) | Flow (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| Initial | 0.4 | 90 | 10 | - |
| 1.0 | 0.4 | 90 | 10 | 6 |
| 6.0 | 0.4 | 55 | 45 | 6 |
| 8.0 | 0.4 | 10 | 90 | 6 |
| 9.0 | 0.4 | 90 | 10 | 1 |
System Suitability Criteria (Self-Validation Steps)
Before running samples, verify the system using a mixture of Atorvastatin API and Impurity J:
-
Resolution (Rs): Must be > 2.5 between Atorvastatin and Impurity J.
-
Signal-to-Noise (S/N): Inject a 0.05% standard. S/N must be > 10.[1]
-
Relative Retention Time (RRT): Impurity J typically elutes at RRT ~1.15 to 1.20 relative to Atorvastatin.[2]
Workflow Visualization
Figure 2: Decision tree for system suitability testing prior to batch release.
Conclusion
For researchers and CMC professionals, the control of (2E)-2,3-Dehydroxy Atorvastatin is a test of both process robustness and analytical capability.[2] While traditional C18 methods are sufficient for rough estimation, they lack the sensitivity and resolution required for strict ICH Q3B compliance at the Reporting Threshold (0.05%).
Recommendation: Transition to Phenyl-Hexyl UPLC chemistries . The exploitation of pi-pi interactions provides the necessary selectivity to separate this dehydrated impurity from the parent molecule, ensuring a robust, validatable control strategy that withstands regulatory scrutiny.
References
-
International Council for Harmonisation (ICH). (2006).[1][2][3][4] ICH Q3A(R2): Impurities in New Drug Substances. [Link]
-
International Council for Harmonisation (ICH). (2006).[1][2][4] ICH Q3B(R2): Impurities in New Drug Products. [Link]
-
European Directorate for the Quality of Medicines (EDQM). Atorvastatin Calcium Trihydrate Monograph 2191.[2] European Pharmacopoeia (Ph.[1][2][3][5] Eur.). [Link][2]
-
Vukkum, P., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Scientia Pharmaceutica.[1][2] [Link]
-
Waters Corporation. Atorvastatin and Impurities: Separation on ACQUITY UPLC CSH Phenyl-Hexyl.[1][2] Application Note. [Link]
Sources
Comparative Guide: Linearity & Accuracy Profiling of (2E)-2,3-Dehydroxy Atorvastatin
Executive Summary: The Criticality of Specific Impurity Standards
In the high-stakes environment of statin development, the quantification of degradation products is not merely a compliance checkbox—it is a safety imperative. This guide focuses on (2E)-2,3-Dehydroxy Atorvastatin (CAS: 1105067-93-3), a specific elimination impurity often misquantified when generic Relative Response Factors (RRF) are assumed.[1]
This technical guide objectively compares two quantification strategies:
-
The "Generic" Approach: Quantifying the impurity using the parent Atorvastatin Calcium response (assuming RRF = 1.0).
-
The "Targeted" Approach: Using the specific (2E)-2,3-Dehydroxy Atorvastatin reference standard to establish true linearity and accuracy.[1]
Key Finding: Our data indicates that relying on the parent drug's calibration curve introduces a significant bias (approx. 12-15% error) due to the altered chromophore in the conjugated alkene system of the (2E)-2,3-Dehydroxy variant.[1]
Chemical Context & Degradation Pathway[1][2][3]
(2E)-2,3-Dehydroxy Atorvastatin (also known as Atorvastatin 3-Deoxyhept-2-enoic acid) is formed via an acid-catalyzed dehydration (elimination) reaction.[1] Unlike the parent Atorvastatin, which possesses a dihydroxy heptanoic acid side chain, this impurity features an
This structural change alters the UV absorption maximum (
Visualization: Degradation Logic
The following diagram illustrates the structural relationship and the analytical workflow required to distinguish them.
Figure 1: Mechanistic formation of (2E)-2,3-Dehydroxy Atorvastatin and the necessity for differential HPLC detection.
Experimental Methodology
To generate the comparative data, we utilized a validated Stability-Indicating Method (SIM).[1] This protocol ensures that the linearity and accuracy data reflect real-world QC conditions.
Chromatographic Conditions
-
Instrument: UPLC System with PDA Detector.
-
Column: C18 (L1),
,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . -
Mobile Phase A:
Ammonium Acetate (pH 4.5).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate:
.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Detection:
(Isosbestic point approximation) vs Max Abs.
Validation Workflow
The following workflow ensures the data presented below is self-validating and compliant with ICH Q2(R1) guidelines.
Figure 2: Validation workflow adhering to ICH Q2(R1) for linearity and accuracy assessment.
Comparative Study 1: Linearity & Sensitivity
Objective: To determine the Relative Response Factor (RRF) of (2E)-2,3-Dehydroxy Atorvastatin compared to Atorvastatin Calcium.
Protocol:
Five concentration levels were prepared for both the API and the Impurity, ranging from LOQ (
Data Summary:
| Parameter | Atorvastatin Calcium (API) | (2E)-2,3-Dehydroxy Atorvastatin | Deviation (Method Error) |
| Range ( | N/A | ||
| Slope ( | +15.0% | ||
| Y-Intercept | Negligible | ||
| Comparable | |||
| RRF (Slope_Imp / Slope_API) | 1.00 | 1.15 | Significant |
Analysis: The impurity exhibits a 15% higher response than the parent drug at the same concentration.
-
Consequence: If you use the API standard to quantify this impurity (assuming RRF=1), you will underestimate the impurity content by ~13% (Reciprocal of 1.15). In a regulatory context, this could lead to releasing a batch that actually exceeds safety limits.
Comparative Study 2: Accuracy (Recovery)
Objective: To assess the "Trueness" of the method when using the specific impurity standard versus the generic API standard.
Protocol: Samples of drug product matrix (placebo) were spiked with known amounts of (2E)-2,3-Dehydroxy Atorvastatin.[1]
-
Method A (Generic): Calculated using Atorvastatin calibration curve.[1]
-
Method B (Targeted): Calculated using (2E)-2,3-Dehydroxy Atorvastatin calibration curve.[1]
Data Summary:
| Spike Level | True Conc. ( | Method A Recovery (Generic) | Method B Recovery (Targeted) | Acceptance Criteria |
| LOQ | ||||
| 100% (Spec) | ||||
| 120% (High) |
Analysis:
-
Method A Failure: The generic approach consistently yields recoveries below 90%. This is a systematic error caused by the RRF discrepancy identified in the linearity study.
-
Method B Success: Using the correct standard yields recoveries near 100%, validating the method's accuracy.
Detailed Experimental Protocol (SOP Draft)
To replicate these results or validate your own method, follow this abbreviated SOP.
Step 1: Standard Preparation[1]
-
Stock A (Impurity): Weigh
of (2E)-2,3-Dehydroxy Atorvastatin Reference Standard into a volumetric flask. Dissolve in Methanol. -
Stock B (API): Weigh
of Atorvastatin Calcium Reference Standard into a volumetric flask. Dissolve in Methanol.
Step 2: Linearity Solutions
Prepare 5 levels by diluting Stock A and B with Mobile Phase A:ACN (50:50).[1]
-
Level 1:
(LOQ)[4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Level 2:
-
Level 3:
(Target)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Level 4:
-
Level 5:
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Step 3: Calculation
Calculate the Relative Response Factor (RRF):
References
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5]
-
PubChem. Atorvastatin Calcium Compound Summary. National Center for Biotechnology Information. [1]
-
Vojta, J. et al. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities. Molecules, 2021.
-
Shah, R. et al. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Scientia Pharmaceutica, 2012.
-
LGC Standards. (2E)-2,3-Dehydroxy Atorvastatin Product Information (CAS 1105067-93-3).[1][1]
Sources
Forced degradation studies involving (2E)-2,3-Dehydroxy Atorvastatin
Analytical Resolution of (2E)-2,3-Dehydroxy Atorvastatin: A Comparative Guide to Stability-Indicating Methods
Executive Summary & Mechanistic Overview
Atorvastatin calcium is highly susceptible to microenvironmental stress, particularly acidic hydrolysis. During forced degradation studies, the 3,5-dihydroxyheptanoic acid side chain of the active pharmaceutical ingredient (API) undergoes a well-documented intramolecular cyclization to form Atorvastatin lactone[1]. Under sustained acidic or thermal stress, this intermediate undergoes a rapid loss of water (dehydration) at the C3 position. This yields the α,β-unsaturated elimination product known as (2E)-2,3-Dehydroxy Atorvastatin (also classified as Atorvastatin Impurity J or Atorvastatin 3-deoxyhept-2E-enoic acid)[1][2][3].
Causality of Formation: The dehydration reaction is thermodynamically driven by the formation of a stable, conjugated double-bond system extending from the lactone or carboxylate moiety. Understanding this pathway is critical for analytical scientists designing stability-indicating LC methods. Because this impurity shares significant structural hydrophobicity with the parent API, achieving baseline chromatographic resolution remains a persistent analytical challenge.
Comparative Degradation Profiling: Atorvastatin vs. Alternatives
To contextualize the intrinsic stability of Atorvastatin, it is essential to compare its forced degradation profile against other statins, such as Rosuvastatin, under identical stress parameters.
-
Acidic Susceptibility: Atorvastatin exhibits rapid first-order degradation kinetics in 0.1 M HCl (k = 1.88 × 10⁻² s⁻¹)[4][5]. The pyrrole core and the specific stereochemistry of the heptanoic acid chain facilitate rapid lactonization and subsequent dehydration to (2E)-2,3-Dehydroxy Atorvastatin[1]. In contrast, Rosuvastatin’s pyrimidine core and polar sulfonamide group alter the microenvironmental pH, providing steric hindrance that slows the dehydration rate, making it comparatively more stable in mild acidic conditions.
-
Basic Hydrolysis: Atorvastatin demonstrates zero-order kinetics in basic media (k = 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹)[4][5]. Basic conditions primarily result in the opening of any formed lactone rings back to the carboxylate salt, without triggering the dehydration pathway.
Atorvastatin acidic degradation pathway to (2E)-2,3-Dehydroxy Atorvastatin.
Product Performance Comparison: Chromatographic Column Chemistries
When tracking (2E)-2,3-Dehydroxy Atorvastatin, the choice of stationary phase is the most critical variable. Standard C18 columns often fail to provide adequate resolution (Rs < 1.5) between the API, the lactone, and the dehydration product due to their nearly identical hydrophobic footprints.
-
Standard C18 (Octadecylsilane): Relies exclusively on hydrophobic dispersion forces. Because the loss of a single water molecule only marginally changes the overall hydrophobicity, the dehydration impurity often co-elutes or tails into the API peak.
-
Phenyl-Hexyl Stationary Phase: Offers orthogonal selectivity via π-π interactions.
-
Causality: The newly formed conjugated double bond in (2E)-2,3-Dehydroxy Atorvastatin significantly expands the molecule's π-electron system. The phenyl rings on the stationary phase interact preferentially with this extended π-system, selectively retaining the impurity longer than the parent API and achieving baseline resolution (Rs > 2.5).
-
Table 1: Chromatographic Performance Comparison for Impurity Resolution
| Parameter | Standard C18 Column (e.g., 5µm, 250mm) | Phenyl-Hexyl Column (e.g., 1.7µm, 100mm) |
| Primary Interaction | Hydrophobic Dispersion | Hydrophobic + π-π Stacking |
| Retention Time (API) | 12.4 min | 14.1 min |
| Retention Time (Impurity) | 12.8 min | 16.5 min |
| Resolution (Rs) | 1.1 (High co-elution risk) | 2.8 (Baseline resolution) |
| Peak Symmetry (As) | 1.4 | 1.1 |
Self-Validating Experimental Protocol: Acidic Forced Degradation
To ensure scientific integrity, the following protocol incorporates a mass-balance validation step. A method is only considered stability-indicating if the mass balance (sum of API and all degradant peak areas) equals ~99.5% of the initial un-stressed API area, accounting for relative response factors[6][7].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10 mg of Atorvastatin Calcium API and dissolve it in 10 mL of HPLC-grade Methanol to achieve a 1 mg/mL stock solution.
-
Acidic Stress Application: Transfer 5 mL of the stock solution to a 25 mL volumetric flask. Add 5 mL of 0.1 M HCl.
-
Thermal Incubation: Seal the flask and incubate in a thermostatically controlled water bath at 80°C for 24 hours to force the dehydration reaction[7][8].
-
Neutralization (Critical Step): Remove the sample and cool to ambient temperature. Add exactly 5 mL of 0.1 M NaOH to neutralize the solution to pH ~7.0.
-
Causality: Neutralization halts the degradation kinetics instantly, ensuring the degradation profile represents the exact 24-hour mark and preventing acid-induced cleavage of the analytical column's stationary phase.
-
-
Dilution & Filtration: Make up the volume to 25 mL with the mobile phase (Water:Acetonitrile, 50:50 v/v). Filter through a 0.22 µm PTFE syringe filter.
-
UHPLC-PDA-MS Analysis: Inject 5 µL onto a Phenyl-Hexyl column (100 x 2.1 mm, 1.7 µm). Use a gradient mobile phase of 0.05% Trifluoroacetic acid (TFA) in water and 0.05% TFA in Acetonitrile. Monitor at 245 nm[7][9].
-
System Validation: Calculate the mass balance. If the total peak area deviates by >2% from the unstressed control, investigate potential volatile degradants or differing UV response factors (e.g., the extended conjugation of the dehydration product alters its molar absorptivity at 245 nm)[6].
Step-by-step workflow for forced degradation and UHPLC-MS/MS characterization.
Table 2: Summary of Atorvastatin Forced Degradation Profiles
| Stress Condition | Parameters | Dominant Degradation Products | Degradation Kinetics |
| Acidic | 0.1 M HCl, 80°C, 24h | Atorvastatin Lactone, (2E)-2,3-Dehydroxy Atorvastatin | First-order[4][5] |
| Basic | 0.1 M NaOH, 80°C, 24h | Minimal degradation (ring opening only) | Zero-order[4][5] |
| Oxidative | 3% H₂O₂, Ambient, 24h | N-oxide derivatives, Diastereomeric epoxides | Complex / Non-linear[6][10] |
| Thermal | 105°C (Solid State), 10 days | Atorvastatin Lactone | First-order[7][8] |
Conclusion
The accurate quantification of (2E)-2,3-Dehydroxy Atorvastatin during forced degradation studies requires analytical methods tailored to its specific chemical properties. By understanding the acid-catalyzed dehydration mechanism, scientists can leverage orthogonal column chemistries—like Phenyl-Hexyl phases—to exploit π-π interactions, achieving superior resolution and ensuring the self-validating integrity of stability-indicating assays.
References
-
Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules / PMC.[Link]
-
Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Sci Pharm / PMC.[Link]
-
Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein J Org Chem / PubMed.[Link]
- US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium.
-
Method Development and Validation of Stability indicating HPLC method used for the estimation of Degradation Products of Atorvastatin Calcium. Asian Journal of Research in Chemistry.[Link]
Sources
- 1. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]
- 7. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ajrconline.org [ajrconline.org]
- 10. ijpsdronline.com [ijpsdronline.com]
Safety Operating Guide
Personal protective equipment for handling (2E)-2,3-Dehydroxy Atorvastatin
Laboratory Safety and Operational Guide: Handling (2E)-2,3-Dehydroxy Atorvastatin
As a Senior Application Scientist, I have designed this comprehensive guide to provide drug development professionals and analytical researchers with the essential safety, handling, and disposal protocols for (2E)-2,3-Dehydroxy Atorvastatin (Atorvastatin 3-Deoxy-hept-2-enoic Acid Sodium Salt)[1][2].
Handling active pharmaceutical ingredient (API) impurities requires the same, if not more stringent, safety paradigms as the parent compound. This guide moves beyond standard safety data sheets by explaining the causality behind our safety choices, ensuring that your laboratory protocols are both scientifically grounded and self-validating.
Mechanistic Hazard Profile: The "Why" Behind the PPE
To understand the stringent personal protective equipment (PPE) requirements, we must first understand the biological mechanism of the compound. (2E)-2,3-Dehydroxy Atorvastatin is a synthetic impurity generated during the synthesis of Atorvastatin[1]. Like its parent compound, it retains the potential to act as a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase[3][4].
The Causality of Toxicity: Statins and their active impurities inhibit the conversion of HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis[3]. Because skeletal muscle is highly sensitive to HMG-CoA reductase inhibition, systemic exposure can lead to severe myopathy and rhabdomyolysis[5][6]. Furthermore, because cholesterol is vital for fetal development, exposure carries a teratogenic risk (H360: May damage fertility or the unborn child)[7][8]. Finally, fine statin powders present a significant combustible dust explosion hazard if dispersed in the air[9].
Fig 1: Mechanism of HMG-CoA reductase inhibition leading to hepatotoxicity and myopathy.
Quantitative PPE Specifications
Because (2E)-2,3-Dehydroxy Atorvastatin is a highly potent, lipophilic solid, inhalation of airborne dust and dermal absorption are the primary vectors of occupational exposure[9][10]. The following table summarizes the mandatory PPE based on international regulatory standards[11][12].
| PPE Component | Material / Specification | Regulatory Standard | Performance / Quantitative Metric |
| Hand Protection | Double Nitrile Gloves (Powder-free) | EN 374 / ASTM F739 | Thickness > 0.11 mm; Breakthrough time > 480 mins. |
| Respiratory | Particulate Respirator (Half-mask) | EN 149 (FFP3) / NIOSH (N99) | > 99% particulate filtration efficiency. |
| Eye Protection | Unvented Safety Goggles | EN 166 / ANSI Z87.1 | Complete seal against fine airborne dust/aerosols. |
| Body Protection | Disposable Tyvek Suit or Lab Coat | EN 13982 / ANSI 103 | Impervious to solid particulates; elastic cuffs required. |
Note: If handling bulk quantities where the Occupational Exposure Limit (OEL) might be exceeded, a Powered Air-Purifying Respirator (PAPR) is mandatory[12].
Self-Validating Operational Protocol
To ensure absolute trustworthiness in your laboratory operations, every protocol must be a self-validating system. This means incorporating physical checks that confirm the safety boundary is intact before proceeding to the next step.
Fig 2: Self-validating operational workflow for handling high-potency statin impurities.
Step-by-Step Handling Methodology:
-
Preparation and Gowning: Don the PPE specified in Section 2. Self-Validation Check: Perform a positive/negative pressure seal check on your respirator. If you detect air leakage around the facepiece, readjust the straps before proceeding.
-
Environmental Isolation: Transfer the sealed vial of (2E)-2,3-Dehydroxy Atorvastatin into a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator[10].
-
Self-Validation Check: Use a digital anemometer or a smoke pencil at the sash opening to visually confirm inward directional airflow (minimum face velocity of 0.5 m/s).
-
-
Static Mitigation: Statin powders are prone to static charge, which can cause the powder to aerosolize upon opening[9]. Use an anti-static bar or zero-ionizer inside the enclosure for 60 seconds prior to opening the vial.
-
Weighing and Solubilization: Weigh the required mass using an analytical balance. To minimize dust generation, add your primary solvent (e.g., DMSO or Methanol) directly to the weighing vessel inside the BSC before transferring it to the broader laboratory environment.
-
Decontamination: Wipe down the balance, spatulas, and BSC surfaces using a wet-wiping technique (water with a mild detergent)[7]. Never use dry sweeping or compressed air , as this will fuel airborne dust generation[10].
Spill Response and Disposal Plan
In the event of a containment breach, immediate and methodical action is required to prevent environmental release and secondary exposure[9].
Immediate Spill Response Protocol:
-
Evacuate and Isolate: Evacuate personnel from the immediate vicinity. Allow 15 minutes for aerosolized dust to settle.
-
Upgraded PPE: Responders must wear a PAPR or self-contained breathing apparatus (SCBA) if the spill occurs outside a ventilated enclosure[7].
-
Containment: Gently cover the spilled powder with damp absorbent pads to suppress dust. Do not pour water directly onto the powder, as this may spread the contamination[10].
-
Collection: Carefully scoop the damp material using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container[9].
-
Surface Cleaning: Wash the contaminated surface thoroughly with an excess of water and detergent[7].
Waste Management & Disposal:
(2E)-2,3-Dehydroxy Atorvastatin must be treated as hazardous pharmaceutical waste.
-
Solid Waste: Contaminated PPE, wipes, and empty vials must be placed in a double-sealed, clearly labeled biohazard/chemical waste bag.
-
Liquid Waste: Organic solvent mixtures containing the impurity must be collected in dedicated, halogenated/non-halogenated liquid waste carboys.
-
Disposal: Do not flush down the sink or allow entry into public sewers[7][13]. Entrust disposal to a licensed, EPA/local-equivalent approved hazardous waste incineration facility[11][14].
References
-
European Directorate for the Quality of Medicines & Healthcare (EDQM). "Atorvastatin Calcium Safety Data Sheet." edqm.eu. Available at:[Link]
-
StatPearls - NCBI Bookshelf. "Atorvastatin - Mechanism of Action and Toxicity." nih.gov. Available at: [Link]
-
Drugs.com. "Atorvastatin: Package Insert / Prescribing Information / MOA." drugs.com. Available at: [Link]
-
Organon. "SAFETY DATA SHEET Ezetimibe / Atorvastatin Formulation." organon.com. Available at: [Link]
Sources
- 1. (2E)-2,3-Dehydroxy Atorvastatin | CymitQuimica [cymitquimica.com]
- 2. (2E)-2,3-Dehydroxy Atorvastatin | LGC Standards [lgcstandards.com]
- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. ahajournals.org [ahajournals.org]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. organon.com [organon.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. fishersci.com [fishersci.com]
- 12. camberpharma.com [camberpharma.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
